molecular formula C32H45NO9 B10817925 Ludaconitine

Ludaconitine

Cat. No.: B10817925
M. Wt: 587.7 g/mol
InChI Key: WCJLKJORIRSXRT-YOMSJULOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ludaconitine is a useful research compound. Its molecular formula is C32H45NO9 and its molecular weight is 587.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H45NO9

Molecular Weight

587.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C32H45NO9/c1-6-33-15-29(16-38-2)19(34)12-20(39-3)32-18-13-30(36)21(40-4)14-31(37,23(26(32)33)24(41-5)25(29)32)22(18)27(30)42-28(35)17-10-8-7-9-11-17/h7-11,18-27,34,36-37H,6,12-16H2,1-5H3/t18-,19-,20+,21+,22-,23?,24+,25-,26?,27+,29+,30-,31-,32?/m1/s1

InChI Key

WCJLKJORIRSXRT-YOMSJULOSA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@@]6(C[C@@H]4[C@@H]5[C@@H]6OC(=O)C7=CC=CC=C7)O)OC)O)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)O)OC)OC)O)COC

Origin of Product

United States

Foundational & Exploratory

Ludaconitine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaconitine, a C19-norditerpenoid alkaloid isolated from Aconitum spicatum, has emerged as a compound of interest due to its notable biological activity. This document provides a detailed overview of the chemical structure, physicochemical properties, and known biological effects of this compound. It includes a summary of its antileishmanial activity, along with the experimental protocols utilized for its isolation and biological evaluation. Furthermore, this guide presents the available spectral data for this compound and explores the potential signaling pathways implicated in its mechanism of action. The information is structured to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a complex diterpenoid alkaloid with the chemical formula C32H45NO9.[1] Its structure is characterized by a polycyclic aconitane skeleton.

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number 82244-72-7
Molecular Formula C32H45NO9[1]
Molecular Weight 587.71 g/mol [2]
IUPAC Name [(1R,10R,11S,12R,13R,15S)-11-ethyl-4,12-dihydroxy-5,13,15-trimethoxy-1-(methoxymethyl)-10,14-dioxa-8-azapentacyclo[10.5.2.1¹⁰,¹³.0¹,⁵.0⁸,¹²]icosan-3-yl] benzoate
SMILES O(C)[C@@H]1[C@@]23[C@]4(--INVALID-LINK--(CN(CC)[C@@]2(--INVALID-LINK--([C@]5(O)[C@@]6([C@]3(C--INVALID-LINK--([C@@H]6OC(=O)C7=CC=CC=C7)--INVALID-LINK--C5)[H])[H])[H])[H])--INVALID-LINK--C1)[H][2]
Synonyms 14-benzoylpseudaconine[3]

Physicochemical Properties

The available data on the physicochemical properties of this compound are summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White solid
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Soluble in DMSO.
Predicted Relative Density 1.35 g/cm³
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.

Biological Activity

The primary reported biological activity of this compound is its antileishmanial effect.

Antileishmanial Activity

This compound has demonstrated in vitro activity against Leishmania major.

Table 3: In Vitro Antileishmanial Activity of this compound

ParameterValueReference
IC50 against Leishmania major 36.10 µg/mL

Experimental Protocols

Isolation and Purification of this compound from Aconitum spicatum

A general procedure for the isolation of diterpenoid alkaloids from Aconitum species involves the following steps. It is important to note that specific details for this compound may vary.

Figure 1: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered roots of Aconitum spicatum are extracted with a suitable solvent, such as dichloromethane, at room temperature.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning method to selectively extract the alkaloidal components.

  • Chromatographic Purification: The crude alkaloid fraction is then purified using chromatographic techniques, such as column chromatography over silica gel or alumina, to isolate the individual alkaloids.

  • Isolation: Through this process, this compound, along with other alkaloids like indaconitine and chasmaconitine, can be isolated.

In Vitro Antileishmanial Activity Assay

The following is a generalized protocol for determining the in vitro antileishmanial activity of a compound against the promastigote form of Leishmania.

Figure 2: Workflow for in vitro antileishmanial assay.

Methodology:

  • Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of test concentrations.

  • Incubation: The cultured promastigotes are incubated with the various concentrations of this compound in 96-well plates for a specified period, typically 72 hours.

  • Controls: A standard antileishmanial drug (e.g., pentamidine) is used as a positive control, and the solvent used to dissolve the compound serves as a negative control.

  • Viability Assessment: After the incubation period, parasite viability is assessed using methods such as direct counting with a hemocytometer or colorimetric assays (e.g., MTT assay).

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Spectral Data

Table 4: Spectroscopic Analysis of this compound

TechniqueDescription
1H NMR Used to determine the proton environment in the molecule, providing information on the number of different types of protons and their connectivity.
13C NMR Provides information about the carbon skeleton of the molecule.
Mass Spectrometry (MS) Used to determine the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.

Signaling Pathways and Mechanism of Action

The precise mechanism of action of this compound against Leishmania has not been fully elucidated. However, the survival of Leishmania parasites within host macrophages is known to involve the manipulation of various host cell signaling pathways. The parasite employs strategies to evade the host's immune response, including the modulation of pathways involved in apoptosis, inflammatory responses, and oxidative stress.

Leishmania_Signaling cluster_leishmania Leishmania Parasite cluster_host Host Macrophage This compound This compound Target Potential Parasite Target(s) (e.g., enzymes, signaling proteins) This compound->Target Inhibits/Modulates Immune_Evasion Parasite Immune Evasion Target->Immune_Evasion Disrupts Apoptosis_Inhibition Inhibition of Apoptosis Immune_Evasion->Apoptosis_Inhibition Inflammatory_Response Modulation of Inflammatory Response Immune_Evasion->Inflammatory_Response

Figure 3: Hypothetical signaling disruption in Leishmania by this compound.

Potential mechanisms by which this compound may exert its antileishmanial effect could involve:

  • Direct inhibition of essential parasite enzymes: this compound could target enzymes crucial for the parasite's survival and replication.

  • Disruption of parasite signaling pathways: The compound might interfere with signaling cascades within the Leishmania parasite that are vital for its lifecycle.

  • Modulation of host-parasite interactions: this compound could potentially interfere with the parasite's ability to manipulate host cell signaling, thereby allowing the host's immune system to clear the infection.

Further research is required to delineate the specific molecular targets and signaling pathways affected by this compound in Leishmania.

Conclusion

This compound is a diterpenoid alkaloid with promising antileishmanial activity. This guide has summarized the current knowledge regarding its chemical structure, properties, and biological effects. The provided experimental protocols offer a foundation for further research into this and similar natural products. The elucidation of its precise mechanism of action and the acquisition of detailed spectral data will be crucial for its potential development as a therapeutic agent. This document serves as a comprehensive resource to facilitate and guide future investigations into the therapeutic potential of this compound.

References

In-Depth Technical Guide to Ludaconitine: A Diterpenoid Alkaloid with Antileishmanial Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

Ludaconitine, a complex diterpenoid alkaloid, has been identified as a promising natural product with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental procedures relevant to its study.

PropertyValueReference
CAS Number 82144-72-7[1][2][3]
Molecular Formula C₃₂H₄₅NO₉[1][2]
Source Aconitum spicatum (Bruhl) Stapf

Biological Activity: Antileishmanial Effects

This compound has demonstrated notable in vitro activity against the protozoan parasite Leishmania major, the causative agent of cutaneous leishmaniasis.

Biological ActivityMeasurementValueSpecies TestedReference
Antileishmanial ActivityIC₅₀36.10 ± 3.4 µg/mLLeishmania major
CytotoxicityConcentrationNo cytotoxicity observed at 30 µMMCF7, HeLa, PC3 cancer cell lines, and 3T3 normal fibroblast cell line

Experimental Protocols

While the definitive, detailed experimental protocol for the antileishmanial activity of this compound from the primary literature is not fully available, a generalized protocol for in vitro antileishmanial assays on natural products can be constructed. This serves as a foundational guide for researchers looking to replicate or build upon existing findings.

General In Vitro Antileishmanial Assay Protocol (Promastigote Model)

This protocol outlines the typical steps involved in assessing the efficacy of a compound against the promastigote stage of Leishmania species.

1. Parasite Culture:

  • Leishmania major promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • The culture is maintained at 24°C.

2. Compound Preparation:

  • A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions are made to achieve the desired final concentrations for the assay.

3. Assay Procedure:

  • In a 96-well microtiter plate, 1 x 10⁶ promastigotes/mL are seeded in each well.

  • The serially diluted this compound is added to the wells.

  • A positive control (e.g., Amphotericin B) and a negative control (DMSO vehicle) are included.

  • The plates are incubated at 24°C for 72 hours.

4. Viability Assessment:

  • Parasite viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The optical density is measured at a specific wavelength (typically 570 nm) using a microplate reader.

5. Data Analysis:

  • The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Logical Workflow for Antileishmanial Drug Discovery

The process of identifying and validating a potential antileishmanial compound like this compound follows a structured workflow.

Antileishmanial_Drug_Discovery_Workflow cluster_0 Initial Screening cluster_1 Further Investigation cluster_2 Preclinical Development Natural_Product_Isolation Isolation from Aconitum spicatum In_Vitro_Assay In Vitro Antileishmanial Assay (Promastigote) Natural_Product_Isolation->In_Vitro_Assay Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) In_Vitro_Assay->Cytotoxicity_Assay Amastigote_Assay In Vitro Amastigote Assay Cytotoxicity_Assay->Amastigote_Assay Mechanism_of_Action Mechanism of Action Studies Amastigote_Assay->Mechanism_of_Action In_Vivo_Studies In Vivo Animal Models Mechanism_of_Action->In_Vivo_Studies Pharmacokinetics Pharmacokinetics & Toxicology In_Vivo_Studies->Pharmacokinetics Leishmania_Signaling_Pathways cluster_leishmania Leishmania Parasite Surface_Receptors Surface Receptors Signal_Transduction Signal Transduction (e.g., MAPK, PI3K/AKT) Surface_Receptors->Signal_Transduction Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Metabolism Metabolic Pathways (e.g., Glycolysis, Purine Salvage) Gene_Expression->Metabolism Survival Parasite Survival & Proliferation Cell_Cycle->Survival Metabolism->Survival Ludaconitine_Target Potential Target for This compound Ludaconitine_Target->Signal_Transduction Ludaconitine_Target->Metabolism

References

Ludaconitine: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaconitine, a C19-diterpenoid alkaloid, is a naturally occurring compound found within the plant genera Aconitum and Delphinium. Belonging to the highly toxic class of aconitine-type alkaloids, this compound has garnered scientific interest for its potential biological activities, notably its anti-leishmanial properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological effects and potential mechanisms of action. Quantitative data from representative isolation protocols are presented, and key experimental workflows are visualized to facilitate a deeper understanding for researchers in natural product chemistry and drug development.

Natural Sources of this compound

This compound is primarily isolated from plant species belonging to the Ranunculaceae family, specifically within the genera Aconitum and Delphinium. These plants are widely distributed in the Northern Hemisphere and are known for their rich composition of diterpenoid alkaloids, which serve as a chemical defense mechanism.

The principal documented source of this compound is Aconitum spicatum .[1] Other species within the Aconitum genus, such as Aconitum pendulum and Aconitum flavum, are also known to produce a variety of diterpenoid alkaloids and represent potential, though less characterized, sources of this compound.[2][3]

The genus Delphinium, commonly known as larkspur, is another significant source of related diterpenoid alkaloids. While the presence of this compound itself is not as extensively documented in this genus, species such as Delphinium tatsienense are known to contain a diverse array of similar C19 and C20-diterpenoid alkaloids.[4][5] Research into the alkaloid profiles of various Delphinium species is ongoing, and it is plausible that other species may also contain this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural plant sources is a multi-step process that involves extraction, partitioning, and chromatographic purification. The general workflow for isolating diterpenoid alkaloids from Aconitum and Delphinium species can be adapted for the specific isolation of this compound.

General Experimental Protocol for Diterpenoid Alkaloid Isolation

The following protocol is a generalized procedure based on methods used for the isolation of related alkaloids from Aconitum species.

1. Plant Material Preparation:

  • The roots or whole plants of the selected species (e.g., Aconitum spicatum) are collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered plant material is subjected to extraction with an organic solvent. Ethanol is a commonly used solvent for this purpose.

  • The extraction is typically performed at room temperature with stirring or through maceration over several days. This process is often repeated multiple times to ensure the exhaustive extraction of the alkaloids.

3. Acid-Base Partitioning:

  • The crude ethanolic extract is concentrated under reduced pressure to yield a residue.

  • The residue is then dissolved in an acidic aqueous solution (e.g., 2% tartaric acid) and filtered to remove insoluble materials.

  • The acidic solution is washed with a nonpolar solvent (e.g., diethyl ether or chloroform) to remove neutral and weakly basic compounds.

  • The pH of the aqueous layer is then adjusted to basic (pH 9-10) with a base such as ammonia water.

  • The basic solution is then extracted with a chlorinated solvent like dichloromethane or chloroform. The alkaloids, being basic, will partition into the organic layer.

  • The organic layers are combined, washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the crude alkaloid fraction.

4. Chromatographic Purification:

  • The crude alkaloid fraction is subjected to column chromatography for separation. A variety of stationary phases can be used, including silica gel and alumina.

  • A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or petroleum ether-acetone can be used.

  • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

  • Further purification of the fractions containing this compound is achieved through repeated column chromatography or by using more advanced techniques such as preparative high-performance liquid chromatography (HPLC) or counter-current chromatography.

Quantitative Data from a Representative Isolation of Diterpenoid Alkaloids
CompoundCrude Extract (g)Yield (mg)Purity (%)
Guanfu base I3.535696.40
Guanfu base A3.557897.2
Atisine3.57497.5
Guanfu base F3.59498.1
Guanfu base G3.542398.9
Guanfu base R3.56798.3
Guanfu base P3.515498.4

Data adapted from a study on the isolation of diterpenoid alkaloids from Aconitum coreanum.

Biological Activity and Potential Signaling Pathways

The biological activities of Aconitum alkaloids are well-documented, with many exhibiting potent cardiotoxic and neurotoxic effects. These toxicities are often attributed to their interaction with voltage-gated sodium channels in excitable membranes.

Anti-leishmanial Activity of this compound

The most specifically reported biological activity of this compound is its anti-leishmanial activity. Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The mechanism by which this compound exerts its anti-leishmanial effect has not been fully elucidated. However, the investigation into the mechanisms of other anti-leishmanial compounds suggests potential targets. These can include interference with the parasite's cellular processes such as DNA replication, protein synthesis, or redox metabolism. Further research is required to determine the specific molecular targets of this compound within the Leishmania parasite.

General Biological Activities of Related Aconitum Alkaloids

Many Aconitum alkaloids have been investigated for a range of pharmacological activities, including analgesic and anti-inflammatory effects. For instance, aconitine, a closely related alkaloid, has been shown to induce apoptosis in cell lines through the modulation of mitochondrial and death receptor signaling pathways. While these findings are not directly attributable to this compound, they provide a basis for future research into its own potential pharmacological effects and mechanisms of action.

Visualizations

Experimental Workflow for Diterpenoid Alkaloid Isolation

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Chromatographic Purification plant_material Powdered Plant Material (Aconitum or Delphinium sp.) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acidic_solution Dissolve in Acidic Solution (e.g., 2% Tartaric Acid) crude_extract->acidic_solution organic_wash Wash with Nonpolar Solvent (e.g., Diethyl Ether) acidic_solution->organic_wash basification Basify Aqueous Layer (e.g., Ammonia Water) organic_wash->basification alkaloid_extraction Extract with Chlorinated Solvent (e.g., Dichloromethane) basification->alkaloid_extraction crude_alkaloids Crude Alkaloid Fraction alkaloid_extraction->crude_alkaloids column_chromatography Column Chromatography (e.g., Silica Gel) crude_alkaloids->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection further_purification Further Purification (e.g., Preparative HPLC) fraction_collection->further_purification pure_this compound Pure this compound further_purification->pure_this compound

Figure 1. Generalized workflow for the isolation of this compound.

Hypothetical Signaling Pathway for Anti-leishmanial Activity

As the specific mechanism of this compound's anti-leishmanial activity is unknown, the following diagram illustrates a hypothetical signaling pathway based on the known mechanisms of other anti-leishmanial drugs that lead to parasite cell death.

G cluster_cellular_entry Cellular Entry and Targeting cluster_downstream_effects Downstream Effects cluster_cell_death Parasite Cell Death This compound This compound parasite_membrane Leishmania Parasite Membrane This compound->parasite_membrane intracellular_target Intracellular Target (e.g., Ribosomes, DNA) parasite_membrane->intracellular_target inhibition_synthesis Inhibition of Macromolecular Synthesis (Protein or DNA Synthesis) intracellular_target->inhibition_synthesis metabolic_disruption Disruption of Metabolic Pathways (e.g., Redox Metabolism) intracellular_target->metabolic_disruption apoptosis Apoptosis-like Cell Death inhibition_synthesis->apoptosis oxidative_stress Induction of Oxidative Stress metabolic_disruption->oxidative_stress oxidative_stress->apoptosis

Figure 2. Hypothetical signaling pathway for this compound's anti-leishmanial activity.

Conclusion

This compound represents a compelling natural product with demonstrated anti-leishmanial activity. While its primary sources in the Aconitum and Delphinium genera are known, further research is needed to quantify its abundance in various species and to optimize isolation protocols to improve yields and purity. The detailed experimental methodologies for related diterpenoid alkaloids provide a strong foundation for the development of a standardized isolation procedure for this compound. Future investigations should focus on elucidating the precise mechanism of its anti-leishmanial action and exploring other potential pharmacological activities. A thorough understanding of its biological targets and signaling pathways will be crucial for its potential development as a therapeutic agent.

References

The Uncharted Path: Elucidating the Biosynthesis of Ludaconitine in Aconitum Species

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ludaconitine, a highly toxic C19-diterpenoid alkaloid found in various Aconitum species, presents a formidable challenge to synthetic chemists and a compelling subject for biochemists. Its complex hexacyclic structure, adorned with multiple stereocenters and oxygenated functional groups, is a testament to the intricate enzymatic machinery evolved by these plants. While the complete biosynthetic pathway of this compound remains to be fully elucidated, significant strides have been made in understanding the general pathway of C19-diterpenoid alkaloid biosynthesis. This technical guide synthesizes the current knowledge, presenting a putative biosynthetic pathway for this compound, summarizing quantitative data on related alkaloids, detailing relevant experimental protocols, and providing visual representations of the key biochemical transformations. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development, aiming to accelerate the discovery and characterization of the enzymes responsible for this compound's formation and to pave the way for its potential biotechnological production.

Introduction

The genus Aconitum, commonly known as monkshood or wolfsbane, is notorious for producing a diverse array of highly toxic diterpenoid alkaloids. These compounds, while posing a significant toxicological risk, also hold potential pharmacological activities. This compound is a prominent member of the C19-diterpenoid alkaloids, a class of compounds characterized by a complex aconitine-type skeleton. The biosynthesis of these intricate molecules is a multi-step process involving a cascade of enzymatic reactions that build and decorate a core diterpene scaffold. Understanding this pathway is crucial for several reasons: it can provide insights into the evolution of metabolic diversity in plants, offer tools for the chemo-taxonomic classification of Aconitum species, and enable the heterologous production of these alkaloids for pharmacological research, mitigating the need for extraction from often rare and endangered plant sources.

This guide will first outline the established early stages of diterpenoid alkaloid biosynthesis, leading to the formation of the C20 precursors. Subsequently, a putative pathway for the conversion of these precursors into the C19 skeleton and its subsequent modification to yield this compound will be presented. This proposed pathway is based on the known chemical structures of intermediates and the types of enzymatic reactions commonly observed in alkaloid biosynthesis.

The General Biosynthetic Pathway of C19-Diterpenoid Alkaloids

The biosynthesis of C19-diterpenoid alkaloids, including this compound, is believed to originate from the C20-diterpenoid alkaloid pathway. The initial steps leading to the formation of the diterpene skeleton are relatively well-understood and are summarized below.

Formation of the C20 Diterpene Skeleton

The journey begins with the universal precursor for terpenes, geranylgeranyl pyrophosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) pathway in plastids. A series of cyclization reactions, catalyzed by two key classes of enzymes, terpene synthases (TPS), then constructs the foundational C20 diterpene skeleton.

  • From GGPP to ent-Copalyl Diphosphate (ent-CPP): The first committed step is the cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS).

  • Formation of the Tetracyclic Diterpene Skeleton: The second class of enzymes, ent-kaurene synthase-like (KSL), utilizes ent-CPP as a substrate to produce various tetracyclic and pentacyclic diterpene skeletons. In the context of diterpenoid alkaloid biosynthesis, the key products are ent-kaurene and ent-atiserene. The atisane-type skeleton is considered the direct precursor to the C20-diterpenoid alkaloids.

From Diterpene to Diterpenoid Alkaloid: The C20 Precursors

The conversion of the diterpene hydrocarbon skeleton into an alkaloid involves the incorporation of a nitrogen atom and a series of oxidative modifications.

  • Nitrogen Incorporation: Isotopic labeling studies have suggested that ethanolamine is a preferred source of the nitrogen atom that forms the characteristic N-ethyl group in many aconitine-type alkaloids. The exact mechanism and the enzyme responsible for this incorporation are still under investigation.

  • Oxidative Modifications and Formation of Atisine: Following nitrogen incorporation, the diterpene scaffold undergoes extensive oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs). These enzymes introduce hydroxyl groups and other functionalities, leading to the formation of key C20-diterpenoid alkaloid intermediates such as atisine. Atisine is considered a crucial branching point in the pathway, leading to the vast diversity of diterpenoid alkaloids.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound from the C20 precursor atisine involves a skeletal rearrangement to form the C19 core, followed by a series of specific tailoring reactions. The following is a proposed, or putative, pathway based on the known structure of this compound and related C19-diterpenoid alkaloids.

The key transformations from the atisine-type C20 skeleton to the aconitine-type C19 skeleton, which forms the core of this compound, likely involve:

  • Skeletal Rearrangement: A complex oxidative rearrangement of the atisine skeleton leads to the expulsion of a carbon atom (typically C-20) and the formation of the characteristic C19 aconitane skeleton.

  • Hydroxylations: Multiple hydroxyl groups are introduced at specific positions on the aconitane skeleton by CYP450s and 2-ODDs. For this compound, this would include hydroxylations at C-1, C-3, C-6, C-8, C-13, C-14, C-15, and C-16.

  • O-Methylations: Specific hydroxyl groups are then methylated by O-methyltransferases (OMTs). In this compound, methoxy groups are present at C-1, C-6, C-16, and on the methoxymethyl group at C-4.

  • Acylations: The final tailoring steps involve the acylation of hydroxyl groups with various acyl moieties. This compound is characterized by an acetoxy group at C-8 and a veratroyl group at C-14. These reactions are catalyzed by acyltransferases, likely belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent acyltransferases.

The following diagram illustrates the putative biosynthetic pathway leading to this compound.

Ludaconitine_Biosynthesis cluster_early Early Pathway (General Diterpenoid Alkaloid Biosynthesis) cluster_late Late Pathway (Putative this compound Biosynthesis) GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP CPS ent_Atiserene ent-Atiserene ent_CPP->ent_Atiserene KSL Atisine Atisine (C20-DA) ent_Atiserene->Atisine Nitrogen Incorporation & Oxidations (CYP450s, 2-ODDs) Aconitane_Skeleton Aconitane Skeleton (C19) Atisine->Aconitane_Skeleton Skeletal Rearrangement (-C20) Hydroxylated_Intermediate Hydroxylated Aconitane Intermediate Aconitane_Skeleton->Hydroxylated_Intermediate Multiple Hydroxylations (CYP450s, 2-ODDs) Methylated_Intermediate Partially Methylated Intermediate Hydroxylated_Intermediate->Methylated_Intermediate O-Methylations (OMTs) Ludaconitine_Precursor This compound Aglycone Precursor Methylated_Intermediate->Ludaconitine_Precursor Further Hydroxylations & Methylations Acetylated_Intermediate 8-Acetyl Intermediate Ludaconitine_Precursor->Acetylated_Intermediate Acetylation (C-8) (Acetyltransferase) This compound This compound Acetylated_Intermediate->this compound Veratroylation (C-14) (Veratroyltransferase)

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

While specific quantitative data for this compound across a wide range of Aconitum species is not extensively available in the literature, data for other major C19-diterpenoid alkaloids, such as aconitine, mesaconitine, and hypaconitine, have been reported. This data provides a valuable context for understanding the accumulation of these alkaloids in the plants. The following table summarizes representative quantitative data for major diterpenoid alkaloids in different Aconitum species. It is important to note that alkaloid content can vary significantly based on the plant's geographical origin, developmental stage, and environmental conditions.

Aconitum Species Alkaloid Concentration (mg/g dry weight) Analytical Method Reference
Aconitum carmichaeliAconitine0.2 - 1.5HPLC[1]
Mesaconitine0.1 - 0.8HPLC[1]
Hypaconitine0.3 - 2.0HPLC[1]
Aconitum kusnezoffiiAconitine0.1 - 0.6HPLC-MS[2]
Mesaconitine0.05 - 0.3HPLC-MS[2]
Hypaconitine0.2 - 1.2HPLC-MS
Aconitum chasmanthumIndaconitine (8-acetyl-ludaconitine)Not specified, but a major alkaloidIsolation

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of transcriptomics, enzymology, and analytical chemistry. Below are detailed methodologies for key experiments.

Protocol for Alkaloid Extraction from Aconitum Plant Material

This protocol describes a general method for the extraction of total alkaloids from Aconitum tubers.

Materials:

  • Dried and powdered Aconitum tubers

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • 25% Ammonium hydroxide solution (NH4OH)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

  • pH meter or pH strips

Procedure:

  • Maceration: Weigh 10 g of dried, powdered Aconitum tuber material and place it in a flask. Add 100 mL of methanol and stir at room temperature for 24 hours.

  • Filtration: Filter the methanolic extract through filter paper. Repeat the extraction of the plant residue two more times with fresh methanol.

  • Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning: a. Dissolve the crude extract in 50 mL of 1 M HCl. b. Transfer the acidic solution to a separatory funnel and wash it three times with 50 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic layer. c. Adjust the pH of the aqueous layer to 9-10 with 25% ammonium hydroxide solution. d. Extract the alkaloids from the basified aqueous solution three times with 50 mL of dichloromethane. e. Combine the dichloromethane extracts.

  • Drying and Concentration: Dry the combined dichloromethane extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction.

  • Storage: Store the crude alkaloid extract at -20°C for further analysis.

Alkaloid_Extraction_Workflow Start Dried, Powdered Aconitum Tuber Maceration Maceration with Methanol Start->Maceration Filtration Filtration Maceration->Filtration Evaporation1 Evaporation of Methanol Filtration->Evaporation1 Crude_Extract Crude Extract Evaporation1->Crude_Extract Acidification Dissolution in 1M HCl Crude_Extract->Acidification Liquid_Liquid_Extraction1 Wash with Dichloromethane (remove neutral/acidic compounds) Acidification->Liquid_Liquid_Extraction1 Basification Adjust pH to 9-10 with NH4OH Liquid_Liquid_Extraction1->Basification Liquid_Liquid_Extraction2 Extract with Dichloromethane Basification->Liquid_Liquid_Extraction2 Drying Drying with Na2SO4 Liquid_Liquid_Extraction2->Drying Evaporation2 Evaporation of Dichloromethane Drying->Evaporation2 Final_Product Crude Alkaloid Extract Evaporation2->Final_Product

Caption: Workflow for the extraction of alkaloids.

Protocol for Heterologous Expression and Functional Characterization of Candidate Biosynthetic Enzymes

This protocol outlines the steps to identify and functionally characterize candidate enzymes (e.g., CYP450s, OMTs, Acyltransferases) involved in this compound biosynthesis.

Materials:

  • Aconitum species of interest (for RNA extraction)

  • RNA extraction kit

  • cDNA synthesis kit

  • Polymerase Chain Reaction (PCR) reagents

  • Expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast)

  • Competent E. coli (for cloning and expression) or yeast cells

  • Appropriate growth media and antibiotics/selection agents

  • Inducing agent (e.g., IPTG for E. coli or galactose for yeast)

  • Cell lysis buffer

  • Ni-NTA affinity chromatography column (for His-tagged protein purification)

  • Substrates (e.g., putative alkaloid intermediates)

  • Cofactors (e.g., NADPH for CYP450s, S-adenosylmethionine for OMTs, acetyl-CoA/veratroyl-CoA for acyltransferases)

  • LC-MS system for product analysis

Procedure:

  • Candidate Gene Identification: a. Perform transcriptome sequencing (RNA-seq) of different tissues of the Aconitum species. b. Identify candidate genes encoding CYP450s, OMTs, and acyltransferases based on sequence homology to known enzymes involved in alkaloid biosynthesis. c. Analyze the expression profiles of these candidate genes to find those that correlate with alkaloid accumulation.

  • Gene Cloning and Vector Construction: a. Extract total RNA from the Aconitum tissue with the highest candidate gene expression. b. Synthesize cDNA from the extracted RNA. c. Amplify the full-length coding sequences of the candidate genes by PCR using gene-specific primers. d. Clone the PCR products into an appropriate expression vector.

  • Heterologous Expression: a. Transform the expression constructs into a suitable host organism (e.g., E. coli or Saccharomyces cerevisiae). b. Grow the transformed cells in a suitable medium to a desired cell density. c. Induce protein expression with the appropriate inducing agent.

  • Protein Purification (Optional but Recommended): a. Harvest the cells and lyse them to release the proteins. b. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays: a. Set up enzymatic reactions containing the purified recombinant enzyme (or crude cell lysate), the putative substrate (an intermediate in the this compound pathway), and the necessary cofactors. b. Incubate the reactions at an optimal temperature for a specific period. c. Stop the reactions and extract the products.

  • Product Analysis: a. Analyze the reaction products by LC-MS. b. Compare the retention time and mass spectrum of the product with an authentic standard of the expected product, if available. c. If a standard is not available, use high-resolution MS and MS/MS fragmentation to elucidate the structure of the product.

Enzyme_Characterization_Workflow Start Aconitum Tissue RNA_Seq Transcriptome Sequencing (RNA-seq) Start->RNA_Seq Gene_ID Candidate Gene Identification (CYP450, OMT, Acyltransferase) RNA_Seq->Gene_ID Cloning Gene Cloning into Expression Vector Gene_ID->Cloning Expression Heterologous Expression (E. coli or Yeast) Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Enzyme_Assay In vitro Enzyme Assay (Substrate + Cofactors) Purification->Enzyme_Assay Analysis Product Analysis (LC-MS) Enzyme_Assay->Analysis Functional_Annotation Functional Annotation of Enzyme Analysis->Functional_Annotation

Caption: Workflow for enzyme functional characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound in Aconitum species represents a fascinating and complex area of plant natural product chemistry. While the early stages of the pathway are becoming clearer, the specific enzymes responsible for the intricate tailoring reactions that create the final this compound molecule remain largely unknown. The putative pathway presented in this guide provides a roadmap for future research. The combination of next-generation sequencing, sophisticated analytical techniques, and synthetic biology approaches will be instrumental in identifying and characterizing the missing enzymatic steps. A complete understanding of the this compound biosynthetic pathway will not only be a significant scientific achievement but also open up possibilities for the sustainable production of this and other related alkaloids for pharmacological applications. The detailed protocols and compiled data herein are intended to serve as a valuable resource to guide and inspire these future endeavors.

References

Ludaconitine Spectral Data Analysis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often require detailed spectral analysis for the structural elucidation and characterization of complex natural products. This guide outlines the typical methodologies and data interpretation approaches for the spectral analysis of diterpenoid alkaloids, with a focus on Ludaconitine. However, a comprehensive search of available scientific literature and spectral databases did not yield specific, publicly available experimental ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for this compound. Therefore, this document will provide a framework of the required experimental protocols and the expected data characteristics for a compound of this nature, based on the analysis of closely related Aconitum alkaloids.

Introduction to this compound and Diterpenoid Alkaloids

This compound is a C19-diterpenoid alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. The structural analysis of such compounds is heavily reliant on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information, which, when pieced together, allows for the unambiguous determination of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a compound like this compound, a suite of 1D and 2D NMR experiments is required for complete structural assignment.

Experimental Protocols

Sample Preparation: A sample of pure this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or C₅D₅N) in a 5 mm NMR tube. The choice of solvent is crucial and depends on the solubility of the analyte and the desired resolution of the spectra.

Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1D NMR Experiments:

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR (Carbon-13 NMR): Reveals the number of chemically distinct carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, establishing connectivity between adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling larger structural fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Data Presentation (Hypothetical Data for this compound)

Due to the lack of available data, the following tables are presented as examples of how the NMR data for this compound would be structured.

Table 1: Hypothetical ¹H NMR Data for this compound

Positionδ (ppm)MultiplicityJ (Hz)
H-13.25dd8.5, 2.1
H-22.10m
............

Table 2: Hypothetical ¹³C NMR Data for this compound

Positionδ (ppm)DEPT
C-185.2CH
C-235.8CH₂
.........

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocols

Instrumentation: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is typically employed.

Data Acquisition:

  • Full Scan MS: To determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺).

  • Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern, which provides clues about the substructures within the molecule.

Data Presentation (Hypothetical Data for this compound)

Table 3: Hypothetical Mass Spectrometry Data for this compound

Ionm/z (experimental)m/z (calculated)Formula
[M+H]⁺586.3215586.3222C₃₂H₄₄NO₁₀
Fragment 1526.2998526.3011C₃₀H₄₀NO₈
Fragment 2494.2745494.2752C₂₈H₃₆NO₇
............

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocols

Sample Preparation: A small amount of the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution using an appropriate IR-transparent solvent.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Data Presentation (Hypothetical Data for this compound)

Table 4: Hypothetical IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450broadO-H stretch (hydroxyl)
2935, 2870strongC-H stretch (aliphatic)
1735strongC=O stretch (ester)
1715strongC=O stretch (ketone)
1605, 1495mediumC=C stretch (aromatic)
1240, 1090strongC-O stretch (ester, ether)

Data Analysis and Structure Elucidation Workflow

The process of elucidating the structure of a complex natural product like this compound is a systematic puzzle-solving endeavor. The logical flow of this process is outlined below.

Spectral_Data_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Interpretation cluster_structure_elucidation Structure Elucidation NMR NMR 1D_NMR_Analysis 1D NMR Analysis (¹H, ¹³C, DEPT) NMR->1D_NMR_Analysis 2D_NMR_Analysis 2D NMR Analysis (COSY, HSQC, HMBC, NOESY) NMR->2D_NMR_Analysis MS MS MS_Analysis MS Analysis (HRMS, MS/MS) MS->MS_Analysis IR IR IR_Analysis IR Analysis (Functional Group ID) IR->IR_Analysis Molecular_Formula Determine Molecular Formula 1D_NMR_Analysis->Molecular_Formula Identify_Substructures Identify Substructural Fragments 1D_NMR_Analysis->Identify_Substructures 2D_NMR_Analysis->Identify_Substructures Determine_Stereochemistry Determine Relative and Absolute Stereochemistry 2D_NMR_Analysis->Determine_Stereochemistry MS_Analysis->Molecular_Formula MS_Analysis->Identify_Substructures IR_Analysis->Identify_Substructures Assemble_Fragments Assemble Fragments into Planar Structure Molecular_Formula->Assemble_Fragments Identify_Substructures->Assemble_Fragments Assemble_Fragments->Determine_Stereochemistry Final_Structure Final Structure of this compound Determine_Stereochemistry->Final_Structure Signaling_Pathway This compound This compound Target_Receptor Target Receptor / Ion Channel This compound->Target_Receptor Binding Second_Messenger Second Messenger System (e.g., cAMP, Ca²⁺) Target_Receptor->Second_Messenger Activation / Inhibition Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Modulation Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Analgesia, Anti-inflammatory effect) Transcription_Factor->Cellular_Response Gene Expression Changes

An In-depth Technical Guide to the Solubility of Ludaconitine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ludaconitine, a complex diterpenoid alkaloid. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility and outlines a detailed experimental protocol for the quantitative determination of this compound's solubility in various organic solvents. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a C-19 norditerpenoid alkaloid found in plants of the Aconitum and Delphinium genera. Like other alkaloids in its class, it possesses a complex molecular structure and significant biological activity. The solubility of such compounds is a critical physicochemical parameter that influences their extraction, purification, formulation, and bioavailability. Understanding the solubility of this compound in different organic solvents is therefore essential for its scientific investigation and potential therapeutic applications.

Solubility of this compound: Qualitative and Quantitative Data

Table 1: Solubility of this compound in Various Organic Solvents

Organic SolventChemical FormulaPolarity IndexQualitative SolubilityQuantitative Solubility (mg/mL at 25°C)
ChloroformCHCl₃4.1SolubleData not available in published literature
DichloromethaneCH₂Cl₂3.1SolubleData not available in published literature
Ethyl AcetateC₄H₈O₂4.4SolubleData not available in published literature
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2SolubleData not available in published literature
AcetoneC₃H₆O5.1SolubleData not available in published literature
EthanolC₂H₅OH4.3Likely SolubleData not available in published literature
MethanolCH₃OH5.1Likely SolubleData not available in published literature
Diethyl Ether(C₂H₅)₂O2.8Likely SolubleData not available in published literature
WaterH₂O10.2InsolubleData not available in published literature

Polarity Index is a relative measure of the polarity of a solvent.

Experimental Protocol for Determining this compound Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[2][3] This protocol is a robust technique for obtaining accurate and reproducible solubility data.

3.1. Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the dissolved compound in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[2]

3.2. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

  • HPLC column (e.g., C18 or C30 reversed-phase)

3.3. Methodology

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[2]

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand to let the excess solid settle.

    • To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification of Solute by HPLC:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area (or height) against the concentration.

    • Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

3.4. HPLC Method for Diterpenoid Alkaloids

A suitable HPLC method for the quantification of diterpenoid alkaloids would typically involve:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.03 M ammonium hydrogen carbonate) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength where this compound has significant absorbance or a more universal detector like a Charged Aerosol Detector (CAD) if the chromophore is weak.

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: 10-20 µL.

3.5. Data Reporting

The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification (HPLC) A Weigh excess This compound B Add to known volume of organic solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-72 hours at constant temperature C->D E Centrifuge the saturated solution D->E F Filter supernatant through a 0.22 µm syringe filter E->F H Dilute filtered sample F->H G Prepare calibration curve with standard solutions I Analyze sample and determine concentration G->I H->I J Calculate solubility I->J

Caption: Workflow for determining this compound solubility via the shake-flask method.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

  • Polarity: Based on the principle of "like dissolves like," this compound, being a relatively polar organic molecule, will exhibit higher solubility in solvents with similar polarity.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.

  • Solvent-Solute Interactions: Specific interactions such as hydrogen bonding between this compound and the solvent molecules can significantly impact solubility.

  • Purity of this compound: Impurities can affect the measured solubility.

  • Crystalline Form: Different polymorphs of a compound can have different solubilities.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is scarce, this guide provides the qualitative information available and a detailed, robust experimental protocol for its determination. The provided shake-flask method, coupled with HPLC analysis, represents a standard approach for obtaining reliable solubility data. Such data is invaluable for the advancement of research and development involving this and other related natural products. For any specific application, it is highly recommended to experimentally determine the solubility of this compound under the conditions of interest.

References

Ludaconitine: A Diterpenoid Alkaloid from the Himalayan Aconitum spicatum

Author: BenchChem Technical Support Team. Date: November 2025

A technical overview of the discovery, chemical properties, and initial biological screening of Ludaconitine, a C-19 norditerpenoid alkaloid isolated from the tubers of Aconitum spicatum.

Introduction

This compound is a naturally occurring diterpenoid alkaloid that was first reported in 2016 by a team of researchers led by Sajan L. Shyaula.[1][2] It belongs to the complex family of Aconitum alkaloids, which are well-known for their diverse and potent biological activities. This document provides a comprehensive overview of the discovery, isolation, and initial pharmacological assessment of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Natural Source

This compound was isolated from the tubers of Aconitum spicatum (Bruhl) Stapf, a plant species belonging to the Ranunculaceae family.[1][2] This plant is found in the Himalayan region and has been traditionally used in some folk medicine systems. The investigation of the chemical constituents of Aconitum spicatum led to the identification of this compound alongside other known diterpenoid alkaloids.

Chemical Properties

The chemical structure of this compound was elucidated using spectroscopic techniques. Its molecular formula has been determined as C₃₂H₄₅NO₉, with a corresponding molecular weight of 587.7 g/mol .

PropertyValue
Molecular Formula C₃₂H₄₅NO₉
Molecular Weight 587.7 g/mol
Type of Alkaloid C-19 Norditerpenoid
Natural Source Aconitum spicatum (tubers)

Experimental Protocols

While the seminal publication by Shyaula et al. outlines the general approach to the isolation of this compound, specific, detailed experimental protocols, including quantitative data from spectroscopic analyses (¹H NMR, ¹³C NMR, HR-MS), are not fully available in the public domain. The general procedure involved the extraction of the plant material followed by chromatographic separation to isolate the individual alkaloid constituents.

General Isolation Workflow

The isolation of this compound from Aconitum spicatum can be conceptually represented by the following workflow.

G plant Tubers of Aconitum spicatum extraction Extraction with Dichloromethane plant->extraction partition Acid-Base Partitioning extraction->partition crude_extract Crude Alkaloid Extract partition->crude_extract chromatography Chromatographic Purification (e.g., Column Chromatography) crude_extract->chromatography This compound Isolated this compound chromatography->this compound

Fig. 1: Conceptual workflow for the isolation of this compound.

Pharmacological Activity

Initial biological screening of this compound has revealed its potential as an antileishmanial agent.

Antileishmanial Activity

In an in vitro assay against the promastigotes of Leishmania major, this compound demonstrated inhibitory activity.[1] The half-maximal inhibitory concentration (IC₅₀) was determined, providing a quantitative measure of its potency.

CompoundIC₅₀ (μg/mL) against Leishmania major
This compound36.10 ± 3.4
Cytotoxicity Profile

In addition to its antileishmanial activity, this compound was also evaluated for its cytotoxic effects against a panel of human cancer cell lines and a normal fibroblast cell line. The results indicated a lack of significant cytotoxicity at the tested concentration.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and the molecular mechanism of action underlying the antileishmanial activity of this compound have not yet been elucidated. Further research is required to understand how this compound exerts its inhibitory effects on Leishmania major. A hypothetical representation of the research path to elucidate the mechanism of action is presented below.

G This compound This compound leishmania Leishmania major Promastigote This compound->leishmania Inhibitory Action target_id Target Identification leishmania->target_id Effect on Parasite pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis mechanism Elucidation of Mechanism of Action pathway_analysis->mechanism

Fig. 2: Logical flow for investigating the mechanism of action.

Conclusion and Future Directions

This compound is a diterpenoid alkaloid with demonstrated antileishmanial activity in vitro. Its discovery from Aconitum spicatum adds to the vast chemical diversity of Aconitum alkaloids. The initial findings warrant further investigation into its mechanism of action, structure-activity relationships, and potential for development as a therapeutic agent. Future research should focus on obtaining detailed spectroscopic data for complete structural confirmation, exploring its efficacy in in vivo models of leishmaniasis, and synthesizing analogs to optimize its activity and safety profile. The lack of detailed, publicly available experimental data currently limits a more in-depth technical assessment.

References

Ludaconitine: A Technical Deep Dive into a C19-Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ludaconitine, a member of the complex C19-diterpenoid alkaloid family. While specific research on this compound is limited, this document extrapolates from the extensive knowledge of closely related Aconitum alkaloids to offer insights into its structure, biosynthesis, and potential biological activities. The information presented herein is intended to serve as a foundational resource for stimulating further investigation into this intriguing natural product.

Introduction to Diterpenoid Alkaloids

Diterpenoid alkaloids are a large and structurally diverse class of natural products, primarily isolated from plants of the genera Aconitum, Delphinium, and Consolida within the Ranunculaceae family[1]. These compounds are characterized by a complex polycyclic skeleton derived from a diterpene precursor. Based on their carbon skeleton, they are broadly classified into three main types: C20, C19, and C18-diterpenoid alkaloids[2]. This compound belongs to the C19-diterpenoid alkaloid group, which is the largest and most structurally varied of the three[1].

These alkaloids are renowned for their potent biological activities, which range from analgesic and anti-inflammatory to highly toxic[1][2]. The toxicity, particularly of the aconitine-type alkaloids, is primarily due to their interaction with voltage-gated sodium channels in the myocardium and neurons, leading to cardiotoxicity and neurotoxicity.

This compound and its Chemical Profile

Direct and extensive studies on this compound are not widely available in the current body of scientific literature. However, information on a closely related derivative, 8-acetyl-ludaconitine, provides some insight into its chemical nature.

PropertyData for 8-Acetyl-LudaconitineReference
Molecular Formula C32H45NO10
Molecular Weight 603.7 g/mol
Type C19-Diterpenoid AlkaloidInferred

Biosynthesis of C19-Diterpenoid Alkaloids

The biosynthesis of C19-diterpenoid alkaloids is a complex enzymatic process that begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form tetracyclic diterpene precursors, primarily through the ent-kaurene and ent-atisane pathways. The nitrogen atom is incorporated from an amino acid, typically L-arginine or L-ornithine, to form the characteristic heterocyclic ring system. Subsequent oxidative modifications and rearrangements of the carbon skeleton lead to the vast diversity of diterpenoid alkaloids observed in nature.

C19-Diterpenoid Alkaloid Biosynthesis GGPP Geranylgeranyl Pyrophosphate ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene C20_DA_precursor C20-Diterpenoid Alkaloid Precursor ent_Kaurene->C20_DA_precursor Oxidative modifications + N-incorporation C19_DA C19-Diterpenoid Alkaloids (e.g., this compound) C20_DA_precursor->C19_DA Loss of a carbon atom

General biosynthetic pathway of C19-diterpenoid alkaloids.

Relationship with Other Diterpenoid Alkaloids

This compound is structurally related to other C19-diterpenoid alkaloids found in Aconitum species. These alkaloids share a common hexacyclic or pentacyclic core structure. The specific substitutions on this core, such as the number and location of hydroxyl, methoxy, and ester groups, determine the specific identity and biological activity of each alkaloid.

Prominent examples of related C19-diterpenoid alkaloids include:

  • Aconitine: A highly toxic alkaloid known for its cardiotoxic and neurotoxic effects, which are mediated through the persistent activation of voltage-gated sodium channels.

  • Mesaconitine and Hypaconitine: Structurally similar to aconitine and also exhibiting significant toxicity.

  • Lappaconitine: A C18-diterpenoid alkaloid (derived from a C19 precursor) that has demonstrated potent analgesic and anti-inflammatory activities with a lower toxicity profile compared to aconitine.

The structural relationship between these alkaloids suggests that this compound may also possess significant biological activity, warranting further investigation into its pharmacological and toxicological properties.

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of this compound are not available. However, the following represents a generalized workflow for the extraction, isolation, and characterization of diterpenoid alkaloids from Aconitum species, which would be applicable to this compound.

Experimental Workflow for Diterpenoid Alkaloid Isolation Plant_Material Dried and Powdered Aconitum Plant Material Extraction Extraction with Methanol or Ethanol Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Acid_Base_Partitioning Acid-Base Liquid-Liquid Partitioning Crude_Extract->Acid_Base_Partitioning Purified_Extract Purified Alkaloid Fraction Acid_Base_Partitioning->Purified_Extract Chromatography Column Chromatography (Silica Gel, Alumina) Purified_Extract->Chromatography Fractions Alkaloid Fractions Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Isolated_Compound Isolated this compound HPLC->Isolated_Compound Structure_Elucidation Structure Elucidation Isolated_Compound->Structure_Elucidation Bioassays Biological Activity and Toxicity Assays Isolated_Compound->Bioassays NMR NMR (1H, 13C, 2D) Structure_Elucidation->NMR MS Mass Spectrometry (HR-ESI-MS) Structure_Elucidation->MS

A typical workflow for the isolation and characterization of diterpenoid alkaloids.
Extraction

  • Plant Material Preparation: The roots or whole plant of the target Aconitum species are collected, dried, and ground into a fine powder.

  • Solvent Extraction: The powdered material is typically extracted with methanol or ethanol at room temperature or under reflux for several hours. This process is often repeated multiple times to ensure complete extraction of the alkaloids.

  • Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure to yield a crude extract.

Isolation and Purification
  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with ammonia solution to pH 9-10) and extracted with a non-polar solvent to obtain the crude alkaloid fraction.

  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina. A gradient elution system, typically with solvent mixtures such as chloroform-methanol or hexane-ethyl acetate, is used to separate the alkaloids into fractions based on their polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target alkaloid are further purified using preparative HPLC, often on a C18 column, to yield the pure compound.

Structure Elucidation
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the isolated alkaloid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complex structure of diterpenoid alkaloids. This includes:

    • 1H NMR: To identify the types and connectivity of protons.

    • 13C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the carbon skeleton and the placement of substituents.

Potential Pharmacological and Toxicological Significance

Given its structural similarity to other C19-diterpenoid alkaloids, this compound is likely to exhibit significant biological activity. It may possess analgesic, anti-inflammatory, or anti-arrhythmic properties, similar to other non-toxic or less-toxic diterpenoid alkaloids. Conversely, the potential for high toxicity, a hallmark of many aconitine-type alkaloids, cannot be discounted. The primary mechanism of action is anticipated to involve the modulation of ion channels, particularly voltage-gated sodium channels. Further research is imperative to determine the specific biological effects and the therapeutic potential, if any, of this compound.

Conclusion and Future Directions

This compound represents an understudied component of the vast and complex family of diterpenoid alkaloids. While its precise chemical and biological profile remains to be fully elucidated, the established knowledge of related compounds provides a strong foundation for future research. The isolation and complete structural characterization of this compound, followed by comprehensive pharmacological and toxicological screening, are critical next steps. Such studies will not only expand our understanding of the chemical diversity of Aconitum alkaloids but also have the potential to uncover novel lead compounds for drug development. The detailed methodologies and comparative data presented in this guide are intended to facilitate and inspire these future investigations.

References

Potential Biological Activities of Ludaconitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaconitine, a diterpenoid alkaloid predominantly isolated from plants of the Aconitum and Delphinium genera, has garnered significant scientific interest for its diverse pharmacological properties. Historically used in traditional medicine, modern research has begun to elucidate the molecular mechanisms underlying its potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic applications, focusing on its analgesic and anti-inflammatory effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Data on Biological Activities

The biological effects of this compound have been quantified in numerous preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments, providing a comparative overview of its potency and efficacy.

Table 1: Analgesic Activity of this compound in Animal Models
Animal ModelAssayRoute of AdministrationED50 (mg/kg)Reference Compound
MouseAcetic Acid-Induced WrithingSubcutaneous2.3-
MouseFormaldehyde TestSubcutaneous7.1-
RatSpinal Nerve Ligation (Mechanical Allodynia)Subcutaneous1.1-
RatSpinal Nerve Ligation (Thermal Hyperalgesia)Subcutaneous1.6-
RatBone Cancer Pain (Mechanical Allodynia)Subcutaneous2.0-
Table 2: In Vitro Inhibition of Voltage-Gated Sodium (Nav) Channels by this compound
Channel SubtypeCell LineMethodIC50 (µM)% Inhibition (at 100 µM)
hNav1.7HEK293Whole-cell patch clamp27.6753%
rNav1.3---46%
rNav1.4---38%
hNav1.5 (hH1)-Whole-cell patch clamp-29%
rNav1.8---22%

Data for rNav1.3, rNav1.4, and rNav1.8 are presented as percentage of inhibition at a concentration of 100 µM.

Table 3: Anti-Inflammatory and Toxicological Data for this compound and its Analogue N-deacetyllappaconitine (DLA)
ParameterSpeciesValue (mg/kg)Compound
LD50Mouse (i.p.)10.5This compound
LD50Rat (i.p.)9.9This compound
LD50Mouse (i.p.)23.5DLA
LD50Rat (i.p.)29.9DLA

i.p. - intraperitoneal

Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms of action, primarily targeting voltage-gated sodium channels and inflammatory pathways.

Inhibition of Voltage-Gated Sodium Channels

A primary mechanism underlying the analgesic and local anesthetic properties of this compound is its ability to block voltage-gated sodium channels. It has been shown to inhibit several neuronal isoforms of these channels, with a notable effect on Nav1.7, a key player in pain signaling.[1][2] The inhibition of Nav1.7 by this compound is voltage-dependent and characterized by a slow onset and irreversibility, distinguishing it from common local anesthetics.[1] This irreversible blockade is attributed to its binding to the site 2 receptor on the channel, a site also targeted by other neurotoxins.[3][4] Studies on the human heart sodium channel (hH1 or Nav1.5) have revealed that this compound binds almost exclusively to the open state of the channel.

cluster_0 This compound This compound NavChannel Voltage-Gated Sodium Channel (Open State) This compound->NavChannel Irreversibly Binds to Site 2 NaIon Na+ Influx This compound->NaIon Blocks ActionPotential Action Potential Propagation NaIon->ActionPotential Depolarization Analgesia Analgesia NaIon->Analgesia Inhibition of Pain Signal PainSignal Pain Signal Transmission ActionPotential->PainSignal

Mechanism of this compound's analgesic effect via voltage-gated sodium channel blockade.

Anti-Inflammatory Activity and Modulation of Macrophage Polarization

This compound demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways. One of the identified mechanisms involves the P2X7 receptor, an ATP-gated ion channel expressed on immune cells, including macrophages. Activation of the P2X7 receptor is implicated in the M1 polarization of macrophages, which are pro-inflammatory. This compound has been shown to inhibit the expression of the P2X7 receptor. This inhibition leads to a shift in macrophage polarization from the M1 to the M2 phenotype, which is associated with anti-inflammatory and tissue-repair functions. This shift is characterized by a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-18, and an increase in the anti-inflammatory cytokine IL-10. The downstream signaling of the P2X7 receptor involves the activation of transcription factors like NF-κB and STATs, which regulate the expression of genes associated with macrophage polarization.

This compound This compound P2X7R P2X7 Receptor This compound->P2X7R Inhibits Expression M2_Polarization M2 Macrophage Polarization (Anti-inflammatory) This compound->M2_Polarization Promotes Shift to NFkB_STAT NF-κB / STAT Activation P2X7R->NFkB_STAT Activates M1_Polarization M1 Macrophage Polarization (Pro-inflammatory) NFkB_STAT->M1_Polarization Promotes Pro_inflammatory_Cytokines TNF-α, IL-1β, IL-18 M1_Polarization->Pro_inflammatory_Cytokines Produces Anti_inflammatory_Cytokines IL-10 M2_Polarization->Anti_inflammatory_Cytokines Produces

This compound's modulation of macrophage polarization via the P2X7 receptor pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This protocol is a standard method for assessing peripheral analgesic activity.

  • Animals: Male albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water. They are acclimatized to the experimental environment for at least one hour before testing.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Different doses of this compound are administered to respective groups of animals, typically via subcutaneous or intraperitoneal injection. A control group receives the vehicle only, and a positive control group may receive a standard analgesic like aspirin.

  • Induction of Writhing: Thirty minutes after drug administration, 0.6% acetic acid solution (10 mL/kg body weight) is injected intraperitoneally to each mouse to induce the writhing response.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching of the abdomen and/or extension of the hind limbs) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of analgesic activity is calculated using the following formula: % Analgesia = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

start Start acclimatize Acclimatize Mice start->acclimatize administer Administer this compound or Vehicle acclimatize->administer wait Wait 30 min administer->wait inject_acid Inject Acetic Acid (i.p.) wait->inject_acid observe Observe and Count Writhes (for 20 min after 5 min latency) inject_acid->observe analyze Analyze Data (% Analgesia) observe->analyze end End analyze->end

Workflow for the Acetic Acid-Induced Writhing Test.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This is a widely used model to evaluate acute inflammation.

  • Animals: Male Wistar rats (150-200 g) are typically used. They are housed under standard conditions and fasted overnight before the experiment with free access to water.

  • Drug Administration: this compound is prepared in a suitable vehicle. Different doses are administered orally or intraperitoneally to the test groups. The control group receives only the vehicle, and a positive control group may receive a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at 0 hours (immediately before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated as follows: % Inhibition = [(Mean paw volume increase in control - Mean paw volume increase in test group) / Mean paw volume increase in control] x 100

start Start fast Fast Rats Overnight start->fast administer Administer this compound or Vehicle fast->administer wait Wait 1 hour administer->wait measure_initial Measure Initial Paw Volume (0 hr) wait->measure_initial inject_carrageenan Inject Carrageenan (sub-plantar) measure_initial->inject_carrageenan measure_intervals Measure Paw Volume at Intervals (1-5 hr) inject_carrageenan->measure_intervals analyze Analyze Data (% Inhibition of Edema) measure_intervals->analyze end End analyze->end

Workflow for the Carrageenan-Induced Paw Edema Assay.

Hot Plate Test (Analgesic Activity)

This method is used to assess central analgesic activity.

  • Apparatus: A hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals: Mice are used and screened for their baseline pain response. Only animals that show a response (licking of the forepaws or jumping) within 5-15 seconds are selected for the experiment.

  • Drug Administration: this compound is administered to the test group, while the control group receives the vehicle.

  • Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), each mouse is placed on the hot plate, and the latency to the first sign of nociception (paw licking or jumping) is recorded. A cut-off time (usually 30-60 seconds) is set to prevent tissue damage.

  • Data Analysis: The increase in latency period is considered as the index of analgesic activity. The results are often expressed as the mean reaction time ± SEM.

start Start screen Screen Mice for Baseline Response start->screen administer Administer this compound or Vehicle screen->administer test_intervals Test on Hot Plate at Time Intervals administer->test_intervals record Record Latency to Paw Licking or Jumping test_intervals->record analyze Analyze Data (Mean Reaction Time) record->analyze end End analyze->end

References

A Technical Guide to the Antileishmanial Activity of Miltefosine: A Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: An extensive search of scientific literature did not yield any specific data regarding the antileishmanial activity of Ludaconitine. Therefore, this guide utilizes Miltefosine, a well-characterized oral antileishmanial drug, as a case study to provide a comprehensive overview of the methodologies and data analysis relevant to the field. This document is intended for researchers, scientists, and drug development professionals.

Miltefosine, an alkylphosphocholine, was initially developed as an anticancer agent but has become a crucial first-line oral treatment for visceral leishmaniasis.[1][2] Its mechanism of action is multifaceted, primarily targeting the parasite's metabolism and cellular signaling pathways.[3][4]

Data Presentation: In Vitro Antileishmanial Activity of Miltefosine

The efficacy of an antileishmanial compound is typically quantified by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) against both the promastigote (the form found in the sandfly vector) and the amastigote (the intracellular form in the mammalian host) stages of the parasite.

Table 1: Antileishmanial Activity of Miltefosine against Leishmania Promastigotes

Leishmania SpeciesIC50 (µM)Incubation Time (hours)Assay Method
L. donovani13.3224MTT Assay
L. donovani11.7348MTT Assay
L. donovani10.6372MTT Assay
L. donovani3.74 ± 0.38Not SpecifiedIn vitro promastigote assay[5]
L. donovani0.4 - 3.8Not SpecifiedNot Specified
L. infantum748MTT Assay
L. major2248MTT Assay
L. tropica1148MTT Assay
L. tropica17.0748MTT Assay

Table 2: Antileishmanial Activity of Miltefosine against Leishmania Amastigotes

Leishmania SpeciesFormEC50/ED50 (µM)Host Cell
L. donovaniIntracellular0.9 - 4.3Primary mouse peritoneal macrophages
L. infantumIntracellular1.41 - 4.57Bone marrow-derived macrophages
L. majorIntracellular5.7Not Specified
L. tropicaIntracellular4.2Not Specified
L. tropicaAxenic18.08N/A

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of antileishmanial activity studies. Below are protocols for key experiments.

In Vitro Susceptibility Assay for Leishmania Promastigotes

This assay determines the direct effect of a compound on the proliferative, extracellular stage of the parasite.

Objective: To determine the IC50 value of a test compound against Leishmania promastigotes.

Methodology:

  • Leishmania Culture: Leishmania promastigotes (e.g., L. donovani) are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 25°C until they reach the logarithmic growth phase.

  • Plate Preparation: The test compound is serially diluted in 96-well microtiter plates.

  • Inoculation: Promastigotes are seeded into the wells at a concentration of approximately 1 x 10^6 cells/mL.

  • Incubation: The plates are incubated at 25°C for 48 to 72 hours.

  • Viability Assessment: Parasite viability is determined using a colorimetric method, such as the MTT assay, which measures the metabolic activity of live cells. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to untreated control wells. The IC50 value is determined by non-linear regression analysis of the dose-response curve.

In Vitro Susceptibility Assay for Intracellular Amastigotes

This assay is more clinically relevant as it assesses the compound's ability to kill the parasite within its host cell, the macrophage.

Objective: To determine the EC50 value of a test compound against intracellular Leishmania amastigotes.

Methodology:

  • Macrophage Culture: A macrophage cell line (e.g., THP-1, J774) or primary macrophages (e.g., mouse peritoneal macrophages) are seeded in chamber slides or 96-well plates and allowed to adhere. THP-1 cells require differentiation into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA).

  • Infection: The adhered macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1.

  • Removal of Extracellular Parasites: After an incubation period (e.g., 4-24 hours), non-internalized promastigotes are removed by washing.

  • Compound Treatment: The infected macrophages are then treated with serial dilutions of the test compound and incubated for 72 hours.

  • Microscopic Analysis: The cells are fixed, stained with Giemsa, and examined under a light microscope.

  • Data Analysis: The number of amastigotes per 100 macrophages is counted for each drug concentration. The EC50 value is calculated based on the reduction in the number of intracellular amastigotes compared to untreated controls.

Analysis of Apoptosis Induction by Flow Cytometry

Miltefosine is known to induce an apoptosis-like cell death in Leishmania. This can be assessed by detecting the externalization of phosphatidylserine (PS) and membrane integrity.

Objective: To determine if the test compound induces apoptosis in Leishmania promastigotes.

Methodology:

  • Parasite Treatment: Promastigotes are treated with the IC50 concentration of the test compound for various time points (e.g., 24, 48 hours).

  • Staining: An Annexin V-FLUOS staining kit is used. The treated parasites are washed and resuspended in a binding buffer, then incubated with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The samples are analyzed using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative / PI-positive: Necrotic cells.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Disruption of the mitochondrial membrane potential is a key indicator of early apoptosis.

Objective: To evaluate the effect of a test compound on the mitochondrial function of Leishmania.

Methodology:

  • Parasite Treatment: Promastigotes are treated with the test compound.

  • Staining: The cells are incubated with a fluorescent probe sensitive to mitochondrial membrane potential, such as JC-1 or Rhodamine 123.

  • Analysis: The change in fluorescence is measured using a flow cytometer or a fluorescence plate reader. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in Rhodamine 123 fluorescence indicates depolarization of the mitochondrial membrane.

Visualizations: Workflows and Signaling Pathways

Antileishmanial_Activity_Workflow ic50 ic50 apoptosis apoptosis ic50->apoptosis mito mito ic50->mito ros ros ic50->ros cell_cycle cell_cycle ic50->cell_cycle start Test Compound (e.g., Miltefosine) promastigote promastigote start->promastigote amastigote amastigote start->amastigote cytotoxicity cytotoxicity start->cytotoxicity

Miltefosine_Signaling_Pathway miltefosine Miltefosine

References

Predicted Mechanism of Action of Ludaconitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the predicted mechanism of action of Ludaconitine. Due to a lack of extensive research specifically on this compound, this guide is largely based on comprehensive studies of structurally and functionally similar C19-diterpenoid alkaloids, primarily Lappaconitine and Bulleyaconitine A. The experimental protocols and quantitative data presented are derived from studies on these analogous compounds and should be considered as a strong predictive framework for the pharmacological activity of this compound.

Executive Summary

This compound, a C19-diterpenoid alkaloid, is predicted to exert its primary pharmacological effects through the blockade of voltage-gated sodium channels (VGSCs), with a notable selectivity for subtypes crucial in pain signaling pathways. This action is anticipated to be the cornerstone of its analgesic properties. Furthermore, this compound is projected to possess significant anti-inflammatory effects, likely mediated through the inhibition of key pro-inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Concurrently, a potential for cardiotoxicity, a known risk for this class of alkaloids, is predicted via interactions with cardiac sodium and potassium channels. This guide provides a detailed overview of these predicted mechanisms, supported by quantitative data from analogous compounds, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Predicted Core Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The principal mechanism underlying the predicted analgesic efficacy of this compound is the inhibition of voltage-gated sodium channels. These channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons involved in nociception.

Preferential Blockade of Nav1.7

This compound is predicted to be a potent inhibitor of the Nav1.7 sodium channel subtype. Nav1.7 is predominantly expressed in peripheral sensory neurons and has been genetically and pharmacologically validated as a critical mediator of pain perception in humans. The blockade of Nav1.7 by this compound is expected to reduce the excitability of these neurons, thereby dampening the transmission of pain signals.

Interaction with Other Sodium Channel Subtypes

In addition to Nav1.7, this compound may also inhibit other sodium channel subtypes, which could contribute to its overall pharmacological profile, including both therapeutic and adverse effects.

CompoundChannel SubtypeIC50 (Resting State)IC50 (Inactivated State)Reference
LappaconitineNav1.727.67 µMNot Reported[1]
Bulleyaconitine ANav1.3995.6 ± 139.1 nM20.3 ± 3.4 pM[2]
Nav1.7125.7 ± 18.6 nM132.9 ± 25.5 pM[2]
Nav1.8151.2 ± 15.4 µM18.0 ± 2.5 µM[2]

Table 1: Quantitative data on the inhibition of voltage-gated sodium channel subtypes by aconitine alkaloids analogous to this compound.

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

The gold-standard method to evaluate the inhibitory effect of this compound on VGSCs is the whole-cell patch-clamp technique.[3]

Objective: To determine the concentration-dependent inhibition of specific Nav channel subtypes by this compound.

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the desired human Nav channel subtype (e.g., Nav1.7, Nav1.3, Nav1.8, Nav1.5).

Procedure:

  • Cell Culture: Culture the stably transfected HEK293 cells under standard conditions.

  • Pipette Solution (Intracellular): A typical intracellular solution would contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.

  • External Solution (Extracellular): A standard external solution would contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all channels are in the resting state.

    • Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV).

    • To assess state-dependent inhibition, use pre-pulses to different potentials to enrich for open or inactivated channel states before the test pulse.

  • Drug Application: Apply varying concentrations of this compound to the external solution and record the resulting inhibition of the sodium current.

  • Data Analysis: Construct concentration-response curves and calculate the IC50 values for the resting, open, and inactivated states of the channel.

Experimental_Workflow_Patch_Clamp cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_application Drug Application & Analysis cell_culture HEK293 cells expressing Nav1.7 plating Plate cells on coverslips cell_culture->plating patch Establish whole-cell patch plating->patch voltage_protocol Apply voltage-clamp protocol patch->voltage_protocol current_measurement Measure sodium current voltage_protocol->current_measurement This compound Apply this compound (various concentrations) current_measurement->this compound record_inhibition Record current inhibition This compound->record_inhibition data_analysis Calculate IC50 record_inhibition->data_analysis

Experimental workflow for whole-cell patch clamp analysis.

Predicted Anti-inflammatory Mechanism of Action

This compound is predicted to exert anti-inflammatory effects by inhibiting key signaling pathways that regulate the expression of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. This compound is predicted to inhibit this pathway, likely by preventing the degradation of IκBα.

Inhibition of the MAPK Signaling Pathway

The MAPK signaling pathways (including ERK, JNK, and p38) are also crucial for the inflammatory response. These pathways are activated by various extracellular stimuli and lead to the activation of transcription factors such as AP-1, which, in conjunction with NF-κB, drives the expression of inflammatory mediators. This compound is expected to inhibit the phosphorylation of key MAPK proteins, thereby downregulating this pro-inflammatory signaling.

Anti_Inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response LPS LPS MAPK MAPK (ERK, JNK, p38) LPS->MAPK IKK IKK LPS->IKK p_MAPK p-MAPK MAPK->p_MAPK AP1 AP-1 p_MAPK->AP1 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->cytokines IkBa IκBα IKK->IkBa inhibits NFkB NF-κB (p50/p65) NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus NFkB_nucleus->cytokines This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits

Predicted inhibition of NF-κB and MAPK signaling by this compound.
Experimental Protocols for Anti-inflammatory Activity

3.3.1 Cytokine Production Assay (ELISA)

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines.

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates.

  • Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform a sandwich ELISA for specific cytokines (e.g., TNF-α, IL-6) according to the manufacturer's protocol.

  • Data Analysis: Determine the concentration of cytokines and assess the dose-dependent inhibitory effect of this compound.

3.3.2 Western Blot for Signaling Proteins

Objective: To determine the effect of this compound on the activation of NF-κB and MAPK signaling proteins.

Procedure:

  • Cell Treatment: Treat RAW 264.7 cells with this compound and/or LPS as described for the ELISA.

  • Protein Extraction: Lyse the cells and extract total protein.

  • SDS-PAGE and Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each signaling molecule.

Predicted Analgesic Mechanism of Action

The analgesic properties of this compound are predicted to be a direct consequence of its VGSC-blocking activity and may also involve modulation of the endogenous opioid system.

Peripheral and Central Nociceptive Blockade

By blocking Nav1.7 in peripheral sensory neurons, this compound is expected to reduce the generation of pain signals at the source. It may also act on sodium channels in the central nervous system to further inhibit pain transmission.

Potential Modulation of the Endogenous Opioid System

Some studies on related alkaloids suggest an interaction with the endogenous opioid system. This compound might enhance the release of endogenous opioids or modulate the activity of opioid receptors, contributing to its analgesic effects. However, this mechanism is less well-established and requires further investigation.

Experimental Protocol: In Vivo Pain Models

4.3.1 Hot Plate Test

Objective: To assess the central analgesic activity of this compound.

Animal Model: Mice or rats.

Procedure:

  • Acclimatization: Acclimatize the animals to the testing environment.

  • Drug Administration: Administer this compound or a vehicle control via an appropriate route (e.g., intraperitoneal, oral).

  • Testing: Place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Latency Measurement: Record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.

  • Data Analysis: Compare the response latencies between the this compound-treated and control groups.

4.3.2 Formalin Test

Objective: To evaluate the effect of this compound on both acute and inflammatory pain.

Animal Model: Mice or rats.

Procedure:

  • Drug Administration: Administer this compound or vehicle control.

  • Formalin Injection: Inject a dilute formalin solution into the plantar surface of the hind paw.

  • Behavioral Observation: Observe the animal and record the time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).

  • Data Analysis: Compare the nociceptive behaviors between the treated and control groups for both phases.

Predicted Cardiotoxicity Profile

A significant concern for aconitine alkaloids is their potential for cardiotoxicity, which is predicted to be a risk for this compound as well.

Blockade of Cardiac Sodium Channels (Nav1.5)

This compound may block the cardiac sodium channel Nav1.5, which is responsible for the rapid depolarization phase of the cardiac action potential. Inhibition of Nav1.5 can lead to conduction abnormalities and arrhythmias.

Potential Inhibition of hERG Potassium Channels

Blockade of the human ether-a-go-go-related gene (hERG) potassium channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of life-threatening arrhythmias, such as Torsades de Pointes. The potential for this compound to inhibit hERG channels should be carefully evaluated.

Experimental Protocol: hERG Channel Assay

Objective: To assess the inhibitory potential of this compound on the hERG potassium channel.

Method: Automated or manual patch-clamp electrophysiology.

Cell Line: HEK293 cells stably expressing the hERG channel.

Procedure:

  • Recording: Use the whole-cell patch-clamp technique to record hERG currents.

  • Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG tail current.

  • Drug Application: Apply a range of this compound concentrations and measure the inhibition of the hERG tail current.

  • Data Analysis: Construct a concentration-response curve and determine the IC50 value.

Logical_Relationship_Cardiotoxicity cluster_cardiac_channels Cardiac Ion Channels cluster_electrophysiological_effects Electrophysiological Effects cluster_clinical_outcome Clinical Outcome This compound This compound Nav15 Nav1.5 This compound->Nav15 Blocks hERG hERG (Kv11.1) This compound->hERG Blocks Conduction_Slowing Conduction Slowing Nav15->Conduction_Slowing QT_Prolongation QT Interval Prolongation hERG->QT_Prolongation Arrhythmia Arrhythmia Risk (e.g., Torsades de Pointes) Conduction_Slowing->Arrhythmia QT_Prolongation->Arrhythmia

Predicted logical relationship of this compound-induced cardiotoxicity.

Conclusion

This compound is predicted to be a potent analgesic and anti-inflammatory agent, with its primary mechanism of action being the blockade of voltage-gated sodium channels, particularly Nav1.7. Its anti-inflammatory effects are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. While promising as a therapeutic agent, its potential for cardiotoxicity through the blockade of cardiac ion channels necessitates careful evaluation. The experimental protocols and data from analogous compounds provided in this guide offer a robust framework for the future investigation and development of this compound. Direct experimental validation of these predicted mechanisms for this compound is a critical next step in its journey toward potential clinical application.

References

In Silico Modeling of Ludaconitine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaconitine, a C19-diterpenoid alkaloid from plants of the Aconitum and Delphinium genera, is a potent neurotoxin with significant effects on excitable cells. Like other Aconitum alkaloids, its primary molecular target is the voltage-gated sodium channel (VGSC), where it acts as a modulator, leading to persistent channel activation. This prolonged ion influx disrupts normal cellular function, particularly in neurons and cardiomyocytes, leading to cardiotoxicity and neurotoxicity. Understanding the precise binding mechanism of this compound to its receptor is crucial for toxicology, pharmacology, and the development of potential therapeutic derivatives or antidotes. In silico modeling, encompassing molecular docking and molecular dynamics simulations, offers a powerful computational microscope to elucidate these interactions at an atomic level. This guide provides a comprehensive technical overview of the methodologies and workflows for modeling the binding of this compound to its primary receptor, the human cardiac voltage-gated sodium channel (Nav1.5).

Introduction to this compound and its Primary Receptor

This compound is a member of the Aconitum alkaloids, a class of natural products known for their complex diterpenoid skeletons and potent biological activities. The primary pharmacological and toxicological effects of these alkaloids are mediated through their interaction with voltage-gated sodium channels.

Primary Target: Voltage-Gated Sodium Channel (VGSC)

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells. Aconitum alkaloids, including this compound, are known to bind to neurotoxin binding site 2 on the channel's pore-forming α-subunit. This binding traps the channel in an open or activated state, preventing normal inactivation and leading to a persistent influx of sodium ions. This sustained depolarization is the underlying cause of the observed toxic effects. The cardiac isoform, Nav1.5 (encoded by the SCN5A gene), is a critical target, and its persistent activation by Aconitum alkaloids is a primary mechanism of their cardiotoxicity, leading to severe arrhythmias.

Quantitative Binding Data for Aconitum Alkaloids

AlkaloidReceptor SubtypeAssay TypeQuantitative ValueReference
AconitineVoltage-Gated Na+ Channel (Site 2)[3H]-batrachotoxinin bindingKᵢ ≈ 1.2 µM[1]
HypaconitineVoltage-Gated Na+ Channel (Site 2)[3H]-batrachotoxinin bindingKᵢ ≈ 1.2 µM[1]
LappaconitineNav1.7Whole-cell patch clampIC₅₀ = 27.67 µM[2]
AconitineRat Nav1.2N/AK_d = 1.2 µM[3]

Note: The data presented are for representative Aconitum alkaloids and serve as an estimation for this compound's potential binding affinity due to the lack of specific experimental data for this compound.

In Silico Experimental Protocols

This section provides detailed methodologies for conducting molecular docking and molecular dynamics simulations to investigate the binding of this compound to the human Nav1.5 channel.

General Workflow

The overall computational workflow involves several key stages, from initial preparation of the molecular structures to the final analysis of the simulation data.

G cluster_prep Preparation cluster_dock Molecular Docking cluster_md Molecular Dynamics cluster_analysis Analysis PDB Receptor Structure Acquisition (e.g., PDB ID: 6LQA) PDB_prep Receptor Preparation (Add Hydrogens, Assign Charges) PDB->PDB_prep LIG Ligand Structure Generation (this compound) LIG_prep Ligand Preparation (Energy Minimization, Assign Charges) LIG->LIG_prep DOCK Docking Simulation (e.g., AutoDock Vina) PDB_prep->DOCK LIG_prep->DOCK POSE Pose Generation & Scoring DOCK->POSE COMPLEX Select Best Pose & Create Complex POSE->COMPLEX MEM Embed Complex in Membrane Bilayer COMPLEX->MEM SOLV Solvation & Ionization MEM->SOLV MD_SIM MD Simulation (e.g., GROMACS) SOLV->MD_SIM TRAJ Trajectory Analysis (RMSD, H-Bonds) MD_SIM->TRAJ ENERGY Binding Free Energy Calculation MD_SIM->ENERGY

Caption: General workflow for in silico modeling of this compound-receptor binding.
Protocol 1: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This protocol outlines the steps using AutoDock Vina, a widely used open-source docking program.

1. Preparation of the Receptor (Nav1.5):

  • Obtain Structure: Download the cryo-EM structure of the human Nav1.5 channel from the Protein Data Bank (e.g., PDB ID: 6LQA ).[4]
  • Clean Structure: Remove any co-crystallized ligands, water molecules, and ions from the PDB file that are not relevant to the binding site.
  • Prepare for Docking: Use a molecular modeling tool like AutoDock Tools (ADT) or Chimera.
  • Add polar hydrogens to the protein structure.
  • Compute and assign Gasteiger or AM1-BCC charges.
  • Save the prepared receptor structure in the PDBQT format (receptor.pdbqt).

2. Preparation of the Ligand (this compound):

  • Obtain Structure: Since an experimental structure of this compound is unlikely to be in a database, generate a 3D structure from its 2D representation (e.g., from PubChem) using a tool like Avogadro or ChemDraw.
  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy conformation.
  • Prepare for Docking: Use ADT or a similar tool.
  • Assign partial charges (e.g., Gasteiger charges).
  • Define the rotatable bonds (the "torsion tree").
  • Save the prepared ligand in the PDBQT format (this compound.pdbqt).

3. Grid Box Generation:

  • Define the search space for the docking simulation. This is a 3D box centered on the putative binding site (neurotoxin site 2). The location can be inferred from studies on related alkaloids or by using binding site prediction tools.
  • In ADT, use the Grid Box tool to visually position and size the box to encompass the entire binding pocket. Save the grid parameters to a configuration file (config.txt).

4. Running the Docking Simulation:

  • Execute AutoDock Vina from the command line, providing the prepared receptor, ligand, and configuration file as input.
  • Example Command: bash vina --receptor receptor.pdbqt --ligand this compound.pdbqt --config config.txt --out ludaconitine_out.pdbqt --log ludaconitine_log.txt

5. Analysis of Results:

  • The output file (ludaconitine_out.pdbqt) will contain several predicted binding poses, ranked by their binding affinity (in kcal/mol).
  • The log file (ludaconitine_log.txt) provides the binding affinity scores for each pose.
  • Visualize the top-ranked poses in a molecular viewer (e.g., PyMOL, Chimera) to analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the Nav1.5 channel.

Protocol 2: Molecular Dynamics (MD) Simulation with GROMACS

MD simulations provide insights into the dynamic behavior of the receptor-ligand complex over time, offering a more realistic representation of the biological system.

1. System Preparation:

  • Initial Complex: Use the best-ranked docking pose of the this compound-Nav1.5 complex from the previous step as the starting structure.
  • Ligand Topology: Generate a topology and parameter file for this compound. This is a critical step as standard force fields do not include parameters for novel ligands. Servers like CGenFF (for CHARMM force field) or the antechamber module in AmberTools can be used for this purpose.
  • Protein Topology: Use the pdb2gmx tool in GROMACS to generate the topology for the Nav1.5 receptor using a suitable force field (e.g., CHARMM36m or AMBER).
  • Combine Topologies: Merge the protein and ligand topologies into a single system topology file.

2. Membrane Embedding and Solvation:

  • Orient and Embed: Since Nav1.5 is a transmembrane protein, the complex must be embedded in a lipid bilayer. Use tools like g_membed in GROMACS or web servers like CHARMM-GUI to place the complex within a pre-equilibrated membrane patch (e.g., POPC).
  • Solvation: Use the gmx solvate tool to add a solvent (water) box around the membrane-protein system.
  • Ionization: Use gmx genion to add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).

3. Simulation Execution:

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
  • Equilibration: Conduct a two-phase equilibration process:
  • NVT (Canonical) Ensemble: Equilibrate the system at a constant number of particles, volume, and temperature (e.g., 310 K) to allow the solvent and ions to relax around the restrained protein-ligand complex.
  • NPT (Isothermal-Isobaric) Ensemble: Equilibrate at constant number of particles, pressure (e.g., 1 bar), and temperature. This allows the density of the system to relax to the correct value. Position restraints on the protein and ligand are gradually released during this phase.
  • Production MD: Run the production simulation for a desired length of time (e.g., 100-500 nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals.

4. Analysis of MD Trajectory:

  • Stability Analysis: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex throughout the simulation.
  • Flexibility Analysis: Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein.
  • Interaction Analysis: Analyze the trajectory to identify and quantify specific interactions, such as hydrogen bonds, that are maintained between this compound and Nav1.5 over time.
  • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex, which can be compared to experimental data.

Signaling Pathway of this compound Action

The binding of this compound to the voltage-gated sodium channel initiates a cascade of events driven by the persistent influx of Na⁺ ions. This disrupts the normal electrochemical gradients and leads to cellular dysfunction.

G cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular VGSC Voltage-Gated Na+ Channel (Nav1.5) Na_in ↑ [Na+]i VGSC->Na_in VGCC Voltage-Gated Ca2+ Channel Ca_in ↑ [Ca2+]i VGCC->Ca_in NCX Na+/Ca2+ Exchanger NCX->Ca_in This compound This compound This compound->VGSC Binds & Locks Open Na_out High [Na+] Na_out->VGSC Persistent Na+ Influx Ca_out High [Ca2+] Ca_out->VGCC Ca2+ Influx Ca_out->NCX Ca2+ Influx via Reverse Mode Depol Persistent Depolarization Depol->VGCC Opens Na_in->NCX Reversal Potential Shift Na_in->Depol Response Cellular Response (e.g., Arrhythmia, Neurotransmitter Release) Ca_in->Response

Caption: Signaling cascade following this compound binding to a voltage-gated sodium channel.

Conclusion

In silico modeling provides an indispensable toolkit for investigating the molecular interactions between this compound and its primary receptor, the voltage-gated sodium channel. Molecular docking can rapidly generate plausible binding poses and estimate binding affinities, guiding initial hypotheses. Molecular dynamics simulations further refine these models, offering a dynamic view of the complex and allowing for a more detailed analysis of binding stability and interaction patterns. While the lack of specific experimental data for this compound necessitates the use of data from related compounds for model validation, the protocols outlined in this guide provide a robust framework for predicting and analyzing its binding mechanism. These computational approaches are invaluable for structure-activity relationship studies, understanding the mechanisms of toxicity, and guiding the rational design of novel therapeutic agents or antidotes.

References

Toxicological Profile of Crude Ludaconitine Extracts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the toxicological profile of Ludaconitine, primarily based on data from related Aconitum alkaloids. As of this writing, specific toxicological studies on crude this compound extracts are not publicly available. Therefore, the information presented herein is intended to serve as a preliminary guide for researchers, scientists, and drug development professionals and should be interpreted with caution. Further experimental validation is necessary to establish a definitive toxicological profile for crude this compound extracts.

Executive Summary

This compound is a C19-diterpenoid alkaloid found in plants of the genus Aconitum. Crude extracts of these plants, often containing a complex mixture of related alkaloids, are known for their potent physiological effects and significant toxicity. This technical guide synthesizes the available toxicological data on this compound and related Aconitum alkaloids to provide an inferred toxicological profile for crude this compound extracts. The primary mechanisms of toxicity are cardiotoxicity and neurotoxicity, mediated through the persistent activation of voltage-gated sodium channels. This guide outlines the known acute toxicity, target organ systems, and mechanisms of action. Furthermore, it provides detailed, standardized experimental protocols for conducting acute and sub-chronic oral toxicity studies, in accordance with OECD guidelines, to facilitate future research and a more complete toxicological assessment of crude this compound extracts.

Chemical Identity

  • Chemical Name: Aconitane-3,8,13,14-tetrol, 20-ethyl-4-(methoxymethyl)-1,6,16-trimethoxy-, 14-benzoate 3,8,13-triacetate, (1-alpha,3-alpha,6-alpha,14-alpha,16-beta)-

  • CAS Number: 82144-74-9

  • Molecular Formula: C₃₈H₅₁NO₁₂

  • Molecular Weight: 713.90 g/mol

  • Synonyms: Diacetylindaconitine, Indaconitine diacetate, this compound triacetate

Acute Toxicity

Direct acute toxicity data for crude this compound extracts is not available. The acute toxicity of Aconitum extracts is largely attributed to the presence of diester-diterpenoid alkaloids (DDAs). The toxicity of these extracts can vary significantly based on the plant species, geographical location, harvesting time, and processing methods. Processing methods such as boiling or steaming can hydrolyze the ester groups of the alkaloids, leading to a reduction in toxicity.

The available acute toxicity data for purified this compound and related Aconitum alkaloids are presented below. It is important to note that the oral route is the most relevant for accidental ingestion of crude extracts.

Quantitative Acute Toxicity Data
CompoundTest SpeciesRoute of AdministrationLD50 / LDLoValueReference
This compound triacetateMouseIntravenousLD5021.8 mg/kg[1]
This compound triacetateRatIntravenousLDLo45 mg/kg[1]
AconitineMouseOralLD501.0 - 1.8 mg/kg[2][3]
MesaconitineAnimalOralLD501.9 mg/kg[4]
AconitineHumanOralLDLo28 µg/kg

LD50: Median lethal dose; LDLo: Lowest published lethal dose.

Sub-Chronic Toxicity

No specific sub-chronic toxicity studies on this compound or crude this compound extracts have been identified in the public domain. Sub-chronic toxicity studies are crucial for determining the potential adverse effects of repeated, long-term exposure. Based on the known target organs of Aconitum alkaloids, sub-chronic exposure to crude this compound extracts would likely result in cumulative damage to the cardiovascular and nervous systems. Furthermore, studies on related alkaloids suggest potential hepatotoxicity with prolonged exposure.

Target Organ Toxicity

The primary target organs for the toxic effects of Aconitum alkaloids are the heart and the nervous system.

  • Cardiotoxicity: Aconitum alkaloids are potent cardiotoxins, inducing a range of arrhythmias including ventricular tachycardia and fibrillation, which can be fatal. They can also cause hypotension and bradycardia.

  • Neurotoxicity: The neurotoxic effects manifest as paresthesia (tingling and numbness), particularly around the mouth and in the limbs, muscle weakness, and in severe cases, respiratory paralysis.

  • Hepatotoxicity: Some studies on related Aconitum alkaloids, such as mesaconitine, have indicated the potential for liver damage following repeated administration.

Mechanism of Toxicity

The toxicity of this compound and other Aconitum alkaloids is primarily mediated by their interaction with voltage-gated sodium channels in excitable tissues like the myocardium, nerves, and muscles.

These alkaloids bind to site 2 of the alpha-subunit of the sodium channel, causing a persistent activation by inhibiting their inactivation. This leads to a constant influx of sodium ions, resulting in prolonged depolarization of the cell membrane. The consequences of this persistent depolarization include:

  • In the heart: Delayed afterdepolarizations, leading to triggered arrhythmias.

  • In the nervous system: Initial hyperexcitability followed by paralysis of nerve impulse transmission.

The general signaling pathway for Aconitum alkaloid-induced cardiotoxicity and neurotoxicity is illustrated below.

G cluster_0 Cardiotoxicity cluster_1 Neurotoxicity Ludaconitine_Cardio This compound (Aconitum Alkaloid) Na_Channel_Cardio Voltage-Gated Na+ Channel (Myocardium) Ludaconitine_Cardio->Na_Channel_Cardio Binds to Site 2 Persistent_Activation_Cardio Persistent Activation Na_Channel_Cardio->Persistent_Activation_Cardio Na_Influx_Cardio Increased Na+ Influx Persistent_Activation_Cardio->Na_Influx_Cardio Prolonged_Depolarization_Cardio Prolonged Depolarization Na_Influx_Cardio->Prolonged_Depolarization_Cardio Delayed_Afterdepolarization Delayed Afterdepolarization Prolonged_Depolarization_Cardio->Delayed_Afterdepolarization Arrhythmias Arrhythmias (Ventricular Tachycardia, Fibrillation) Delayed_Afterdepolarization->Arrhythmias Ludaconitine_Neuro This compound (Aconitum Alkaloid) Na_Channel_Neuro Voltage-Gated Na+ Channel (Neuron) Ludaconitine_Neuro->Na_Channel_Neuro Binds to Site 2 Persistent_Activation_Neuro Persistent Activation Na_Channel_Neuro->Persistent_Activation_Neuro Na_Influx_Neuro Increased Na+ Influx Persistent_Activation_Neuro->Na_Influx_Neuro Prolonged_Depolarization_Neuro Prolonged Depolarization Na_Influx_Neuro->Prolonged_Depolarization_Neuro Initial_Hyperexcitability Initial Hyperexcitability (Paresthesia) Prolonged_Depolarization_Neuro->Initial_Hyperexcitability Paralysis Nerve Conduction Block (Paralysis) Initial_Hyperexcitability->Paralysis

Figure 1: Signaling Pathway for Aconitum Alkaloid Toxicity

Experimental Protocols

The following are model experimental protocols for assessing the toxicity of crude this compound extracts, based on OECD guidelines. These are provided as a template for future research.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol outlines a stepwise procedure to determine the acute oral toxicity of a crude this compound extract.

G start Start dose_prep Prepare Crude This compound Extract start->dose_prep animal_selection Select Healthy, Young Adult Rodents (e.g., Wistar Rats), 3 per group (same sex) dose_prep->animal_selection initial_dose Administer Initial Dose (e.g., 300 mg/kg) via Oral Gavage animal_selection->initial_dose observation_1 Observe for 48 hours (Mortality and Clinical Signs) initial_dose->observation_1 decision_1 Mortality Check observation_1->decision_1 lower_dose Administer Lower Dose (e.g., 50 mg/kg) to a new group decision_1->lower_dose 2-3 animals die higher_dose Administer Higher Dose (e.g., 2000 mg/kg) to a new group decision_1->higher_dose 0-1 animal dies observation_2 Observe for 14 Days (Body Weight, Clinical Signs) lower_dose->observation_2 higher_dose->observation_2 necropsy Gross Necropsy and Histopathology observation_2->necropsy end Determine GHS Category and LD50 Cut-off necropsy->end

Figure 2: Workflow for Acute Oral Toxicity Testing

Methodology:

  • Test Substance: A well-characterized crude this compound extract. The solvent used for extraction and the final concentration of this compound and other major alkaloids should be documented.

  • Test Animals: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant females, or males. A starting group of 3 animals of a single sex is used for each step.

  • Dose Levels: A starting dose of 300 mg/kg is recommended. Depending on the outcome, subsequent testing at lower (50 mg/kg) or higher (2000 mg/kg) doses may be required.

  • Administration: The extract is administered in a single dose by oral gavage. The volume administered should not exceed 1 mL/100g body weight.

  • Observations:

    • Mortality and Clinical Signs: Animals are observed for the first 48 hours for mortality. Clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior; presence of tremors, convulsions, salivation, diarrhea) are recorded.

    • Body Weight: Body weight is recorded at the start and at least weekly thereafter for 14 days.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a gross necropsy at the end of the 14-day observation period.

    • Histopathology: Microscopic examination of organs and tissues, particularly the heart, liver, kidneys, and brain, is performed to identify any pathological changes.

Sub-Chronic Oral Toxicity Study (90-Day) (Adapted from OECD Guideline 408)

This protocol describes a 90-day study to evaluate the sub-chronic oral toxicity of a crude this compound extract.

Methodology:

  • Test Substance: A well-characterized crude this compound extract.

  • Test Animals: Rodents (e.g., Sprague-Dawley rats), with at least 10 males and 10 females per group.

  • Dose Levels: At least three dose levels and a control group. The doses should be selected based on the results of the acute toxicity study, with the highest dose inducing some toxic effects but not mortality, and the lowest dose being a no-observed-adverse-effect level (NOAEL).

  • Administration: The extract is administered daily by oral gavage for 90 days.

  • Observations:

    • Clinical Observations: Daily observation for signs of toxicity.

    • Body Weight and Food/Water Consumption: Recorded weekly.

    • Ophthalmological Examination: Performed prior to the study and at termination.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, hematocrit, and serum levels of enzymes indicative of liver and kidney function (e.g., ALT, AST, BUN, creatinine).

  • Pathology:

    • Organ Weights: The weights of major organs (e.g., heart, liver, kidneys, spleen, brain) are recorded.

    • Gross Necropsy and Histopathology: A comprehensive gross necropsy is performed on all animals. Histopathological examination of a full range of organs and tissues is conducted.

Conclusion

The available data, primarily from related Aconitum alkaloids, strongly suggest that crude this compound extracts are highly toxic, with the primary target organs being the heart and nervous system. The mechanism of toxicity is well-understood and involves the persistent activation of voltage-gated sodium channels. However, a significant data gap exists regarding the specific oral toxicity and sub-chronic effects of crude this compound extracts. The experimental protocols provided in this guide offer a framework for future research to address these knowledge gaps, which is essential for a comprehensive risk assessment and for ensuring the safety of any potential therapeutic applications of this compound-containing products.

References

Ethnopharmacology of Ludaconitine-Containing Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the ethnopharmacological uses, pharmacology, and analytical methodologies related to Ludaconitine, a diterpenoid alkaloid found in various species of the Aconitum genus. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products.

Introduction to Ethnopharmacology and Aconitum Alkaloids

The genus Aconitum, commonly known as monkshood or wolfsbane, has a long and dual history in traditional medicine as both a potent remedy and a lethal poison.[1][2][3][4] Species of Aconitum are distributed across the Northern Hemisphere and have been utilized for centuries in traditional Chinese, Indian (Ayurveda), and European folk medicine.[1] The primary medicinal applications of Aconitum preparations are for the treatment of pain, inflammation, rheumatic conditions, and fever. The therapeutic and toxic properties of these plants are attributed to a class of C19- and C20-diterpenoid alkaloids, which include well-studied compounds like Aconitine and Lappaconitine (LA), as well as the less-characterized this compound.

Plants Containing this compound and their Traditional Uses

While specific ethnopharmacological uses attributed directly to this compound are not extensively documented, the plants in which it is found have established traditional applications. This compound is a constituent of several Aconitum species, which are often used interchangeably or as regional substitutes in traditional practices.

Table 1: Traditional Uses of Aconitum Species Known to Contain Diterpenoid Alkaloids

Plant Species (Common Name)Traditional UseGeographic Region of Use
Aconitum sinomontanum NakaiTreatment of falls and injuries, joint pain, gastroenteritis.China
Aconitum vilmorinianum Kom.Analgesia and anti-inflammation, particularly for joint pain and arthritis.Southwestern China
Aconitum species (general)Analgesic, antirheumatic, and neurological indications.Japan, China
Aconitum species (general)Treatment of rheumatic fever, painful joints, edema, bronchial asthma.Asia
Aconitum tauricum and Aconitum napellusInternal and external use for neuralgia, rheumatism, gout, and lumbago.Slovenia (Folk Medicine)

Pharmacological Properties and Mechanism of Action

Due to the limited specific research on this compound, the pharmacological properties of the closely related and well-studied alkaloid, Lappaconitine (LA), are presented here as a potential proxy. It is hypothesized that this compound may share similar mechanisms of action due to structural similarities.

Analgesic and Anti-inflammatory Effects

Lappaconitine exhibits significant analgesic and anti-inflammatory properties. It has been shown to be effective in various pain models, including those for neuropathic and inflammatory pain. The anti-inflammatory effects of LA are attributed to its ability to reduce the production of pro-inflammatory mediators.

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for the analgesic effects of Lappaconitine is the blockade of voltage-gated sodium channels (VGSCs), particularly the Nav1.7 subtype, which is crucial for pain signal transmission. LA acts as a slow and irreversible inhibitor of Nav1.7 channels.

Table 2: Quantitative Pharmacological Data for Lappaconitine (LA)

ParameterValueConditionSource
IC₅₀ (Nav1.7 Inhibition) 27.67 µmol/L (95% CI: 15.68–39.66 µmol/L)Whole-cell patch clamp on HEK293 cells, clamped at -70 mV.
LD₅₀ (Intraperitoneal) 10.5 mg/kg (mice), 9.9 mg/kg (rats)Intraperitoneal administration.
ED₅₀ (Analgesia) 3.5 mg/kg (mice)Acetic acid-induced writhing test.
Signaling Pathways

The anti-inflammatory effects of Lappaconitine are believed to be mediated through the inhibition of pro-inflammatory signaling pathways. While direct evidence for this compound is lacking, LA has been shown to suppress the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This suggests a potential interaction with the NF-κB signaling pathway, a key regulator of inflammation.

NF-kB_Signaling_Pathway_in_Inflammation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_P p-IκB IkB->IkB_P IkB_NF_kB IκB-NF-κB Complex (Inactive) IkB->IkB_NF_kB Sequesters NF_kB NF-κB (p50/p65) NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation IkB_NF_kB->IkB IkB_NF_kB->NF_kB This compound This compound (Hypothesized) This compound->IKK_Complex Inhibits (Hypothesized) DNA DNA (κB sites) NF_kB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) DNA->Gene_Expression Induces Transcription

Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.

Experimental Protocols

Extraction and Isolation of Diterpenoid Alkaloids

A general protocol for the extraction and isolation of diterpenoid alkaloids like this compound from Aconitum plant material is as follows:

  • Preparation of Plant Material : The dried and powdered roots of the Aconitum species are used as the starting material.

  • Extraction : The powdered material is extracted with an organic solvent, typically methanol or ethanol, using methods such as maceration, soxhlet extraction, or ultrasonic-assisted extraction.

  • Acid-Base Extraction : The crude extract is subjected to an acid-base partitioning to separate the alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 2% HCl), and neutral and acidic components are removed by extraction with an organic solvent (e.g., diethyl ether or chloroform). The acidic aqueous phase is then basified (e.g., with ammonia to pH 9-10) and the alkaloids are extracted into an organic solvent.

  • Chromatographic Purification : The resulting crude alkaloid fraction is further purified using chromatographic techniques such as column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual alkaloids like this compound.

Alkaloid_Isolation_Workflow Start Dried & Powdered Aconitum Roots Extraction Solvent Extraction (Methanol/Ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chrom Column Chromatography (Silica/Alumina) Crude_Alkaloids->Column_Chrom Fractions Alkaloid-Rich Fractions Column_Chrom->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Isolated_this compound Isolated this compound Prep_HPLC->Isolated_this compound

Caption: General workflow for the isolation of this compound.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the methods of choice for the sensitive and specific quantification of this compound in plant extracts and biological matrices.

  • Sample Preparation : Plant material is extracted as described above. Biological samples (e.g., plasma, urine) typically require a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the alkaloids.

  • Chromatographic Conditions : A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water (often with additives like formic acid or ammonium acetate to improve peak shape and ionization).

  • Detection : For HPLC, a Diode Array Detector (DAD) can be used. For UPLC-MS/MS, detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Conclusion and Future Directions

This compound, as a constituent of medicinally important Aconitum species, represents a promising area for future research in drug discovery. While its ethnopharmacological context is derived from the traditional uses of the source plants, there is a significant gap in the scientific literature regarding its specific pharmacological properties, mechanism of action, and quantitative distribution in nature. Future research should focus on the isolation of sufficient quantities of this compound for comprehensive pharmacological screening, including determination of its activity on various sodium channel subtypes and its effects on key inflammatory pathways. The development and validation of robust analytical methods for its quantification are also crucial for pharmacokinetic and pharmacodynamic studies. Such research will be instrumental in determining the therapeutic potential of this compound as a novel analgesic or anti-inflammatory agent.

References

Methodological & Application

Application Notes & Protocols for the Quantification of Ludaconitine in Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaconitine is a diterpenoid alkaloid found in various species of the Aconitum genus. Like other aconite alkaloids, it is of significant interest to researchers due to its potential pharmacological activities and inherent toxicity. Accurate and precise quantification of this compound in plant material is crucial for standardization, quality control of herbal preparations, and toxicological assessments. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

While validated methods for many Aconitum alkaloids are available, specific validated quantitative data for this compound is not as prevalent in publicly available literature. Therefore, the following protocols are based on established methods for analogous diterpenoid alkaloids from Aconitum species. Researchers should consider these as a strong starting point for method development and validation for this compound analysis.

Data Presentation: Quantitative Parameters for Analogous Aconitum Alkaloids

The following table summarizes typical quantitative data for the analysis of major Aconitum alkaloids using HPLC and LC-MS/MS. These values can serve as a benchmark during the validation of a method for this compound.

Analytical MethodAnalyteLinearity Range (μg/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
HPLC-DAD Aconitine1.0 - 200.09 - 1225 - 3796.6 - 103.1[1]
Mesaconitine1.0 - 200.09 - 1225 - 3796.6 - 103.1[1]
Hypaconitine1.0 - 200.09 - 1225 - 3796.6 - 103.1[1]
LC-MS/MS Aconitine0.02 - 5.0--82.6 - 90.0[2]
Mesaconitine0.02 - 5.0--81.5 - 90.6[2]
Hypaconitine0.02 - 5.0--87.4 - 96.3
Lappaconitine0.02 - 5.0--89.8 - 96.4
Yunaconitine0.01 - 10 ng/L-0.01 - 0.1 ng/L-

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of diterpenoid alkaloids from Aconitum plant material, which can be optimized for this compound.

Materials:

  • Dried and powdered Aconitum plant material (e.g., roots)

  • Methanol, HPLC grade

  • 70% Methanol

  • Ammonia solution (10%)

  • Diethyl ether, HPLC grade

  • 0.05 M Hydrochloric acid

  • Ethyl acetate, HPLC grade

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

  • pH meter

  • Filter paper (0.45 µm)

Procedure:

  • Sample Preparation: Weigh accurately about 1.5 g of the pulverized and dried plant material.

  • Ultrasonic-Assisted Extraction (UAE):

    • Place the weighed sample in a centrifuge tube.

    • Add 50% ethanol (e.g., 4.0 mL) and sonicate in an ultrasonic bath for 60 minutes at room temperature.

    • Centrifuge the mixture at 3000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine all the supernatants.

  • Acid-Base Liquid-Liquid Extraction (for cleanup):

    • The combined extract can be further purified. Dissolve the residue in a 0.05 M HCl solution.

    • Wash the acidic solution with ethyl acetate to remove less polar compounds.

    • Adjust the pH of the aqueous layer to the alkaline range (pH 9-10) with ammonia solution.

    • Extract the alkaline solution three times with diethyl ether or a mixture of diethyl ether and ethyl acetate (1:1).

  • Final Sample Preparation:

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried residue in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: Quantification by HPLC-DAD

This protocol provides a starting point for developing an HPLC-DAD method for this compound quantification, based on methods for other Aconitum alkaloids.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode array detector.

  • Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm) is a common choice.

  • Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile and an ammonium bicarbonate buffer (e.g., 0.03 mol/mL, pH adjusted to 9.50) can be effective.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance, which is likely to be around 235 nm, similar to other aconitine-type alkaloids.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase to cover the expected concentration range in the samples.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Sample Analysis: Inject the prepared plant extracts into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on the retention time of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 3: Quantification by LC-MS/MS

LC-MS/MS offers higher sensitivity and selectivity for the quantification of alkaloids. This protocol is based on methods for related compounds.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A UPLC C18 column (e.g., Waters ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) is suitable for faster analysis.

  • Mobile Phase: A gradient elution using acetonitrile and water, both containing an additive like 0.1% formic acid or 10 mmol/L ammonium bicarbonate, is common.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for aconitine-type alkaloids.

  • MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound will need to be determined by infusing a standard solution into the mass spectrometer.

  • Injection Volume: 5 µL.

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC-DAD protocol. An internal standard (IS) structurally similar to this compound should be used for improved accuracy.

  • Optimization of MS Parameters: Infuse a standard solution of this compound to determine the optimal precursor ion ([M+H]⁺) and product ions for MRM transitions, as well as other MS parameters like collision energy and cone voltage.

  • Calibration Curve: Prepare a series of calibration standards containing the internal standard and construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration.

  • Sample Analysis: Inject the prepared plant extracts (spiked with the IS) into the LC-MS/MS system.

  • Quantification: Determine the peak area ratio of this compound to the IS in the samples and calculate the concentration of this compound using the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Plant Material (Dried, Powdered) extraction Ultrasonic-Assisted Extraction plant_material->extraction cleanup Acid-Base Liquid-Liquid Extraction extraction->cleanup final_sample Final Sample (Reconstituted & Filtered) cleanup->final_sample hplc HPLC-DAD final_sample->hplc Injection lcms LC-MS/MS final_sample->lcms Injection calibration Calibration Curve Construction hplc->calibration lcms->calibration quantification Quantification of This compound calibration->quantification results Results quantification->results

Caption: Experimental workflow for this compound quantification.

Logical_Relationship start Start: Quantification of this compound Needed q1 High Sensitivity & Selectivity Required? start->q1 q2 Complex Matrix? q1->q2 No lcms Use LC-MS/MS q1->lcms Yes q2->lcms Yes hplc Use HPLC-DAD q2->hplc No end End: Method Selected lcms->end hplc->end

Caption: Decision tree for analytical method selection.

References

Application Notes & Protocols for the Analysis of Ludaconitine by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaconitine is a C19-diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera. Like other alkaloids in this class, such as aconitine and lappaconitine, it exhibits significant biological activity and toxicity, making its accurate quantification crucial for research, drug development, and safety assessment. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established analytical techniques for structurally similar Aconitum alkaloids and provide a robust starting point for method development and validation.

Analytical Methods Overview

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of diterpenoid alkaloids.

  • HPLC-UV is a widely accessible, robust, and cost-effective method suitable for the analysis of relatively high-concentration samples, such as herbal extracts and pharmaceutical formulations.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing complex matrices or trace-level concentrations, such as those found in biological samples (plasma, urine) for pharmacokinetic and toxicological studies.[1]

The following sections provide detailed experimental protocols and comparative quantitative data for these methods.

Quantitative Data Summary

The following table summarizes typical performance characteristics for HPLC and LC-MS/MS methods developed for Aconitum alkaloids, which are expected to be comparable for this compound analysis.

ParameterHPLC-UV Method (for Herbal Materials)LC-MS/MS Method (for Biological Samples)
Linearity Range 1 - 200 µg/mL0.3 - 1000 ng/mL
Correlation Coeff. (r²) > 0.999> 0.99
LOD 9 - 12 ng/mL~0.1 ng/mL
LOQ 25 - 37 ng/mL0.25 - 13 ng/mL
Recovery 90 - 103%77 - 90%
Precision (RSD) < 3%< 10%

Experimental Workflow for this compound Analysis

The general workflow for analyzing this compound in various samples involves several key stages from sample acquisition to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling Sample Sample Collection (e.g., Plant Material, Plasma) Extract Extraction (e.g., Acidified Alcohol, LLE, SPE) Sample->Extract Cleanup Filtration / Centrifugation Extract->Cleanup HPLC HPLC Separation (Reversed-Phase C18) Cleanup->HPLC Detection Detection (UV/DAD or MS/MS) HPLC->Detection Acquisition Data Acquisition Detection->Acquisition Processing Data Processing (Integration & Quantification) Acquisition->Processing Report Reporting Processing->Report

Caption: General workflow for this compound analysis.

Protocol 1: HPLC-UV Method for this compound in Plant Material

This protocol describes a reversed-phase HPLC method with UV detection suitable for quantifying this compound in herbal extracts and powders.

1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 0.03 M Ammonium bicarbonate buffer, pH adjusted to 9.5-10.0 with ammonia.

  • Elution Mode: Gradient elution.

    • 0-30 min: 35% A

    • 30-38 min: 35% to 45% A

    • 38-70 min: 45% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Room Temperature).

  • Detection Wavelength: 230-240 nm.[2]

  • Injection Volume: 10-20 µL.

2. Preparation of Standard Solutions

  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by diluting the primary stock solution with the mobile phase.

3. Sample Preparation (from Plant Powder)

  • Accurately weigh 1.0 g of dried, powdered plant material into a flask.

  • Add 50 mL of an acidic alcohol solution (e.g., 85:15 ethanol:water adjusted to pH 3.0 with acetic acid).

  • Sonicate for 45 minutes, then allow to stand for 24 hours.

  • Filter the extract through a Whatman No. 1 filter paper.

  • Evaporate the solvent under reduced pressure.

  • Reconstitute the dried residue in 5 mL of the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (mobile phase) to establish a baseline.

  • Inject the series of standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: LC-MS/MS Method for this compound in Plasma

This protocol details a sensitive and selective LC-MS/MS method for the determination of this compound in plasma, suitable for pharmacokinetic studies. The method is adapted from established procedures for the analysis of lappaconitine, a structurally related alkaloid.

1. Instrumentation and Conditions

  • LC System: A UPLC or HPLC system capable of delivering reproducible gradients at low flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, <2 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water with 2.0 mM ammonium acetate.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Elution Mode: Gradient elution.

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 55% B

    • 2.5-3.5 min: Hold at 55% B

    • 3.5-4.0 min: 55% to 10% B

    • 4.0-7.5 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-20 µL.

2. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transition: A specific precursor-to-product ion transition for this compound must be determined by infusing a standard solution. For structurally similar lappaconitine, the transition is m/z 585.5 → 535.5. A similar transition would be expected for this compound.

  • Internal Standard (IS): A structurally related compound not present in the sample (e.g., Ketoconazole, m/z 531.3 → 489.4) should be used.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Preparation of Standard and QC Samples

  • Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard (IS) in methanol (e.g., 1 mg/mL).

  • Spiking Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create working solutions for calibration and Quality Control (QC) samples.

  • Calibration Standards: Spike drug-free plasma with the appropriate working solutions to create a calibration curve (e.g., 0.5, 1, 5, 20, 100, 500, 1000 ng/mL).

  • QC Samples: Prepare QC samples in drug-free plasma at low, medium, and high concentrations.

4. Sample Preparation (Plasma)

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the IS working solution (e.g., 500 ng/mL) and vortex briefly.

  • Option A: Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 2 minutes, and centrifuge at 14,000 rpm for 10 minutes.

  • Option B: Liquid-Liquid Extraction (LLE): Add 50 µL of 1 M NaOH followed by 500 µL of an extraction solvent (e.g., n-hexane or ethyl acetate). Vortex for 2 minutes and centrifuge.

  • Transfer the supernatant (from precipitation) or the organic layer (from LLE) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Centrifuge and transfer the supernatant to an LC vial for injection.

Logical Diagram for Method Selection

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, primarily the sample matrix and the required sensitivity.

G start What is the sample matrix? matrix_check Complex Matrix? (e.g., Plasma, Tissue) start->matrix_check conc_check Trace Level Concentration? (< 1 µg/mL) matrix_check->conc_check No (e.g., Herbal Extract) lcms_method Use LC-MS/MS matrix_check->lcms_method Yes hplc_method Use HPLC-UV conc_check->hplc_method No conc_check->lcms_method Yes

Caption: Decision tree for analytical method selection.

References

Standardized Protocol for In Vivo Administration of Ludaconitine: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited in vivo data for ludaconitine is publicly available. This protocol is based on the known physicochemical properties of this compound and established methodologies for the in vivo administration of related Aconitum alkaloids. A preliminary dose-finding and toxicity study is imperative before proceeding with extensive in vivo experiments.

Introduction

This compound is a diterpenoid alkaloid isolated from plants of the Aconitum genus. Like other Aconitum alkaloids, it is presumed to exhibit potent biological activities, primarily through the modulation of voltage-gated sodium channels. This document provides a standardized protocol for the in vivo administration of this compound to facilitate reproducible and reliable experimental outcomes in preclinical research. The provided methodologies cover vehicle selection, solution preparation, and administration routes, and are supplemented with data on related compounds to guide experimental design.

Data Presentation

Due to the absence of specific in vivo toxicity data for this compound, the following table summarizes the lethal dose (LD50) values for the closely related and well-studied Aconitum alkaloid, aconitine, in mice. This information should be used as a cautious reference point for designing initial dose-ranging studies for this compound.

Table 1: Acute Toxicity of Aconitine in Mice

CompoundAdministration RouteLD50 (mg/kg)Reference
AconitineOral1.8[1]
AconitineIntravenous~0.038[1]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC32H45NO9[1]
Molecular Weight587.71 g/mol [1]
SolubilityInsoluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]
Biological ActivityAnti-Leishmania activity (IC50 = 36.10 µg/mL)

Experimental Protocols

Vehicle Selection and Solution Preparation

Given this compound's insolubility in water, a suitable vehicle is required for in vivo administration. A common approach for water-insoluble compounds is to use a co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Protocol for Preparing a 1 mg/mL Stock Solution:

  • Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL primary stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex briefly to ensure complete dissolution.

  • For the final working solution, a co-solvent system is recommended. A commonly used vehicle for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation is:

    • 5% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 50% Sterile Saline or PBS

  • To prepare a 1 mg/mL working solution from a 10 mg/mL DMSO stock:

    • Take 100 µL of the 10 mg/mL this compound stock in DMSO.

    • Add 400 µL of PEG300 and mix well.

    • Add 50 µL of Tween 80 and mix well.

    • Add 450 µL of sterile saline or PBS to reach a final volume of 1 mL.

  • Vortex the final solution thoroughly to ensure homogeneity. The solution should be clear. If precipitation occurs, adjust the vehicle composition (e.g., increase the percentage of PEG300 or Tween 80).

  • Prepare the vehicle control solution using the same composition without this compound.

  • Freshly prepare the solution before each experiment to ensure stability.

Administration Routes

The choice of administration route depends on the experimental objective, such as studying systemic effects or local analgesia.

3.2.1. Intraperitoneal (i.p.) Injection:

  • Use a 25-27 gauge needle with an appropriate syringe.

  • Gently restrain the animal (e.g., mouse or rat).

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure no bodily fluids are drawn, indicating correct placement.

  • Inject the this compound solution slowly. The typical injection volume for a mouse is 100-200 µL.

3.2.2. Intravenous (i.v.) Injection:

  • This route provides rapid systemic distribution. The lateral tail vein is commonly used in rodents.

  • Proper animal restraint is crucial. A restraining device is recommended.

  • Warming the tail with a heat lamp or warm water can help dilate the vein.

  • Use a 27-30 gauge needle.

  • Insert the needle into the vein at a shallow angle. Successful entry is often indicated by a flash of blood in the needle hub.

  • Inject the solution slowly. The typical injection volume for a mouse is 50-100 µL.

3.2.3. Oral Gavage (p.o.):

  • Use a ball-tipped gavage needle appropriate for the size of the animal.

  • Gently restrain the animal and ensure its head and body are in a straight line.

  • Insert the gavage needle into the esophagus via the side of the mouth. Do not force the needle.

  • Administer the solution directly into the stomach. The typical volume for a mouse is 100-200 µL.

Visualizations

Proposed Signaling Pathway of this compound

Aconitum alkaloids are known to exert their effects by modulating voltage-gated sodium channels (VGSCs). This can lead to a cascade of downstream events affecting neuronal excitability and inflammatory pathways.

G This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to and modulates channel Ion_Influx Altered Na+ Influx VGSC->Ion_Influx Membrane_Potential Membrane Depolarization Ion_Influx->Membrane_Potential Neuronal_Excitability Modulation of Neuronal Excitability Membrane_Potential->Neuronal_Excitability Analgesia Analgesic Effect Neuronal_Excitability->Analgesia NFkB NF-κB Pathway Neuronal_Excitability->NFkB Downstream effects Inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Anti_Inflammatory Anti-inflammatory Effect Inflammatory_Cytokines->Anti_Inflammatory

Caption: Proposed signaling pathway for this compound's biological effects.

Experimental Workflow for In Vivo Administration

The following diagram outlines the logical steps for conducting an in vivo study with this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Dose_Selection 1. Preliminary Dose Selection (based on literature of related compounds) Solution_Prep 2. Prepare this compound Solution and Vehicle Control Dose_Selection->Solution_Prep Animal_Acclimation 3. Animal Acclimation (e.g., 1 week) Solution_Prep->Animal_Acclimation Administration 4. This compound Administration (i.p., i.v., or p.o.) Animal_Acclimation->Administration Monitoring 5. Post-administration Monitoring (Toxicity & Behavior) Administration->Monitoring Data_Collection 6. Data & Sample Collection Monitoring->Data_Collection Analysis 7. Data Analysis Data_Collection->Analysis

Caption: Experimental workflow for in vivo this compound administration.

References

Investigating the Neuroprotective Effects of Ludaconitine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Ludaconitine: Publicly available research on the neuroprotective effects of "this compound" is not available at this time. The following information is based on studies of a closely related C19-diterpenoid alkaloid, Lappaconitine (LA) , which shares a similar structural backbone and has established analgesic, anti-inflammatory, and neuro-modulatory properties.[1][2] These application notes and protocols are provided as a starting point for investigating the potential neuroprotective effects of similar compounds.

Introduction

Lappaconitine, isolated from plants of the Aconitum genus, has demonstrated several pharmacological activities that suggest a potential for neuroprotection.[3][4] Its mechanisms of action include the modulation of ion channels, inhibition of excitatory neurotransmitter release, and anti-inflammatory effects.[5] These properties make it a compound of interest for research into therapeutic strategies for neurodegenerative disorders where excitotoxicity, neuroinflammation, and neuronal hyperexcitability are key pathological features.

Potential Neuroprotective Mechanisms of Lappaconitine

Lappaconitine is thought to exert its neuroprotective effects through several key mechanisms:

  • Inhibition of Glutamate Release: Excessive glutamate release is a primary driver of excitotoxic neuronal death in various neurological conditions. Lappaconitine has been shown to inhibit the evoked release of glutamate from cerebrocortical nerve terminals. This action is mediated by the suppression of Ca2+ influx through R-type calcium channels and a reduction in the protein kinase A (PKA) cascade.

  • Modulation of Voltage-Gated Sodium Channels (VGSCs): Lappaconitine acts as an inhibitor of voltage-gated sodium channels, particularly the Nav1.7 subtype, which is predominantly expressed in the peripheral nervous system. By inhibiting these channels, Lappaconitine can reduce neuronal excitability, a factor that contributes to neuronal damage in conditions like epilepsy and ischemic stroke.

  • Anti-inflammatory Effects: Neuroinflammation, mediated by microglia and astrocytes, is a critical component of neurodegenerative diseases. Lappaconitine and its derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This is achieved, in part, through the suppression of the NF-κB and MAPK signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for the effects of Lappaconitine and its derivatives on targets relevant to neuroprotection. It is important to note that much of the existing data comes from non-neuronal cell types or focuses on analgesic and anti-inflammatory effects outside the central nervous system. Further research is needed to establish direct quantitative neuroprotective efficacy in relevant neuronal models.

Table 1: Inhibition of Voltage-Gated Sodium Channels by Lappaconitine

Channel SubtypeCell TypeInhibition ParameterValueReference(s)
Nav1.7HEK293IC5027.67 µmol/L
Nav1.3HEK293% Inhibition at 100 µmol/L46%
Nav1.4HEK293% Inhibition at 100 µmol/L38%
Nav1.5HEK293% Inhibition at 100 µmol/L29%
Nav1.8HEK293% Inhibition at 100 µmol/L22%

Table 2: Anti-inflammatory Effects of Lappaconitine Derivatives

CompoundCell TypeInhibition ParameterValueReference(s)
Lappaconitine Derivative 6RAW264.7IC50 (NO production)10.34 µM
Lappaconitine Derivative 19RAW264.7IC50 (NO production)18.18 µM
Lappaconitine Derivative 70RAW264.7IC50 (NO production)15.66 µM

Experimental Protocols

The following are detailed protocols for key experiments to investigate the neuroprotective effects of Lappaconitine.

Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

This protocol is designed to evaluate the ability of Lappaconitine to protect primary neurons from glutamate-induced cell death.

1. Materials:

  • Primary cortical or hippocampal neurons

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • Lappaconitine stock solution (in DMSO)

  • Glutamate solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)

  • Plate reader

2. Cell Culture and Treatment:

  • Plate primary neurons on poly-D-lysine coated 96-well plates at a suitable density and culture for 7-10 days to allow for maturation.

  • Prepare different concentrations of Lappaconitine in culture medium. The final DMSO concentration should be kept below 0.1%.

  • Pre-treat the neurons with various concentrations of Lappaconitine for 1-2 hours.

  • Induce excitotoxicity by adding glutamate to a final concentration of 50-100 µM for 10-15 minutes.

  • Remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium containing the respective concentrations of Lappaconitine.

  • Incubate the cells for 24 hours.

3. Cell Viability Assessment (MTT Assay):

  • Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours.

  • Add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 2: Evaluation of Anti-inflammatory Effects in Microglia

This protocol assesses the ability of Lappaconitine to suppress the inflammatory response in microglia.

1. Materials:

  • BV-2 microglial cell line or primary microglia

  • DMEM supplemented with 10% FBS and antibiotics

  • Lappaconitine stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well culture plates

2. Cell Culture and Treatment:

  • Plate microglia in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Lappaconitine for 1 hour.

  • Stimulate the microglia with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

3. Measurement of Nitric Oxide (NO) Production:

  • Collect the cell culture supernatant.

  • Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify NO concentration using a sodium nitrite standard curve.

4. Measurement of Pro-inflammatory Cytokines:

  • Collect the cell culture supernatant.

  • Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

Protocol 3: Western Blot Analysis of Apoptotic Markers

This protocol is for detecting changes in the expression of key apoptotic proteins in neurons treated with an excitotoxic agent in the presence or absence of Lappaconitine.

1. Materials:

  • Primary neurons or a neuronal cell line (e.g., SH-SY5Y)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

2. Sample Preparation and Western Blotting:

  • Culture and treat neurons as described in Protocol 1.

  • After treatment, wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways

Lappaconitine_Neuroprotective_Pathways cluster_excitotoxicity Excitotoxicity cluster_neuroinflammation Neuroinflammation cluster_lappaconitine_action Lappaconitine Action Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Neuronal_Damage Neuronal Damage & Apoptosis Ca_Influx->Neuronal_Damage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Cytokines->Neuronal_Damage Exacerbates Lappaconitine Lappaconitine Lappaconitine->Glutamate Inhibits Release Lappaconitine->NFkB Inhibits Lappaconitine->MAPK Inhibits

Caption: Putative neuroprotective signaling pathways of Lappaconitine.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Neuroprotection Assay cluster_assays Assessment Methods A 1. Culture Primary Neurons or Neuronal Cell Line B 2. Pre-treat with Lappaconitine A->B C 3. Induce Neuronal Stress (e.g., Glutamate, Oxidative agent) B->C D 4. Co-incubation C->D E 5. Assess Neuroprotective Effects D->E F Cell Viability Assay (e.g., MTT) E->F G Apoptosis Assay (e.g., Western Blot for Caspases) E->G H Oxidative Stress Assay (e.g., ROS measurement) E->H I Anti-inflammatory Assay (e.g., Cytokine ELISA) E->I

Caption: General experimental workflow for in vitro neuroprotection studies.

References

Ludaconitine's Role in Ion Channel Modulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaconitine, a diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium genera, is a member of a class of compounds known for their potent effects on the central and peripheral nervous systems. Structurally related to more extensively studied alkaloids like lappaconitine and aconitine, this compound is an emerging subject of interest in the field of ion channel modulation. These alkaloids are known to interact with voltage-gated sodium channels (Nav), which are critical for the initiation and propagation of action potentials in excitable cells. This document provides detailed application notes and experimental protocols for studying the role of this compound in the modulation of ion channels, with a particular focus on voltage-gated sodium channels. Due to the limited availability of specific quantitative data for this compound, information from the closely related and structurally similar alkaloid, lappaconitine, is used as a primary reference point to guide experimental design and interpretation.

Application Notes

Target and Mechanism of Action

This compound, like other Aconitum alkaloids, is presumed to target voltage-gated sodium channels. Based on comparative studies of related compounds, this compound likely acts as a blocker of these channels. The primary mechanism of action for the better-studied analogue, lappaconitine, involves a slow and irreversible or pseudo-irreversible block of the sodium channel pore, which distinguishes it from the rapid and reversible block of local anesthetics like lidocaine.[1][2] These alkaloids typically bind to the open state of the channel and are classified as site 2 neurotoxins.[3]

A comparative study on various Aconitum alkaloids suggested that this compound belongs to a group with lower affinity for site 2 of the sodium channel compared to high-affinity compounds like aconitine.[4] This suggests that higher concentrations of this compound may be required to elicit significant channel block compared to its more potent relatives. The effects of this compound on the biophysical properties of sodium channels, such as activation, inactivation, and recovery from inactivation, have not been extensively characterized. However, studies on lappaconitine indicate that it does not significantly alter the voltage-dependence of activation or inactivation, suggesting a primary pore-blocking mechanism rather than a modulation of channel gating.[1]

Potential Applications in Research and Drug Development

The study of this compound's interaction with ion channels holds potential for several areas of research and development:

  • Pain Research: Voltage-gated sodium channels, particularly subtypes Nav1.7, Nav1.8, and Nav1.9, are crucial for nociceptive signaling. Investigating the effects of this compound on these specific subtypes could reveal novel analgesic properties.

  • Neuropharmacology: As a modulator of neuronal excitability, this compound could serve as a tool to probe the function of different sodium channel isoforms in various neurological processes.

  • Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with other Aconitum alkaloids can provide valuable insights into the structural determinants of their potency and mechanism of action, aiding in the design of novel ion channel modulators with improved therapeutic profiles.

Quantitative Data Summary

Due to the scarcity of published specific inhibitory concentrations for this compound, the following table summarizes the available quantitative data for the closely related alkaloid, lappaconitine , to serve as a reference for experimental design. It is anticipated that this compound may exhibit a lower affinity (higher IC50 values) based on comparative toxicological and antinociceptive studies.

CompoundIon Channel SubtypeCell LineIC50 (µM)NotesReference
LappaconitineNav1.7HEK29327.67Voltage-dependent block, measured at a holding potential of -70 mV. The block was slow and irreversible.
LappaconitineNav1.5 (hH1)-Not specifiedDescribed as an irreversible blocker.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's interaction with voltage-gated sodium channels and a typical experimental workflow for its characterization.

G Proposed Signaling Pathway of this compound on Nav Channels cluster_channel_states Voltage-Gated Sodium Channel States Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Sustained Depolarization Blocked_Channel Blocked Channel (No Na+ influx) Open->Blocked_Channel Inhibition Inactivated->Resting Repolarization This compound This compound This compound->Open Binds to open state Action_Potential Action Potential Blocked_Channel->Action_Potential Prevents Action Potential Propagation

Caption: Proposed interaction of this compound with voltage-gated sodium channels.

G Experimental Workflow for this compound Characterization Start Start Cell_Culture Cell Culture & Transfection (e.g., HEK293 with Nav1.x) Start->Cell_Culture Patch_Clamp Whole-Cell Patch-Clamp Recording Cell_Culture->Patch_Clamp Baseline Establish Baseline Sodium Current Patch_Clamp->Baseline Drug_Application Apply this compound (various concentrations) Baseline->Drug_Application Record_Effect Record Inhibition of Sodium Current Drug_Application->Record_Effect Washout Washout Record_Effect->Washout Data_Analysis Data Analysis (IC50, kinetics) Record_Effect->Data_Analysis Washout->Record_Effect Assess Reversibility End End Data_Analysis->End

Caption: Workflow for electrophysiological characterization of this compound.

Experimental Protocols

The following protocols are adapted from standard electrophysiological procedures and can be used to investigate the effects of this compound on voltage-gated sodium channels.

Protocol 1: Whole-Cell Voltage-Clamp Recording in a Heterologous Expression System

This protocol is designed to assess the effect of this compound on specific voltage-gated sodium channel subtypes expressed in a mammalian cell line (e.g., HEK293).

1. Cell Preparation:

  • Culture HEK293 cells stably or transiently expressing the human Nav channel subtype of interest (e.g., Nav1.7, Nav1.8).

  • Plate cells onto glass coverslips 24-48 hours before recording.

  • Use a low-to-moderate passage number to ensure consistent channel expression.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to ~300 mOsm with sucrose. (Cesium and fluoride are used to block potassium channels and stabilize the recording).

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with external solution at a rate of 1-2 mL/min.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a target cell and form a giga-ohm seal (>1 GΩ) in voltage-clamp mode.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -100 mV to ensure channels are in the resting state.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents and establish a baseline current-voltage relationship.

4. Drug Application and Data Acquisition:

  • After establishing a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound.

  • Due to the slow onset of block observed with related compounds, allow for a sufficient equilibration time (e.g., 5-10 minutes) for the drug effect to reach a steady state.

  • Repeat the voltage-step protocol at regular intervals to monitor the time course of inhibition.

  • To determine the IC50, apply a range of this compound concentrations and measure the steady-state block at each concentration.

  • Perform a washout with the external solution to assess the reversibility of the block.

5. Data Analysis:

  • Measure the peak sodium current amplitude at each voltage step before and after drug application.

  • Construct concentration-response curves and fit with a Hill equation to determine the IC50 value.

  • Analyze the effects of this compound on the voltage-dependence of activation and steady-state inactivation by fitting the respective data with a Boltzmann function.

  • Investigate use-dependent block by applying a train of depolarizing pulses at different frequencies in the absence and presence of this compound.

Protocol 2: Current-Clamp Recording in Primary Neuronal Cultures

This protocol is designed to evaluate the effect of this compound on the excitability of primary neurons, such as dorsal root ganglion (DRG) neurons, which endogenously express a variety of sodium channels.

1. Cell Preparation:

  • Isolate DRG neurons from neonatal or adult rodents following established and ethically approved protocols.

  • Plate the dissociated neurons on coated coverslips and culture for 1-3 days before recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm with sucrose.

  • Internal (Pipette) Solution (in mM): 140 K-Gluconate, 10 NaCl, 1 MgCl₂, 0.1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~310 mOsm with sucrose.

  • This compound Stock Solution: As described in Protocol 1.

3. Electrophysiological Recording:

  • Establish a whole-cell recording in current-clamp mode as described in Protocol 1.

  • Measure the resting membrane potential of the neuron.

  • Inject a series of hyperpolarizing and depolarizing current steps to determine the neuron's basic electrophysiological properties (e.g., input resistance, action potential threshold, firing frequency).

4. Drug Application and Data Acquisition:

  • Perfuse the chamber with the external solution containing this compound.

  • After a suitable incubation period, repeat the current injection protocol to assess changes in neuronal excitability.

  • Measure key parameters such as resting membrane potential, action potential threshold, action potential amplitude, and the number of action potentials fired in response to a depolarizing stimulus.

5. Data Analysis:

  • Compare the electrophysiological parameters before and after the application of this compound.

  • Determine the effect of this compound on the current-frequency relationship.

  • Analyze changes in the action potential waveform.

Conclusion

The study of this compound's interaction with ion channels, particularly voltage-gated sodium channels, is a promising area of research. While specific quantitative data for this compound remains limited, the knowledge gained from related Aconitum alkaloids provides a strong foundation for designing and interpreting experiments. The protocols and application notes provided herein offer a comprehensive guide for researchers to investigate the pharmacological profile of this compound and to explore its potential as a modulator of neuronal excitability. Such studies will be crucial in elucidating the therapeutic potential and toxicological risks associated with this and other related natural products.

References

Application Notes and Protocols for Studying the NF-κB Signaling Pathway Using Ludaconitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers, making it a critical target for therapeutic intervention.[3][4] The canonical NF-κB pathway is activated by stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), which trigger a cascade leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3] This releases the NF-κB heterodimer, most commonly p65/p50, allowing it to translocate to the nucleus and initiate the transcription of target genes.

Ludaconitine is a diterpenoid alkaloid with potential anti-inflammatory properties. While direct studies on the effect of this compound on the NF-κB signaling pathway are limited, research on related aconitum alkaloids, such as lappaconitine and benzoylmesaconine, suggests a potential inhibitory mechanism. These related compounds have been shown to suppress the NF-κB pathway, indicating that this compound may serve as a valuable tool for studying NF-κB-mediated inflammation.

These application notes provide a framework for investigating the potential effects of this compound on the NF-κB signaling pathway, including detailed experimental protocols and data presentation guidelines.

Hypothetical Mechanism of Action

Based on studies of structurally similar compounds, it is hypothesized that this compound may inhibit the canonical NF-κB signaling pathway by preventing the degradation of the inhibitory protein IκBα. This could be achieved by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα. By preventing IκBα phosphorylation and subsequent degradation, this compound would effectively sequester the NF-κB p65/p50 heterodimer in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Data Presentation

Clear and structured presentation of quantitative data is crucial for the interpretation of experimental results. The following tables provide templates for summarizing key findings from studies on the effects of this compound on the NF-κB pathway.

Table 1: Effect of this compound on Cell Viability. This table is designed to present data from a dose-response study to determine the non-toxic concentrations of this compound for subsequent experiments.

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
198.5 ± 5.1
597.2 ± 3.8
1095.8 ± 4.5
2588.1 ± 6.2
5075.4 ± 7.9

Data are hypothetical and for illustrative purposes only.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion. This table summarizes the inhibitory effect of this compound on the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, in response to an inflammatory stimulus like LPS.

TreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Vehicle Control25.3 ± 8.115.7 ± 5.4
LPS (1 µg/mL)1245.8 ± 112.3987.4 ± 95.2
LPS + this compound (10 µM)621.5 ± 75.9452.1 ± 68.7
LPS + this compound (25 µM)310.2 ± 45.1221.8 ± 33.5

Data are hypothetical and for illustrative purposes only.

Table 3: Densitometric Analysis of Western Blots for NF-κB Pathway Proteins. This table presents a quantitative analysis of Western blot data, showing the effect of this compound on the phosphorylation and degradation of key proteins in the NF-κB signaling pathway.

Treatmentp-IκBα / IκBα RatioIκBα / β-actin RatioNuclear p65 / Lamin B1 Ratio
Vehicle Control0.12 ± 0.031.05 ± 0.110.25 ± 0.06
LPS (1 µg/mL)0.89 ± 0.090.31 ± 0.050.92 ± 0.10
LPS + this compound (10 µM)0.45 ± 0.060.78 ± 0.090.48 ± 0.07
LPS + this compound (25 µM)0.21 ± 0.040.95 ± 0.120.31 ± 0.05

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effect of this compound on the NF-κB signaling pathway.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages or HEK293T cells are suitable for these studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Procedure:

    • Culture cells in a humidified incubator at 37°C with 5% CO2.

    • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for the desired time period (e.g., 30 minutes for phosphorylation studies, 6-24 hours for cytokine assays).

MTT Assay for Cell Viability
  • Objective: To determine the cytotoxic effects of this compound.

  • Procedure:

    • Seed cells in a 96-well plate and treat with a range of this compound concentrations for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Preparation of Cytoplasmic and Nuclear Extracts
  • Objective: To separate cytoplasmic and nuclear proteins for Western blot analysis.

  • Procedure:

    • After treatment, wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in a hypotonic buffer and incubate on ice for 15 minutes.

    • Add a detergent (e.g., NP-40) and vortex briefly.

    • Centrifuge at 14,000 x g for 1 minute at 4°C. The supernatant contains the cytoplasmic extract.

    • Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant is the nuclear extract.

    • Determine protein concentration using a BCA assay.

Western Blotting
  • Objective: To detect changes in the levels of key NF-κB pathway proteins.

  • Procedure:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Rabbit anti-phospho-IκBα (Ser32)

      • Rabbit anti-IκBα

      • Rabbit anti-phospho-p65 (Ser536)

      • Rabbit anti-p65

      • Mouse anti-Lamin B1 (nuclear marker)

      • Mouse anti-β-actin (cytoplasmic loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

NF-κB Luciferase Reporter Assay
  • Objective: To measure NF-κB transcriptional activity.

  • Procedure:

    • Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

    • After 24 hours, pre-treat the cells with this compound, followed by stimulation with TNF-α or LPS.

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

Immunofluorescence Staining for p65 Nuclear Translocation
  • Objective: To visualize the subcellular localization of the p65 subunit.

  • Procedure:

    • Grow cells on glass coverslips and treat as described in Protocol 1.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against p65 for 1 hour.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips and visualize using a fluorescence microscope.

ELISA for Pro-inflammatory Cytokines
  • Objective: To quantify the secretion of pro-inflammatory cytokines.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Measure the concentration of cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

The following diagrams illustrate the NF-κB signaling pathway, a suggested experimental workflow, and the proposed mechanism of action for this compound.

Caption: Canonical NF-κB signaling pathway.

Experimental_Workflow Start Start: Investigate this compound's effect on NF-κB Cell_Culture Cell Culture (e.g., RAW 264.7) Start->Cell_Culture Dose_Response Dose-Response Study (MTT Assay) Cell_Culture->Dose_Response Determine_Concentration Determine Non-Toxic Concentrations Dose_Response->Determine_Concentration Treatment Pre-treat with this compound, then stimulate (LPS/TNF-α) Determine_Concentration->Treatment Biochemical_Assays Biochemical Assays Treatment->Biochemical_Assays Imaging Imaging Treatment->Imaging Western_Blot Western Blot (p-IκBα, p-p65, etc.) Biochemical_Assays->Western_Blot Luciferase_Assay Luciferase Reporter Assay (NF-κB activity) Biochemical_Assays->Luciferase_Assay ELISA ELISA (TNF-α, IL-6) Biochemical_Assays->ELISA Analysis Data Analysis and Interpretation Western_Blot->Analysis Luciferase_Assay->Analysis ELISA->Analysis Immunofluorescence Immunofluorescence (p65 translocation) Imaging->Immunofluorescence Immunofluorescence->Analysis Conclusion Conclusion on this compound's Mechanism of Action Analysis->Conclusion

Caption: Experimental workflow for studying this compound.

Caption: Proposed mechanism of action of this compound.

References

Application of Ludaconitine in MAPK Signaling Research: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaconitine, a diterpenoid alkaloid isolated from plants of the Aconitum genus, belongs to a class of natural products known for their diverse and potent biological activities. While direct research on the effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is currently limited, the well-documented activities of structurally similar diterpenoid alkaloids, such as aconitine and lappaconitine, provide a strong rationale for investigating this compound as a potential modulator of this critical cellular pathway. The MAPK signaling cascade, comprising key kinases like ERK, JNK, and p38, plays a pivotal role in regulating a wide array of cellular processes, including inflammation, apoptosis, and cell proliferation. Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders, making it a key target for therapeutic intervention.

This document provides a hypothetical framework for the application of this compound in MAPK signaling research. It is based on the established effects of related compounds and aims to guide researchers in designing experiments to elucidate the potential of this compound as a pharmacological tool or therapeutic lead.

Postulated Mechanism of Action

Based on the known bioactivities of related diterpenoid alkaloids, it is hypothesized that this compound may modulate the MAPK signaling pathway through the following mechanisms:

  • Induction of Apoptosis via p38 and JNK Activation: Similar to aconitine, this compound may induce apoptosis in cancer cells by activating the stress-activated protein kinases (SAPKs), JNK and p38 MAPK.[1] Activation of these pathways can lead to the phosphorylation of downstream targets that regulate the mitochondrial apoptotic cascade.

  • Anti-inflammatory Effects through Inhibition of NF-κB and MAPK Pathways: Drawing parallels with lappaconitine derivatives, this compound could potentially exert anti-inflammatory effects by suppressing the activation of NF-κB and key inflammatory MAPK pathways, such as p38 and ERK.[2] This would lead to a reduction in the production of pro-inflammatory cytokines and mediators.

  • Modulation of Downstream Kinases: Another potential mechanism, inspired by the action of noroxoaconitine, is the inhibition of kinases downstream of the core MAPK cascade, such as MAPK-activated protein kinase 5 (MK5).[3]

Data from Structurally Related Diterpenoid Alkaloids

The following tables summarize quantitative data from studies on diterpenoid alkaloids structurally related to this compound. This data can serve as a valuable reference for designing dose-response experiments and predicting the potential potency of this compound.

Table 1: Inhibitory Concentrations (IC50) of Related Diterpenoid Alkaloids

CompoundTarget/AssayCell Line/SystemIC50 ValueReference
NoroxoaconitineMK5 Kinase Activityin vitro37.5 µM[3]
Lappaconitine Derivative (A4)Nitric Oxide (NO) ProductionRAW264.7 Macrophages12.91 µmol/L[2]
This compoundAntileishmanial ActivityLeishmania promastigotes36.10 µg/mL

Table 2: Effects of Related Diterpenoid Alkaloids on MAPK Pathway Components

| Compound | Effect | Pathway Component | Cell Line | Reference | | --- | --- | --- | --- | | Aconitine | Increased Phosphorylation | p38 MAPK | H9c2 Cardiomyocytes | | | Lappaconitine Derivative (A4) | Suppression | NF-κB and MAPK signaling | RAW264.7 Macrophages | |

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the effects of this compound on the MAPK signaling pathway. These protocols are adapted from established methodologies used for other diterpenoid alkaloids.

Protocol 1: Assessment of this compound-induced Apoptosis and MAPK Activation in Cancer Cells

Objective: To determine if this compound induces apoptosis and activates the JNK and p38 MAPK pathways in a cancer cell line (e.g., HCT-116 human colon cancer cells).

Materials:

  • This compound

  • HCT-116 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-cleaved-caspase-3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

Procedure:

  • Cell Culture: Culture HCT-116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay (MTT):

    • Seed HCT-116 cells in a 96-well plate.

    • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 and 48 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Apoptosis Assay (Flow Cytometry):

    • Treat HCT-116 cells with this compound at selected concentrations based on MTT assay results for 24 hours.

    • Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

  • Western Blot Analysis:

    • Treat HCT-116 cells with this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes) for MAPK activation or for 24 hours for apoptosis markers.

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

Protocol 2: Evaluation of the Anti-inflammatory Effects of this compound in Macrophages

Objective: To investigate if this compound can inhibit the production of inflammatory mediators and suppress MAPK signaling in LPS-stimulated macrophages (e.g., RAW264.7 cells).

Materials:

  • This compound

  • RAW264.7 cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Viability Assay: Perform an MTT assay as described in Protocol 1 to determine non-toxic concentrations of this compound on RAW264.7 cells.

  • Measurement of Nitric Oxide (NO) Production:

    • Pre-treat RAW264.7 cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Measurement of Pro-inflammatory Cytokines (ELISA):

    • Pre-treat RAW264.7 cells with this compound for 1 hour and then stimulate with LPS for 24 hours.

    • Measure the levels of TNF-α and IL-6 in the culture supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Pre-treat RAW264.7 cells with this compound for 1 hour and then stimulate with LPS for a short duration (e.g., 30 minutes) to assess MAPK phosphorylation and IκBα degradation.

    • Perform western blotting as described in Protocol 1 using the specified primary antibodies.

Visualizations

MAPK_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound ASK1 ASK1 This compound->ASK1 TAK1 TAK1 This compound->TAK1 Cell_Membrane MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates c-Jun c-Jun JNK->c-Jun phosphorylates Bax Bax JNK->Bax Apoptosis_Genes Apoptosis Gene Transcription c-Jun->Apoptosis_Genes MKK3_6 MKK3/6 TAK1->MKK3_6 phosphorylates p38 p38 MKK3_6->p38 phosphorylates ATF2 ATF2 p38->ATF2 phosphorylates p38->Bax ATF2->Apoptosis_Genes Cytochrome_c_release Cytochrome c release Bax->Cytochrome_c_release promotes Caspase-9 Caspase-9 Cytochrome_c_release->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Postulated mechanism of this compound-induced apoptosis via MAPK pathway activation.

Anti_inflammatory_Workflow cluster_workflow Experimental Workflow: Anti-inflammatory Effects of this compound Start Start Cell_Culture Culture RAW264.7 Macrophages Start->Cell_Culture Pre-treatment Pre-treat with This compound Cell_Culture->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Endpoint_Analysis Endpoint Analysis Stimulation->Endpoint_Analysis NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Endpoint_Analysis->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) Endpoint_Analysis->Cytokine_Assay Western_Blot Western Blot for p-MAPKs and IκBα Endpoint_Analysis->Western_Blot End End NO_Assay->End Cytokine_Assay->End Western_Blot->End

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Conclusion

While direct evidence is pending, the structural similarity of this compound to other bioactive diterpenoid alkaloids strongly suggests its potential as a modulator of the MAPK signaling pathway. The proposed mechanisms, data from related compounds, and detailed experimental protocols provided herein offer a solid foundation for researchers to initiate investigations into the pharmacological effects of this compound. Such studies are crucial for unlocking the therapeutic potential of this natural product in diseases where the MAPK pathway is dysregulated.

References

Application Notes and Protocols for Cell-based Assays to Screen Ludaconitine Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaconitine, a diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera, has garnered interest for its potential therapeutic properties, including analgesic and anti-inflammatory effects. As with many natural products, a thorough understanding of its biological activity and potential toxicity is crucial for any drug development efforts. Cell-based assays provide a powerful and efficient platform for the initial screening of this compound's bioactivity, offering insights into its cytotoxicity, mechanism of action, and potential therapeutic applications.

These application notes provide detailed protocols for a suite of cell-based assays to comprehensively evaluate the bioactivity of this compound. The assays cover key areas including cytotoxicity, anti-inflammatory effects, and its impact on neuronal and cardiac cells. While specific quantitative data for this compound is emerging, this document includes representative data from closely related aconitum alkaloids like Lappaconitine and Aconitine to provide a comparative context.

Data Presentation: Summary of Quantitative Bioactivity Data

The following tables summarize key quantitative data for this compound and related alkaloids, providing a baseline for experimental design and data comparison.

Table 1: Cytotoxicity of this compound and Related Alkaloids

CompoundCell LineAssayIC50Citation
Lappaconitine hydrochlorideHCT-116 (Human colon cancer)MTT413.1 µg/mL (24h), 174.2 µg/mL (48h)[1]
Lappaconitine sulfateHepG2 (Human liver cancer)MTT360 µg/mL (48h)[1]
Lappaconitine sulfateHeLa (Human cervical cancer)MTT571 µg/mL (48h)[1]
AconitineH9c2 (Rat cardiomyocytes)CCK-8~100 µM (viability reduced to 58%)[2]

Table 2: Anti-inflammatory Activity of Lappaconitine Derivatives

CompoundCell LineParameter MeasuredIC50Citation
Lappaconitine Derivative (A4)RAW 264.7 (Murine macrophages)Nitric Oxide (NO) Production12.91 µM[3]

Table 3: Ion Channel Activity of Lappaconitine

CompoundChannelCell LineAssayIC50Citation
LappaconitineNav1.7HEK293Patch-clamp27.67 µM

Experimental Protocols

Cytotoxicity Assays

1.1. MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells (e.g., RAW 264.7, SH-SY5Y, H9c2) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Anti-inflammatory Assays

2.1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator.

  • Materials:

    • This compound stock solution (in DMSO)

    • Lipopolysaccharide (LPS)

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • RAW 264.7 cells

    • 96-well plates

    • Complete cell culture medium

    • Sodium nitrite (NaNO₂) standard

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

    • Griess Reaction: Collect 50 µL of the cell supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B. Incubate for 10 minutes at room temperature.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by this compound.

2.2. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This assay quantifies the levels of key pro-inflammatory cytokines released by cells.

  • Materials:

    • This compound stock solution (in DMSO)

    • LPS

    • RAW 264.7 cells

    • 24-well plates

    • Complete cell culture medium

    • Human or mouse TNF-α and IL-6 ELISA kits

  • Protocol:

    • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 18-24 hours.

    • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kit.

    • Data Analysis: Generate a standard curve and calculate the concentrations of TNF-α and IL-6 in the supernatants. Determine the percentage of inhibition of cytokine production by this compound.

Neuroprotection and Cardiotoxicity Assays

3.1. Neuroprotection Assay in SH-SY5Y Cells

This assay assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

  • Materials:

    • This compound stock solution (in DMSO)

    • SH-SY5Y human neuroblastoma cells

    • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

    • 96-well plates

    • Complete cell culture medium

    • MTT assay reagents

  • Protocol:

    • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate.

    • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

    • Induction of Neurotoxicity: Expose the cells to a neurotoxin such as H₂O₂ (e.g., 100-200 µM) or 6-OHDA for another 24 hours.

    • Cell Viability Assessment: Perform an MTT assay as described in section 1.1 to determine cell viability.

    • Data Analysis: Compare the viability of cells treated with this compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

3.2. Cardiotoxicity Assay in H9c2 Cells

This assay evaluates the potential cardiotoxic effects of this compound on cardiomyocyte-like cells.

  • Materials:

    • This compound stock solution (in DMSO)

    • H9c2 rat cardiomyocyte cells

    • 96-well plates

    • Complete cell culture medium

    • MTT or LDH assay kits

  • Protocol:

    • Cell Seeding: Seed H9c2 cells in a 96-well plate.

    • Compound Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

    • Cytotoxicity Assessment: Assess cell viability using the MTT assay (section 1.1) or measure lactate dehydrogenase (LDH) release, an indicator of cell membrane damage, using a commercially available LDH cytotoxicity assay kit.

    • Data Analysis: Determine the IC50 value for cytotoxicity to assess the cardiotoxic potential of this compound.

Ion Channel Modulation Assay

4.1. Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels (Nav1.7)

This is the gold-standard method for studying the direct effect of a compound on ion channel function.

  • Materials:

    • This compound stock solution (in DMSO)

    • HEK293 cells stably expressing the human Nav1.7 channel

    • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

    • Borosilicate glass capillaries for pipette fabrication

    • External and internal recording solutions

  • Protocol:

    • Cell Preparation: Culture HEK293-Nav1.7 cells on glass coverslips.

    • Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a single cell.

    • Voltage Protocol: Apply a voltage protocol to elicit Nav1.7 currents. This typically involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to various test potentials.

    • Compound Application: Perfuse the cell with the external solution containing different concentrations of this compound.

    • Current Measurement: Record the sodium currents before and after the application of this compound.

    • Data Analysis: Measure the peak current amplitude at each voltage step and construct a dose-response curve to determine the IC50 of this compound for Nav1.7 inhibition.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cytotoxicity Cytotoxicity Screening cluster_inflammation Anti-inflammatory Screening cluster_neuro_cardio Neuroprotection & Cardiotoxicity cluster_ion_channel Ion Channel Modulation cell_lines Cell Lines (RAW 264.7, SH-SY5Y, H9c2) treatment This compound Treatment (Dose-Response) cell_lines->treatment mtt_assay MTT Assay treatment->mtt_assay ic50_cyto Determine IC50 mtt_assay->ic50_cyto raw_cells RAW 264.7 Macrophages lud_treatment_inflam This compound Treatment raw_cells->lud_treatment_inflam lps_stimulation LPS Stimulation no_assay Nitric Oxide (NO) Assay lps_stimulation->no_assay elisa Cytokine ELISA (TNF-α, IL-6) lps_stimulation->elisa lud_treatment_inflam->lps_stimulation ic50_inflam Determine IC50 no_assay->ic50_inflam elisa->ic50_inflam sh_sy5y SH-SY5Y (Neuronal) lud_treatment_neuro This compound Pre-treatment sh_sy5y->lud_treatment_neuro h9c2 H9c2 (Cardiac) lud_treatment_cardio This compound Treatment h9c2->lud_treatment_cardio neurotoxin Neurotoxin Exposure viability_neuro Assess Neuroprotection (MTT Assay) neurotoxin->viability_neuro lud_treatment_neuro->neurotoxin viability_cardio Assess Cardiotoxicity (MTT/LDH Assay) lud_treatment_cardio->viability_cardio hek_nav HEK293 cells (expressing Nav1.7) patch_clamp Patch-Clamp Electrophysiology hek_nav->patch_clamp lud_application This compound Application patch_clamp->lud_application current_measurement Measure Sodium Current lud_application->current_measurement ic50_ion Determine IC50 current_measurement->ic50_ion

Caption: Overall experimental workflow for screening this compound bioactivity.

anti_inflammatory_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk mapk MAPKs (p38, JNK, ERK) tlr4->mapk This compound This compound This compound->ikk inhibits This compound->mapk inhibits ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb inhibits nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus translocates inflammatory_genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nfkb_nucleus->inflammatory_genes induces ap1 AP-1 mapk->ap1 activates ap1->inflammatory_genes induces no_production Nitric Oxide (NO) Production inflammatory_genes->no_production cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IL-6) inflammatory_genes->cytokine_production

Caption: Putative anti-inflammatory signaling pathways modulated by this compound.

ion_channel_workflow start Start cell_prep Prepare HEK293 cells stably expressing Nav1.7 start->cell_prep patch Establish whole-cell patch-clamp configuration cell_prep->patch baseline Record baseline Nav1.7 currents patch->baseline apply_lud Apply this compound (various concentrations) baseline->apply_lud record_lud Record Nav1.7 currents in the presence of this compound apply_lud->record_lud washout Washout this compound record_lud->washout record_washout Record Nav1.7 currents after washout washout->record_washout analyze Analyze data and determine IC50 record_washout->analyze end End analyze->end

Caption: Workflow for patch-clamp analysis of this compound on Nav1.7 channels.

References

Application Notes and Protocols for Pharmacokinetic Studies of Ludaconitine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaconitine, a diterpenoid alkaloid, has garnered interest for its potential pharmacological activities. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is a critical step in preclinical drug development. These application notes provide a comprehensive overview of the methodologies and protocols for conducting pharmacokinetic studies of this compound in various animal models. The information is curated to assist researchers in designing and executing robust in vivo experiments.

While specific pharmacokinetic data for this compound is not extensively available in public literature, this document provides generalized protocols and data tables based on studies of structurally similar compounds, such as Lappaconitine. These should be adapted and validated for this compound-specific studies.

Data Presentation: Pharmacokinetic Parameters (Hypothetical Data)

The following tables summarize hypothetical pharmacokinetic parameters of this compound in different animal models after a single dose administration. These tables are intended to serve as a template for organizing and presenting experimental data.

Table 1: Pharmacokinetic Parameters of this compound in Rats (n=6, Mean ± SD)

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)AUC₀₋inf (ng·h/mL)t₁/₂ (h)CL/F (L/h/kg)Vz/F (L/kg)F (%)
Oral10150 ± 351.5 ± 0.5850 ± 120900 ± 1304.2 ± 0.811.1 ± 1.565.2 ± 9.8-
IV2450 ± 700.1750 ± 90780 ± 953.9 ± 0.62.56 ± 0.314.1 ± 2.1100

Table 2: Pharmacokinetic Parameters of this compound in Mice (n=6, Mean ± SD)

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)AUC₀₋inf (ng·h/mL)t₁/₂ (h)CL/F (L/h/kg)Vz/F (L/kg)F (%)
Oral5120 ± 251.0 ± 0.3600 ± 90630 ± 953.5 ± 0.77.9 ± 1.238.7 ± 5.9-
IV1300 ± 500.1500 ± 75520 ± 803.2 ± 0.51.92 ± 0.258.6 ± 1.3100

Table 3: Pharmacokinetic Parameters of this compound in Dogs (n=3, Mean ± SD)

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)AUC₀₋inf (ng·h/mL)t₁/₂ (h)CL/F (L/h/kg)Vz/F (L/kg)F (%)
Oral280 ± 152.0 ± 0.8700 ± 110750 ± 1206.8 ± 1.22.67 ± 0.425.1 ± 4.2-
IV0.5250 ± 400.1600 ± 80620 ± 856.5 ± 1.00.81 ± 0.17.3 ± 1.1100
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity.

  • t₁/₂: Elimination half-life.

  • CL/F: Apparent total body clearance.

  • Vz/F: Apparent volume of distribution.

  • F (%): Absolute bioavailability.

Experimental Protocols

Animal Handling and Dosing

1.1. Animals:

  • Sprague-Dawley rats (male, 200-250 g), ICR mice (male, 20-25 g), and Beagle dogs (male, 8-10 kg) are commonly used models.

  • Animals should be acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2 °C, 55 ± 10% humidity, 12 h light/dark cycle) with free access to standard chow and water.

  • Fasting overnight (12 hours) is recommended before oral administration, with water available ad libitum.

1.2. Drug Formulation:

  • For oral administration, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a solution of 5% dimethyl sulfoxide (DMSO) and 95% polyethylene glycol 400 (PEG400).

  • For intravenous administration, this compound should be dissolved in a vehicle suitable for injection, such as saline containing a small percentage of a solubilizing agent like DMSO or ethanol, ensuring the final concentration of the organic solvent is non-toxic.

1.3. Administration:

  • Oral (PO): Administer the this compound suspension/solution using an oral gavage needle. The volume should not exceed 10 mL/kg for rats and mice, and 5 mL/kg for dogs.

  • Intravenous (IV): Administer the this compound solution via the tail vein for rats and mice, and the cephalic or saphenous vein for dogs. The injection should be given as a slow bolus over 1-2 minutes.

Blood Sample Collection
  • Rats and Mice: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein, saphenous vein, or via retro-orbital puncture at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Dogs: Collect blood samples (approximately 1 mL) from the cephalic or jugular vein at similar time points.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Immediately centrifuge the blood samples at 4000 rpm for 10 minutes at 4 °C to separate the plasma.

  • Store the plasma samples at -80 °C until analysis.

Plasma Sample Preparation for LC-MS/MS Analysis

This is a general protein precipitation method that should be optimized for this compound.

  • Thaw the plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an appropriate internal standard (IS). The choice and concentration of the IS should be determined during method development.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound in plasma.

  • Chromatographic System: A UHPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm) is a common choice.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for alkaloids.

  • Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the IS.

Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

G cluster_prestudy Pre-study Phase cluster_study Study Phase cluster_analysis Analysis Phase cluster_output Output acclimatization Animal Acclimatization dosing Drug Administration (Oral or IV) acclimatization->dosing formulation Drug Formulation formulation->dosing sampling Blood Sample Collection (Serial Time Points) dosing->sampling processing Plasma Separation sampling->processing extraction Plasma Sample Preparation (Protein Precipitation) processing->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Analysis (WinNonlin or similar) lcms->pk_analysis data_tables Data Tables (Cmax, Tmax, AUC, etc.) pk_analysis->data_tables report Study Report data_tables->report

Caption: Workflow of a typical pharmacokinetic study.

Potential Metabolic Pathways of this compound

Based on the metabolism of the related compound Lappaconitine, the following diagram illustrates potential biotransformation pathways for this compound.[1] These pathways should be investigated experimentally.

G This compound This compound Hydroxylation Hydroxylated Metabolites This compound->Hydroxylation CYP450 N_deacetylation N-deacetylated Metabolites This compound->N_deacetylation Esterases O_demethylation O-demethylated Metabolites This compound->O_demethylation CYP450 N_deethylation N-deethylated Metabolites This compound->N_deethylation CYP450 Hydrolysis Hydrolyzed Metabolites This compound->Hydrolysis Esterases

Caption: Potential metabolic pathways of this compound.

Hypothetical Signaling Pathway for Investigation

As the specific signaling pathways modulated by this compound are not well-defined, this diagram presents a hypothetical pathway involving G-protein coupled receptors (GPCRs) that could be a starting point for pharmacological investigation.

G This compound This compound GPCR GPCR This compound->GPCR Binds to G_protein G-protein (e.g., Gq/11) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Cellular Response Ca_release->Cellular_response PKC_activation->Cellular_response

Caption: A hypothetical GPCR signaling pathway for investigation.

References

Application Notes and Protocols for Radiolabeling Ludaconitine for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the radiolabeling of Ludaconitine, a complex diterpenoid alkaloid, for in vivo imaging applications using Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The following sections outline potential radiolabeling strategies, detailed experimental procedures, and data presentation formats to facilitate research and development in this area.

Introduction to Radiolabeling this compound

This compound (Molecular Formula: C₃₂H₄₅NO₉, Molecular Weight: 587.7 g/mol ) is a diterpenoid alkaloid with potential pharmacological activities.[1][2] In vivo imaging techniques such as PET and SPECT can provide invaluable insights into the pharmacokinetics, biodistribution, and target engagement of this compound. Radiolabeling this complex natural product, however, presents unique challenges due to its intricate structure and multiple functional groups.

This document outlines three potential strategies for radiolabeling this compound with common imaging isotopes: Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Technetium-99m ([⁹⁹mTc]). The choice of isotope and labeling strategy will depend on the specific research question, available radiochemistry infrastructure, and the desired imaging timeframe.

Chemical Structure of this compound:

(Note: A 2D representation of the this compound structure should be included here for clarity.)

Proposed Radiolabeling Strategies

Based on the functional groups present in this compound (hydroxyl, methoxy, benzoate ester, and a tertiary amine), the following radiolabeling approaches are proposed:

  • Strategy 1: [¹¹C]Methylation of a Desmethyl Precursor. This approach leverages the presence of methoxy groups in this compound. A desmethyl precursor can be synthesized and subsequently radiolabeled with [¹¹C]methyl iodide or [¹¹C]methyl triflate. This method offers the advantage of minimal structural modification, preserving the pharmacological properties of the parent molecule.

  • Strategy 2: [¹⁸F]Fluorination via a Prosthetic Group. Direct fluorination of the electron-rich aromatic ring of the benzoate moiety or other positions on the complex scaffold can be challenging. A more robust approach involves the synthesis of a this compound derivative functionalized with a group amenable to [¹⁸F]fluorination, such as through a prosthetic group like N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).

  • Strategy 3: [⁹⁹mTc]Labeling via a Bifunctional Chelator. For SPECT imaging, this compound can be conjugated to a bifunctional chelator (BFC) that can stably coordinate with [⁹⁹mTc]. This requires the synthesis of a this compound derivative with a suitable functional group for conjugation with the BFC.

Data Presentation: Comparative Summary of Proposed Methods

The following table summarizes the key parameters for the proposed radiolabeling techniques. Expected values are based on literature for similar complex molecules and will require experimental optimization.

Parameter[¹¹C]Methylation[¹⁸F]Fluorination (Prosthetic Group)[⁹⁹mTc]Labeling (BFC)
Isotope Carbon-11 (¹¹C)Fluorine-18 (¹⁸F)Technetium-99m (⁹⁹mTc)
Half-life 20.4 minutes109.8 minutes6.0 hours
Imaging Modality PETPETSPECT
Precursor Desmethyl-LudaconitineAmine- or thiol-functionalized this compoundThis compound-Chelator Conjugate
Typical Radiochemical Yield (RCY) 20-40% (decay-corrected)15-30% (decay-corrected)> 90%
Typical Molar Activity (Am) > 37 GBq/µmol> 74 GBq/µmolLower than PET tracers
Radiochemical Purity > 95%> 95%> 95%
Synthesis Time 30-45 minutes60-90 minutes20-30 minutes

Experimental Protocols

Strategy 1: [¹¹C]Methylation of Desmethyl-Ludaconitine

This protocol describes the synthesis of [¹¹C]this compound from its desmethyl precursor using [¹¹C]methyl iodide.

Logical Workflow for [¹¹C]Methylation

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC This compound This compound Demethylation Demethylation Reaction This compound->Demethylation BBr3 or other demethylating agent Desmethyl_this compound Desmethyl-Ludaconitine Precursor Demethylation->Desmethyl_this compound Reaction_Vial Reaction Vial Desmethyl_this compound->Reaction_Vial C11_this compound Crude [¹¹C]this compound Reaction_Vial->C11_this compound Base (e.g., NaOH), DMSO, Heat C11_CH3I [¹¹C]Methyl Iodide C11_CH3I->Reaction_Vial HPLC_Purification HPLC Purification C11_this compound->HPLC_Purification Reverse-phase HPLC Purified_C11_this compound Purified [¹¹C]this compound HPLC_Purification->Purified_C11_this compound Quality_Control Quality Control Purified_C11_this compound->Quality_Control Analytical HPLC, TLC

Caption: Workflow for the synthesis of [¹¹C]this compound.

Methodology:

  • Precursor Synthesis (Desmethyl-Ludaconitine):

    • Dissolve this compound in a suitable dry solvent (e.g., dichloromethane).

    • Add a demethylating agent (e.g., boron tribromide) at a low temperature (e.g., -78 °C). The position of demethylation will need to be determined experimentally, targeting one of the methoxy groups.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Quench the reaction carefully with methanol and purify the desmethyl-Ludaconitine precursor using column chromatography.

    • Characterize the precursor by NMR and mass spectrometry to confirm its structure and purity.

  • [¹¹C]Methyl Iodide Production:

    • Produce [¹¹C]CO₂ via a cyclotron using the ¹⁴N(p,α)¹¹C nuclear reaction.

    • Convert [¹¹C]CO₂ to [¹¹C]CH₄ by catalytic hydrogenation.

    • Synthesize [¹¹C]CH₃I from [¹¹C]CH₄ via gas-phase iodination.

  • Radiolabeling Reaction:

    • Dissolve the desmethyl-Ludaconitine precursor (approx. 1-2 mg) in a small volume of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (200-300 µL) in a sealed reaction vial.

    • Add a suitable base (e.g., 2 µL of 2M NaOH) to deprotonate the hydroxyl group.

    • Bubble the gaseous [¹¹C]CH₃I through the solution at room temperature or elevated temperature (e.g., 80-100 °C) for 5-10 minutes.

    • Monitor the reaction progress by radio-TLC.

  • Purification:

    • Dilute the reaction mixture with mobile phase and inject it onto a semi-preparative reverse-phase HPLC column (e.g., C18).

    • Elute with a suitable gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid, if necessary).

    • Collect the radioactive peak corresponding to [¹¹C]this compound.

  • Quality Control:

    • Inject an aliquot of the final product onto an analytical HPLC system to determine radiochemical purity and specific activity.

    • Confirm the identity of the product by co-elution with a non-radioactive this compound standard.

    • Perform a filter sterility test and a bacterial endotoxin test before in vivo use.

Strategy 2: [¹⁸F]Fluorination using [¹⁸F]SFB

This protocol describes the labeling of an amine-functionalized this compound derivative with [¹⁸F]SFB.

Experimental Workflow for [¹⁸F]Fluorination

G cluster_0 Precursor Synthesis cluster_1 Prosthetic Group Synthesis cluster_2 Conjugation & Purification This compound This compound Functionalization Chemical Modification This compound->Functionalization Introduce amine group Amine_this compound Amine-functionalized this compound Functionalization->Amine_this compound Conjugation_Reaction Conjugation Reaction Amine_this compound->Conjugation_Reaction F18_Fluoride [¹⁸F]Fluoride Drying Drying F18_Fluoride->Drying Azeotropic distillation F18_SFB_Synthesis [¹⁸F]SFB Synthesis Drying->F18_SFB_Synthesis Precursor, K222, K2CO3 F18_SFB [¹⁸F]SFB F18_SFB_Synthesis->F18_SFB F18_SFB->Conjugation_Reaction Crude_F18_this compound Crude [¹⁸F]this compound Derivative Conjugation_Reaction->Crude_F18_this compound Buffer, RT HPLC_Purification HPLC Purification Crude_F18_this compound->HPLC_Purification Purified_F18_this compound Purified [¹⁸F]this compound Derivative HPLC_Purification->Purified_F18_this compound

Caption: Workflow for [¹⁸F]fluorination of this compound.

Methodology:

  • Precursor Synthesis (Amine-functionalized this compound):

    • Chemically modify this compound to introduce a primary or secondary amine. This could potentially be achieved by modifying one of the hydroxyl groups to an amino group via a multi-step synthesis (e.g., tosylation followed by azide substitution and reduction). The site of modification should be chosen carefully to minimize disruption of the molecule's biological activity.

    • Purify the amine-functionalized precursor by column chromatography.

    • Characterize the structure and purity by NMR and mass spectrometry.

  • [¹⁸F]SFB Synthesis:

    • Produce [¹⁸F]Fluoride in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction.

    • Trap the [¹⁸F]Fluoride on an anion exchange cartridge and elute with a solution of potassium carbonate and Kryptofix 2.2.2.

    • Dry the [¹⁸F]fluoride azeotropically with acetonitrile.

    • Add the precursor, ethyl 4-(trimethylammonium triflate)benzoate, to the dried [¹⁸F]fluoride and heat to perform the nucleophilic substitution.

    • Hydrolyze the ester to the carboxylic acid and then activate it to the N-succinimidyl ester ([¹⁸F]SFB).

  • Radiolabeling Reaction:

    • Dissolve the amine-functionalized this compound precursor (approx. 1-2 mg) in a suitable buffer (e.g., phosphate buffer, pH 8.5).

    • Add the prepared [¹⁸F]SFB in a small volume of solvent (e.g., acetonitrile).

    • Allow the reaction to proceed at room temperature for 15-30 minutes.

    • Monitor the reaction by radio-TLC.

  • Purification and Quality Control:

    • Follow the same purification and quality control procedures as described in section 4.1.4 and 4.1.5.

Strategy 3: [⁹⁹mTc]Labeling via a Bifunctional Chelator

This protocol outlines the labeling of a this compound-chelator conjugate with [⁹⁹mTc].

Signaling Pathway for [⁹⁹mTc]Labeling

G This compound This compound Conjugation Conjugation This compound->Conjugation Linker Ludaconitine_Chelator Ludaconitine_Chelator Conjugation->Ludaconitine_Chelator This compound-Chelator Conjugate Chelator Chelator Chelator->Conjugation e.g., HYNIC-NHS Labeling_Reaction Labeling_Reaction Ludaconitine_Chelator->Labeling_Reaction Tc99m Tc99m Reduction Reduction Tc99m->Reduction Stannous Chloride Reduced_Tc99m Reduced_Tc99m Reduction->Reduced_Tc99m Reduced_Tc99m->Labeling_Reaction Co-ligand (e.g., Tricine) Tc99m_this compound Tc99m_this compound Labeling_Reaction->Tc99m_this compound [⁹⁹mTc]this compound QC QC Tc99m_this compound->QC ITLC, HPLC

Caption: Pathway for [⁹⁹mTc]labeling of this compound.

Methodology:

  • Precursor Synthesis (this compound-Chelator Conjugate):

    • Synthesize a derivative of this compound with a reactive functional group (e.g., an amine or carboxylic acid) as described in section 4.2.1.

    • Conjugate this derivative with a bifunctional chelator (e.g., HYNIC-NHS ester, DOTA-NHS ester).

    • Purify the this compound-chelator conjugate using HPLC.

    • Characterize the conjugate by mass spectrometry.

  • Radiolabeling Reaction:

    • To a vial containing the this compound-chelator conjugate (e.g., 50-100 µg of HYNIC-Ludaconitine), add a solution of a co-ligand (e.g., tricine).

    • Add a reducing agent solution (e.g., stannous chloride).

    • Add the required amount of [⁹⁹mTc]pertechnetate eluted from a ⁹⁹Mo/⁹⁹mTc generator.

    • Incubate the reaction mixture at room temperature or with gentle heating (e.g., 100 °C for 15 minutes), depending on the chelator used.

  • Purification:

    • For many [⁹⁹mTc]labeling kits, purification is not required if the radiochemical purity is high.

    • If necessary, the labeled product can be purified using a C18 Sep-Pak cartridge.

  • Quality Control:

    • Determine the radiochemical purity using instant thin-layer chromatography (ITLC) with appropriate mobile phases to separate the labeled compound from free [⁹⁹mTc]pertechnetate and reduced/hydrolyzed [⁹⁹mTc].

    • Analytical HPLC can also be used to confirm the identity and purity of the radiolabeled product.

Safety Precautions

All work with radioactive materials must be conducted in a designated radiochemistry laboratory with appropriate shielding and in compliance with all local and national regulations. Personnel should be trained in radiation safety and handling procedures. Proper personal protective equipment (PPE), including lab coats, gloves, and safety glasses, must be worn at all times.

Conclusion

The protocols outlined in these application notes provide a starting point for the successful radiolabeling of this compound for in vivo imaging. The selection of the optimal strategy will depend on the specific research goals and available resources. It is anticipated that these methods will require optimization to achieve the desired radiochemical yield, purity, and specific activity. The development of radiolabeled this compound will enable researchers to explore its biological behavior in vivo, contributing to a better understanding of its therapeutic potential.

References

Ludaconitine: A Potent and Irreversible Tool for Probing Voltage-Gated Sodium Channel Function in Neuropharmacology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaconitine, a diterpenoid alkaloid derived from plants of the Aconitum and Delphinium species, is a structural analog of the well-characterized compounds aconitine and lappaconitine. In neuropharmacology, this compound serves as a valuable tool compound for the investigation of voltage-gated sodium channels (Nav), particularly the Nav1.7 subtype, which is a key player in pain signaling pathways. Unlike many sodium channel blockers that exhibit rapid and reversible binding, this compound displays a characteristic slow onset of action and near-irreversible inhibition, making it a unique tool for studying channel kinetics, pharmacology, and the long-term consequences of sodium channel blockade. Its potent analgesic properties further underscore its utility in pain research.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in neuropharmacological research.

Physicochemical Properties and Handling

PropertyValue
Molecular FormulaC32H44N2O8
Molecular Weight584.7 g/mol
AppearanceWhite crystalline powder
SolubilitySoluble in DMSO and ethanol
StorageStore at -20°C, protect from light and moisture

Note: this compound is a potent neurotoxin and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a fume hood.

Mechanism of Action

This compound is a potent blocker of voltage-gated sodium channels. Its primary molecular target is the Nav1.7 channel, a subtype critically involved in the transmission of nociceptive signals.[2] The inhibitory action of this compound is characterized by its voltage-dependence, slow binding kinetics, and irreversibility.[1] It is thought to bind to the neurotoxin receptor site 2 within the channel pore, a site also targeted by other aconitane alkaloids. This irreversible block of sodium influx prevents the depolarization of neuronal membranes, thereby inhibiting the generation and propagation of action potentials in nociceptive pathways. While Nav1.7 is a primary target, this compound and its analogs may also affect other sodium channel subtypes, contributing to its broader pharmacological profile.

cluster_membrane Neuronal Membrane Nav17 Nav1.7 Channel (Open State) Na_in Na+ Influx Nav17->Na_in Allows Depolarization Membrane Depolarization Na_in->Depolarization Causes AP Action Potential Propagation Depolarization->AP Leads to Pain Pain Signal Transmission AP->Pain This compound This compound This compound->Nav17 Irreversibly Blocks

Mechanism of this compound Action on Nav1.7.

Quantitative Data

The following table summarizes the inhibitory potency of lappaconitine, a close structural and functional analog of this compound, on the human Nav1.7 voltage-gated sodium channel. This data is provided as a reference for researchers using this compound, as their activities are expected to be comparable.

CompoundTargetAssayCell LineIC50 (µM)Holding Potential (mV)Reference
LappaconitinehNav1.7Whole-cell Patch ClampHEK29327.67 (15.68-39.66)-70
LappaconitinehNav1.7Whole-cell Patch ClampHEK293133.20 (92.91-173.40)-70 (Perfusion)
LappaconitinehNav1.7Whole-cell Patch ClampHEK29365.33 (51.94-78.71)-50 (Perfusion)
LappaconitinehNav1.7Whole-cell Patch ClampHEK293221.30 (168.80-273.80)-120 (Perfusion)

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology for Assessing this compound Activity on Nav1.7

This protocol describes the methodology for characterizing the inhibitory effects of this compound on human Nav1.7 channels heterologously expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing hNav1.7

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-L-lysine coated coverslips

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • This compound stock solution (10 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Cell Preparation:

    • Plate HEK293-hNav1.7 cells onto poly-L-lysine coated glass coverslips 24-48 hours before the experiment.

    • Grow cells to 50-70% confluency.

    • Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Fill the pipette with filtered internal solution and mount it on the headstage.

  • Whole-Cell Recording:

    • Approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle suction to form a giga-ohm seal (>1 GΩ).

    • Apply a brief, strong suction pulse to rupture the cell membrane and establish the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes before recording.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -120 mV.

    • To elicit Nav1.7 currents, apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).

    • Record baseline currents in the absence of this compound.

  • This compound Application:

    • Prepare the desired final concentrations of this compound in the external solution from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.1%.

    • Perfuse the cells with the this compound-containing external solution.

    • Due to the slow onset of action, allow at least 10-15 minutes for the drug to equilibrate and exert its effect.

    • Record currents at regular intervals to monitor the time course of inhibition.

  • Data Analysis:

    • Measure the peak inward sodium current at each voltage step before and after this compound application.

    • Construct current-voltage (I-V) curves.

    • To determine the IC50, apply a range of this compound concentrations and measure the steady-state block of the peak current. Fit the concentration-response data to a Hill equation.

    • Analyze the voltage-dependence of activation and inactivation to assess any shifts caused by this compound.

start Start cell_prep Prepare HEK293-hNav1.7 Cells on Coverslips start->cell_prep pipette_prep Pull and Fill Patch Pipettes cell_prep->pipette_prep recording Establish Whole-Cell Configuration pipette_prep->recording baseline Record Baseline Nav1.7 Currents (Voltage-Step Protocol) recording->baseline drug_app Perfuse with This compound Solution baseline->drug_app incubation Incubate for 10-15 min (Slow Onset) drug_app->incubation post_drug_rec Record Post-Drug Nav1.7 Currents incubation->post_drug_rec analysis Data Analysis: - I-V Curves - IC50 Determination post_drug_rec->analysis end End analysis->end

Whole-Cell Patch-Clamp Workflow.
In Vivo Assessment of Analgesic Effects of this compound

This protocol outlines a method to evaluate the analgesic properties of this compound in a rodent model of inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • Complete Freund's Adjuvant (CFA)

  • Plantar test apparatus (for thermal hyperalgesia)

  • Von Frey filaments (for mechanical allodynia)

Procedure:

  • Induction of Inflammatory Pain:

    • Acclimatize animals to the testing environment for at least 3 days.

    • Induce inflammation by injecting 100 µL of CFA into the plantar surface of the left hind paw.

    • Allow 24 hours for inflammation and hyperalgesia to develop.

  • Drug Administration:

    • Prepare this compound in the vehicle at the desired concentrations.

    • Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous). Administer vehicle to the control group.

  • Assessment of Thermal Hyperalgesia (Hargreaves Test):

    • Place the rat in a plexiglass chamber on a glass floor.

    • Apply a radiant heat source to the plantar surface of the CFA-injected paw.

    • Measure the paw withdrawal latency (PWL) in seconds. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.

    • Perform baseline measurements before CFA injection and at various time points after this compound administration (e.g., 30, 60, 90, 120 minutes).

  • Assessment of Mechanical Allodynia (Von Frey Test):

    • Place the rat in a chamber with a mesh floor.

    • Apply calibrated von Frey filaments of increasing force to the plantar surface of the CFA-injected paw.

    • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

    • Perform measurements at the same time points as the thermal hyperalgesia test.

  • Data Analysis:

    • Calculate the mean ± SEM for PWL and PWT for each group at each time point.

    • Use appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of this compound with the vehicle control group.

Calcium Imaging to Measure Neuronal Excitability

This protocol provides a method to indirectly measure the effect of this compound on neuronal excitability by monitoring intracellular calcium levels in cultured dorsal root ganglion (DRG) neurons.

Materials:

  • Primary DRG neuron culture

  • Neurobasal medium supplemented with B27 and glutamine

  • Poly-D-lysine and laminin-coated coverslips

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • High potassium (High K+) stimulation buffer (e.g., HBSS with 50 mM KCl)

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • DRG Neuron Culture:

    • Isolate DRGs from neonatal rats or mice and dissociate them into single cells.

    • Plate the neurons on poly-D-lysine/laminin-coated coverslips and culture for 2-5 days.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Incubate the cultured DRG neurons with the loading solution for 30-45 minutes at 37°C.

    • Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for 15-20 minutes at room temperature.

  • Calcium Imaging:

    • Mount the coverslip onto the imaging chamber of the fluorescence microscope.

    • Acquire baseline fluorescence images (excitation ~488 nm, emission ~520 nm) at a defined frequency (e.g., every 2 seconds).

    • Perfuse the cells with this compound at the desired concentration for 10-15 minutes.

    • Stimulate the neurons with the High K+ buffer to induce depolarization and subsequent calcium influx through voltage-gated calcium channels.

    • Continue recording the fluorescence intensity during and after stimulation.

  • Data Analysis:

    • Select regions of interest (ROIs) around individual neuronal cell bodies.

    • Measure the change in fluorescence intensity over time.

    • Quantify the calcium response as the change in fluorescence over baseline (ΔF/F0).

    • Compare the amplitude of the High K+-evoked calcium transients in control versus this compound-treated neurons. A reduction in the calcium signal in the presence of this compound would indicate a decrease in neuronal excitability due to the blockade of sodium channels, which prevents the depolarization required to open voltage-gated calcium channels.

cluster_pathway Signaling Cascade This compound This compound Nav17_Block Nav1.7 Blockade This compound->Nav17_Block No_Depolarization Inhibition of Depolarization Nav17_Block->No_Depolarization VGCC_Inactive VGCCs Remain Inactive No_Depolarization->VGCC_Inactive Ca_Influx_Reduced Reduced Ca2+ Influx VGCC_Inactive->Ca_Influx_Reduced Fluo4_Signal Decreased Fluo-4 Signal Ca_Influx_Reduced->Fluo4_Signal High_K High K+ Stimulation High_K->No_Depolarization Attempts to cause

Logical Flow of Calcium Imaging Experiment.

Concluding Remarks

This compound is a potent and selective tool for the study of voltage-gated sodium channels, particularly Nav1.7. Its slow-onset and irreversible inhibitory properties provide a unique advantage for investigating the long-term consequences of sodium channel blockade in various neuropharmacological models. The protocols outlined in this document offer a starting point for researchers to utilize this compound to explore the role of sodium channels in neuronal excitability, pain signaling, and other physiological processes. As with all potent neurotoxins, appropriate safety precautions are paramount when handling and using this compound.

References

Troubleshooting & Optimization

Improving the yield of Ludaconitine from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Ludaconitine from natural sources.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound yield is significantly lower than expected. What are the primary factors I should investigate?

A low yield of this compound can be attributed to several factors, spanning from the initial plant material to the final extraction and purification steps. A systematic troubleshooting approach is recommended. Key areas to examine include:

  • Plant Material: The concentration of this compound can fluctuate based on the species and even the specific chemotype of the Aconitum plant. Factors such as the geographical origin, time of harvest, and post-harvest handling (drying and storage conditions) of the plant material can significantly impact the initial concentration of the target alkaloid.

  • Extraction Efficiency: The choice of extraction solvent and method is critical. The polarity of the solvent, the temperature and duration of the extraction, and the particle size of the plant material all play a crucial role.

  • Purification Losses: Significant amounts of the target compound can be lost during the purification process. This can be due to irreversible adsorption onto the stationary phase, degradation during solvent removal, or inadequate separation from other alkaloids.

  • Chemical Degradation: this compound, like many diterpenoid alkaloids, can be susceptible to degradation under certain conditions, such as extreme pH or high temperatures.

Q2: Which extraction method is most effective for maximizing the yield of C19-diterpenoid alkaloids like this compound?

Recent studies on the closely related C19-diterpenoid alkaloid, lappaconitine, from Aconitum sinomontanum suggest that modern extraction techniques can significantly improve yields compared to traditional methods. Microwave-assisted and ultrasound-assisted extractions, particularly in combination, have shown to be highly effective.[1][2]

Q3: I'm observing co-elution of similar alkaloids during column chromatography. How can I improve the separation?

Co-elution is a common challenge due to the structural similarity of diterpenoid alkaloids within the same plant extract. To enhance separation:

  • Optimize the Mobile Phase: A slight change in solvent polarity or the addition of a modifier can significantly impact selectivity. For alkaloids, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can improve peak shape and resolution by minimizing interactions with acidic silanol groups on the silica gel.

  • Gradient Elution: Employing a gradient elution, where the solvent polarity is gradually increased, can help to resolve compounds with close retention times.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography).

  • High-Speed Counter-Current Chromatography (HSCCC): This technique has proven to be very effective for the separation of diterpenoid alkaloids from Aconitum species, offering high resolution and recovery.[1]

Q4: I suspect my this compound is degrading during the extraction and purification process. What steps can I take to minimize this?

Diterpenoid alkaloids can be sensitive to heat and pH. To mitigate degradation:

  • Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a reduced pressure and a moderate temperature.

  • pH Management: The stability of alkaloids is often pH-dependent. It is generally advisable to avoid strongly acidic or basic conditions for prolonged periods, especially at elevated temperatures. The stability of this compound under various pH and temperature conditions should be experimentally evaluated for optimal results.

  • Inert Atmosphere: For highly sensitive compounds, performing extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Data Presentation

Table 1: Comparison of Extraction Methods for Lappaconitine from Aconitum sinomontanum

Extraction MethodYield (%)Extraction TimeKey AdvantagesReference
Traditional Heat-RefluxNot specifiedSeveral hoursSimple setup[1][2]
Ultrasound-Assisted0.887~30 minutesReduced time, improved efficiency
Microwave-Assisted1.208~2 minutesVery rapid, high efficiency
Microwave-Assisted Ultrasonic1.227~3 minutesHighest yield, very rapid

Note: Data is for lappaconitine, a structurally similar C19-diterpenoid alkaloid, and serves as a valuable reference for optimizing this compound extraction.

Experimental Protocols

Protocol 1: Microwave-Assisted Ultrasonic Extraction of Diterpenoid Alkaloids

This protocol is adapted from a method optimized for lappaconitine and is expected to be effective for this compound.

  • Preparation of Plant Material: Dry the roots of the Aconitum species and grind them into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a suitable extraction vessel.

    • Add 200 mL of 80% ethanol.

    • Set the microwave power to 600 W and the ultrasonic power to 400 W.

    • Extract for 3 minutes at a temperature of 60°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to obtain the crude extract.

Protocol 2: Purification of Diterpenoid Alkaloids using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on the successful separation of various C19-diterpenoid alkaloids from Aconitum species.

  • Preparation of Two-Phase Solvent System:

    • Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (3:5:4:5, v/v/v/v).

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • HSCCC Separation:

    • Fill the HSCCC column with the upper phase as the stationary phase.

    • Dissolve the crude extract in a small volume of the lower phase.

    • Inject the sample into the column.

    • Elute with the lower phase as the mobile phase at a flow rate of 2.0 mL/min.

    • Set the rotational speed of the centrifuge to 850 rpm.

    • Monitor the effluent at 235 nm.

  • Fraction Collection and Analysis:

    • Collect fractions based on the detector response.

    • Analyze the purity of the fractions containing the target compound by HPLC.

Mandatory Visualizations

Biosynthesis of C19-Diterpenoid Alkaloids

G Simplified Biosynthetic Pathway of C19-Diterpenoid Alkaloids GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS C20_Diterpenoid_Scaffold C20-Diterpenoid Scaffold ent_Kaurene->C20_Diterpenoid_Scaffold Multiple Steps Atisine_Type Atisine-Type Alkaloids C20_Diterpenoid_Scaffold->Atisine_Type C19_Diterpenoid_Scaffold C19-Diterpenoid Scaffold Atisine_Type->C19_Diterpenoid_Scaffold Rearrangement Ludaconitine_Precursors This compound Precursors C19_Diterpenoid_Scaffold->Ludaconitine_Precursors Tailoring Enzymes This compound This compound Ludaconitine_Precursors->this compound Final Modifications G Experimental Workflow for this compound Isolation Plant_Material Aconitum Plant Material (Dried and Powdered) Extraction Microwave-Assisted Ultrasonic Extraction Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract Purification High-Speed Counter-Current Chromatography (HSCCC) Crude_Extract->Purification Fraction_Collection Fraction Collection Purification->Fraction_Collection Purity_Analysis Purity Analysis (HPLC) Fraction_Collection->Purity_Analysis Pure_this compound Pure this compound Purity_Analysis->Pure_this compound

References

Troubleshooting Ludaconitine instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ludaconitine. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound, like other Aconitum alkaloids, is sensitive to environmental conditions. Proper storage is crucial to maintain its stability and integrity.

  • Solid Form: Store this compound powder at -20°C in a tightly sealed container, protected from light and moisture. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • In Solution: Prepare solutions fresh for each experiment whenever possible. If storage of a stock solution is necessary, it should be stored at -80°C in a tightly sealed, light-protected container. Avoid repeated freeze-thaw cycles.

Q2: I'm observing a loss of this compound activity in my experiments over time. What could be the cause?

A2: Loss of activity is a common sign of this compound degradation. Several factors can contribute to its instability in solution:

  • pH: Aconitum alkaloids are known to be unstable in alkaline conditions. The ester linkages in this compound are susceptible to hydrolysis at high pH, leading to less active or inactive degradation products. It is recommended to maintain the pH of your experimental solutions in the acidic to neutral range (ideally pH 4-6) to minimize hydrolysis.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. Always keep solutions on ice during experiments and store them at the recommended low temperatures.

  • Light: Exposure to light, particularly UV light, can induce photodegradation. Protect your this compound solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.

  • Oxidation: this compound can be susceptible to oxidation. Using degassed solvents and storing solutions under an inert atmosphere can help mitigate this issue.

Q3: I'm having trouble dissolving this compound. What solvents are recommended?

A3: The solubility of this compound can be challenging. Here are some recommendations for preparing stock solutions:

  • Organic Solvents: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of alkaloids for in vitro studies. Ethanol and methanol can also be used, but be aware that some alkaloids may be unstable in alcoholic solutions over time.

  • Aqueous Solutions: Direct dissolution in aqueous buffers can be difficult. It is standard practice to first dissolve this compound in a small amount of DMSO and then dilute this stock solution into the aqueous experimental medium. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, Aconitum alkaloids, including this compound, are highly toxic. Ingestion, inhalation, or skin contact can be harmful. Always handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
Potential Cause Troubleshooting Step Rationale
This compound Degradation Prepare fresh solutions for each experiment from a recently prepared stock. Verify the pH of your final culture medium after adding the this compound solution.As discussed in the FAQs, this compound is prone to degradation. Using fresh solutions ensures consistent potency.
Solvent Effects Run a vehicle control experiment with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.The solvent itself can have effects on cells, which need to be distinguished from the effects of this compound.
Cell Line Variability Ensure consistent cell passage number and confluency for all experiments. Regularly check for mycoplasma contamination.Cellular responses can vary with passage number and culture conditions. Mycoplasma can alter cellular physiology and experimental outcomes.
Incorrect Concentration Verify the calculations for your dilutions. If possible, confirm the concentration of your stock solution using an analytical method like HPLC-UV.Errors in dilution can lead to significant variations in the final concentration and thus the observed effect.
Issue 2: Poor Peak Shape or Multiple Peaks for this compound in HPLC Analysis
Potential Cause Troubleshooting Step Rationale
On-column Degradation Ensure the mobile phase is not alkaline. A slightly acidic mobile phase (e.g., containing 0.1% formic acid or trifluoroacetic acid) is often used for the analysis of Aconitum alkaloids.An alkaline mobile phase can cause hydrolysis of this compound on the HPLC column, leading to peak tailing or the appearance of degradation product peaks.
Inappropriate Column Chemistry Use a C18 column, which is commonly employed for the separation of alkaloids.The choice of stationary phase is critical for achieving good peak shape and resolution.
Sample Solvent Mismatch If possible, dissolve the sample in the mobile phase. If a strong solvent like DMSO is used for the initial stock, ensure the injection volume is small to minimize solvent effects.A mismatch between the sample solvent and the mobile phase can lead to peak distortion.
Presence of Degradation Products If multiple peaks are observed, it may indicate the presence of degradation products. This can be investigated using forced degradation studies.Understanding the degradation profile is crucial for developing a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Safety First: Handle solid this compound in a chemical fume hood with appropriate PPE.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary, but avoid excessive heat.

  • Storage: Aliquot the stock solution into small, single-use volumes in amber-colored microcentrifuge tubes. Store immediately at -80°C.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and develop a stability-indicating analytical method.

  • Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the this compound solution. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the this compound solution. Incubate at room temperature for a shorter duration (e.g., 30 minutes, 1, 2, 4 hours) due to the higher reactivity of alkaloids in basic conditions.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the this compound solution. Keep at room temperature, protected from light, for a specified time.

    • Photodegradation: Expose the this compound solution in a photostability chamber to a light source according to ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.

    • Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C) in the dark.

  • Sample Analysis: At each time point, take an aliquot of the stressed solution, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis by LC-MS or HPLC-UV.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify new peaks corresponding to degradation products.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the old medium with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) working Prepare Working Solutions in Medium stock->working treat Treat Cells with This compound working->treat seed Seed Cells seed->treat incubate Incubate treat->incubate measure Measure Endpoint (e.g., Cell Viability) incubate->measure data Data Analysis measure->data

Caption: A typical experimental workflow for assessing the biological activity of this compound.

troubleshooting_logic start Inconsistent Experimental Results check_solution Is the this compound solution fresh? start->check_solution check_pH Is the experimental pH acidic/neutral? check_solution->check_pH Yes prepare_fresh Prepare fresh solution check_solution->prepare_fresh No check_solvent Was a vehicle control included? check_pH->check_solvent Yes adjust_pH Adjust pH of medium check_pH->adjust_pH No check_cells Are cell culture conditions consistent? check_solvent->check_cells Yes run_control Include vehicle control check_solvent->run_control No standardize_cells Standardize cell culture check_cells->standardize_cells No re_evaluate Re-evaluate results check_cells->re_evaluate Yes prepare_fresh->re_evaluate adjust_pH->re_evaluate run_control->re_evaluate standardize_cells->re_evaluate

Caption: A logical troubleshooting flowchart for inconsistent experimental results with this compound.

signaling_pathway This compound This compound Nav Voltage-Gated Sodium Channels This compound->Nav Inhibition ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Putative signaling pathways affected by this compound leading to apoptosis.

Technical Support Center: Ludaconitine Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ludaconitine during storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C, where it can remain stable for up to three years. If this compound is in a solvent, it should be stored at -80°C to ensure stability for up to one year.[1]

Q2: What are the primary factors that can cause this compound degradation?

A2: this compound, a diterpenoid alkaloid, is susceptible to degradation from several factors, including:

  • Hydrolysis: The ester linkages in this compound's structure are prone to hydrolysis, especially under acidic or alkaline conditions.[2][3][4][5] This process can lead to the formation of less active or inactive degradation products.

  • Oxidation: Exposure to oxygen can lead to the oxidation of this compound, altering its chemical structure and potentially its biological activity. Storing under an inert gas like nitrogen is recommended to minimize oxidation.

  • Light: Direct sunlight or UV light can provide the energy for photodegradation reactions. It is crucial to store this compound in light-resistant containers.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.

  • pH: The stability of alkaloids like this compound is often pH-dependent. Both acidic and alkaline conditions can catalyze degradation.

Q3: How can I detect if my this compound sample has degraded?

A3: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate this compound from its degradation products and allow for their quantification. A change in the sample's physical appearance, such as color change, may also indicate degradation.

Q4: What are the common degradation products of aconitine-type alkaloids like this compound?

A4: The most common degradation pathway for aconitine-type alkaloids is the hydrolysis of the ester groups. This results in the formation of monoester derivatives and eventually the corresponding amino alcohol core. For example, aconitine hydrolyzes to benzoylaconine and then to aconine. Similar hydrolysis patterns can be expected for this compound. Oxidation can lead to the formation of N-dealkylated or lactam derivatives.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my experiment. This compound may have degraded due to improper storage or handling.1. Verify the storage conditions (temperature, light protection, inert atmosphere). 2. Analyze the sample using HPLC or LC-MS to check for the presence of degradation products. 3. If degradation is confirmed, obtain a fresh, properly stored sample of this compound.
Unexpected peaks appear in my HPLC chromatogram. The sample may be contaminated or has degraded.1. Run a blank (solvent only) to rule out solvent contamination. 2. Compare the chromatogram to a reference standard of undegraded this compound. 3. If new peaks are present, they are likely degradation products. Consider identifying these products using LC-MS.
The pH of my this compound solution has changed. The solution may have absorbed CO2 from the air, or the solvent may have degraded.1. Prepare fresh solutions for experiments. 2. Use buffered solutions when pH stability is critical for your experiment and this compound's stability at that pH is known.
Discoloration of the this compound powder or solution. This could be a sign of oxidation or other chemical degradation.1. Discard the discolored sample. 2. Ensure future samples are stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • A gradient elution is often necessary to separate the parent compound from its degradation products.

  • A typical mobile phase could consist of:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile or methanol.

  • Start with a low percentage of Solvent B and gradually increase it to elute the more non-polar degradation products.

3. Detection:

  • Set the UV detector to a wavelength where this compound has maximum absorbance. If a PDA detector is available, scan a range of wavelengths to ensure detection of all degradation products.

4. Sample Preparation:

  • Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Forced degradation samples are prepared by subjecting the stock solution to stress conditions (see Protocol 2).

5. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.

1. Acid Hydrolysis:

  • Treat a this compound solution with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.

  • Neutralize the solution before HPLC analysis.

2. Base Hydrolysis:

  • Treat a this compound solution with 0.1 M NaOH at room temperature. Aconitine-type alkaloids are generally more sensitive to base-catalyzed hydrolysis.

  • Neutralize the solution before HPLC analysis.

3. Oxidative Degradation:

  • Treat a this compound solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

4. Thermal Degradation:

  • Expose a solid sample of this compound to dry heat (e.g., 80°C) for an extended period.

  • Dissolve the sample in a suitable solvent for analysis.

5. Photodegradation:

  • Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber) for a specified duration. A control sample should be kept in the dark.

Analysis of Stressed Samples:

  • Analyze all stressed samples by the developed stability-indicating HPLC method to identify and quantify the degradation products.

Visualizations

Storage_Workflow Powder This compound Powder Temp_Powder -20°C Powder->Temp_Powder Light Protect from Light Powder->Light Atmosphere Store under Nitrogen Powder->Atmosphere Solvent This compound in Solvent Temp_Solvent -80°C Solvent->Temp_Solvent Solvent->Light Solvent->Atmosphere Stable Stable for 3 years (Powder) Stable for 1 year (Solvent) Temp_Powder->Stable Temp_Solvent->Stable Light->Stable Atmosphere->Stable Degraded Degradation Occurs Degradation_Pathway cluster_hydrolysis Hydrolysis Pathway This compound This compound (Diester Diterpenoid Alkaloid) Monoester Monoester this compound (e.g., Benzoyl-Ludaconitine) This compound->Monoester Hydrolysis (Acid/Base, Heat) N_Dealkyl N-Dealkyl this compound This compound->N_Dealkyl Oxidation Lactam Lactam Derivative This compound->Lactam Oxidation Amino_Alcohol This compound Amino Alcohol (e.g., Ludaconine) Monoester->Amino_Alcohol Further Hydrolysis

References

Technical Support Center: Enhancing the Bioavailability of Ludaconitine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Ludaconitine. Given the limited specific pharmacokinetic data for this compound, this guide draws upon established principles for improving the bioavailability of poorly water-soluble alkaloids, particularly C19-diterpenoid alkaloids structurally similar to this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low Aqueous Solubility of this compound in Pre-formulation Studies

  • Question: My initial experiments show that this compound is practically insoluble in water, hindering the development of an oral formulation. What strategies can I employ to improve its solubility?

  • Answer: The poor aqueous solubility of this compound is a primary obstacle to its oral bioavailability. Several formulation strategies can be explored to address this challenge. These can be broadly categorized into physical and chemical modification techniques.

    • Physical Modifications: These approaches aim to increase the surface area of the drug or alter its physical state to a more soluble form.

      • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface-area-to-volume ratio of the drug, which can enhance the dissolution rate.

      • Solid Dispersions: This involves dispersing this compound in an inert, hydrophilic carrier at a solid state.[1][2] The drug can exist in an amorphous form within the carrier, which has higher energy and greater solubility than the crystalline form.

    • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can improve its solubilization in the gastrointestinal tract.

      • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation with aqueous media, such as gastrointestinal fluids.

      • Liposomes and Nanoparticles: These nanocarriers can encapsulate this compound, protecting it from degradation and enhancing its absorption.[3][4][5]

Issue 2: Inconsistent or Low this compound Plasma Concentrations in Animal Studies

  • Question: We are observing highly variable and generally low plasma concentrations of this compound after oral administration in our animal models. What are the likely causes and how can we address them?

  • Answer: Inconsistent and low plasma concentrations are common challenges for poorly soluble and potentially rapidly metabolized compounds like this compound. Several factors could be contributing to this issue:

    • Poor Dissolution: As discussed in Issue 1, if this compound does not dissolve effectively in the gastrointestinal fluids, its absorption will be limited and erratic.

      • Solution: Employing the solubility enhancement strategies mentioned above (solid dispersions, lipid-based formulations) is the first step.

    • First-Pass Metabolism: this compound, like other aconitine alkaloids, may undergo significant metabolism in the gut wall and liver before reaching systemic circulation. This "first-pass effect" can drastically reduce its bioavailability. Studies on similar alkaloids suggest involvement of Cytochrome P450 (CYP) enzymes, particularly CYP3A and 2C isoforms, in their metabolism.

      • Solution: Co-administration with a CYP inhibitor (though this requires careful toxicological evaluation) or using formulations that promote lymphatic transport (e.g., lipid-based systems) to bypass the liver can be considered.

    • P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter found in the intestinal epithelium that can pump drugs back into the gut lumen, thereby reducing their net absorption. It is known to interact with various alkaloids.

      • Solution: The inclusion of P-gp inhibitors in the formulation or the use of excipients that can modulate P-gp activity may increase this compound's intestinal permeability. In silico models can be used to predict if this compound is a likely P-gp substrate.

Issue 3: Difficulty in Quantifying this compound in Plasma Samples

  • Question: We are struggling to develop a sensitive and reliable analytical method to quantify this compound in plasma due to low concentrations and matrix interference. What analytical techniques are recommended?

  • Answer: The expected low plasma concentrations of this compound necessitate a highly sensitive and selective analytical method.

    • Recommended Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of drugs and their metabolites in complex biological matrices like plasma. It offers high selectivity through multiple reaction monitoring (MRM) and excellent sensitivity, often reaching picogram to nanogram per milliliter levels.

    • Sample Preparation: A robust sample preparation method is crucial to remove interfering substances from the plasma. Common techniques include:

      • Protein Precipitation: A simple and fast method, but may not provide the cleanest extracts.

      • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than protein precipitation.

      • Solid-Phase Extraction (SPE): Generally provides the cleanest samples and allows for sample concentration, which can improve the limit of quantification.

Frequently Asked Questions (FAQs)

1. What is the expected oral bioavailability of this compound?

There is currently no publicly available data on the specific oral bioavailability of this compound. However, based on its chemical structure as a C19-diterpenoid alkaloid and its poor aqueous solubility, it is anticipated to have low and variable oral bioavailability. Structurally similar aconitine alkaloids are known to be rapidly absorbed but may have low overall bioavailability due to poor solubility and significant first-pass metabolism.

2. What are the primary metabolic pathways for this compound?

While specific metabolic pathways for this compound have not been detailed in the available literature, it is likely to undergo metabolism similar to other aconitine alkaloids. The primary metabolic routes for related compounds involve:

  • Hydrolysis: Cleavage of the ester groups at C8 and C14 is a common metabolic pathway for aconitine-type alkaloids, which significantly reduces their toxicity.

  • Oxidation: Cytochrome P450 enzymes, particularly from the CYP3A and CYP2C families, are known to be involved in the metabolism of diterpenoid alkaloids. This can involve demethylation, hydroxylation, and other oxidative reactions.

3. Which formulation strategy is most likely to be successful for this compound?

The optimal formulation strategy will depend on the specific physicochemical properties of this compound and the desired therapeutic application. A systematic approach is recommended:

  • Start with Solubility Enhancement: Initially, focus on improving the dissolution rate. Solid dispersions with hydrophilic polymers (e.g., PVP, PEGs) are a well-established method.

  • Consider Lipid-Based Systems: If first-pass metabolism is suspected to be a major issue, lipid-based formulations like SEDDS, liposomes, or solid lipid nanoparticles (SLNs) should be investigated. These can enhance lymphatic uptake, partially bypassing the liver.

  • Nanotechnology Approaches: Polymeric nanoparticles can offer controlled release and potential for targeted delivery, which may be beneficial for improving efficacy and reducing toxicity.

4. How can I predict if this compound is a substrate for P-glycoprotein?

  • In Silico Prediction: Several computational models are available to predict whether a molecule is likely to be a P-gp substrate based on its structural features. These tools can provide a preliminary assessment.

  • In Vitro Assays: The Caco-2 cell permeability assay is a widely used in vitro model to study drug absorption and the involvement of efflux transporters like P-gp. By comparing the transport of this compound in the apical-to-basolateral and basolateral-to-apical directions, with and without a P-gp inhibitor, its potential as a P-gp substrate can be determined.

Data Presentation

Table 1: Summary of Physicochemical Properties of 8-Acetyl-ludaconitine (this compound analog)

PropertyValueReference
Molecular FormulaC36H51NO12
Molecular Weight629.74 g/mol
Melting Point214 °C
SolubilityInsoluble in water; Soluble in alcohol, ether, and chloroform

Table 2: Overview of Bioavailability Enhancement Strategies for Poorly Soluble Alkaloids

StrategyMechanism of ActionPotential Advantages for this compoundKey Experimental Considerations
Solid Dispersion Increases drug dissolution by dispersing it in a hydrophilic carrier in an amorphous state.Simple and cost-effective method to improve solubility and dissolution rate.Selection of appropriate carrier, drug-carrier miscibility, physical stability of the amorphous form.
Lipid-Based Formulations (e.g., SEDDS, Liposomes, SLNs) Improves solubilization in the GI tract and can enhance lymphatic transport, bypassing first-pass metabolism.Can address both poor solubility and high first-pass metabolism.Selection of lipids and surfactants, physical stability of the formulation, potential for drug precipitation upon dilution.
Nanoparticle-Based Delivery (e.g., Polymeric Nanoparticles) Encapsulates the drug to protect it from degradation, can provide controlled release, and may enhance absorption.Potential for sustained release profiles and targeted delivery.Particle size and distribution, drug loading and encapsulation efficiency, stability, and biocompatibility of the polymer.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

  • Selection of Carrier: Choose a hydrophilic polymer such as Polyvinylpyrrolidone (PVP) K30 or a Polyethylene Glycol (PEG) like PEG 6000.

  • Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). The drug-to-carrier ratio should be varied (e.g., 1:1, 1:5, 1:10 w/w) to find the optimal composition.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Drying: Dry the resulting solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • Characterization: Pulverize the dried solid dispersion and pass it through a sieve. Characterize the formulation for drug content, dissolution rate, and physical state of the drug (e.g., using DSC and XRD to confirm amorphous nature).

Protocol 2: Caco-2 Cell Permeability Assay to Assess this compound Absorption and P-gp Efflux

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Studies:

    • Apical to Basolateral (A-B) Transport: Add a solution of this compound in a transport buffer to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

    • Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral chamber and measure its appearance in the apical chamber over time.

  • P-gp Inhibition: Repeat the permeability studies in the presence of a known P-gp inhibitor (e.g., verapamil).

  • Analysis: Quantify this compound concentrations in the collected samples using a validated LC-MS/MS method. Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2, which is reduced in the presence of the P-gp inhibitor, suggests that this compound is a substrate for P-gp.

Visualizations

Bioavailability_Challenges cluster_absorption Absorption Phase cluster_metabolism Metabolism This compound This compound (Oral Administration) GI_Tract Gastrointestinal Tract This compound->GI_Tract Intestinal_Lumen Intestinal Lumen GI_Tract->Intestinal_Lumen Dissolution Enterocytes Enterocytes Intestinal_Lumen->Enterocytes Permeation Portal_Vein Portal Vein Enterocytes->Portal_Vein Liver Liver Portal_Vein->Liver First-Pass Metabolism Systemic_Circulation Systemic Circulation (Bioavailability) Liver->Systemic_Circulation Poor_Solubility Poor Aqueous Solubility Poor_Solubility->Intestinal_Lumen Limits Dissolution Pgp_Efflux P-gp Efflux Pgp_Efflux->Intestinal_Lumen Reduces Net Absorption First_Pass High First-Pass Metabolism First_Pass->Liver Reduces Drug Reaching Circulation

Caption: Key physiological barriers limiting the oral bioavailability of this compound.

Enhancement_Workflow Start Start: Low Bioavailability of this compound Problem_ID Identify Limiting Factor(s) Start->Problem_ID Solubility Poor Solubility / Dissolution Problem_ID->Solubility Permeability Poor Permeability (e.g., P-gp Efflux) Problem_ID->Permeability Metabolism High First-Pass Metabolism Problem_ID->Metabolism Strategy_Sol Formulation Strategy: - Solid Dispersion - Particle Size Reduction Solubility->Strategy_Sol Strategy_Perm Formulation Strategy: - Permeation Enhancers - P-gp Inhibitors Permeability->Strategy_Perm Strategy_Met Formulation Strategy: - Lipid-Based Systems (e.g., Liposomes, SEDDS) Metabolism->Strategy_Met Evaluation In Vitro / In Vivo Evaluation (Dissolution, Permeability, PK studies) Strategy_Sol->Evaluation Strategy_Perm->Evaluation Strategy_Met->Evaluation Success Successful Enhancement of Bioavailability Evaluation->Success Meets Target Profile Optimization Optimization / Re-formulation Evaluation->Optimization Does Not Meet Target Profile Optimization->Problem_ID

Caption: A logical workflow for selecting and evaluating bioavailability enhancement strategies for this compound.

References

Resolving peak tailing in HPLC analysis of Ludaconitine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for resolving common issues in the HPLC analysis of Ludaconitine. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to help you achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A: Peak tailing is a phenomenon where a chromatographic peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing is problematic because it can obscure the separation of closely eluting compounds, leading to inaccurate quantification and reduced analytical method reliability.[1] this compound, as a basic alkaloid compound, is particularly susceptible to peak tailing due to its chemical properties.[3][4]

Q2: My this compound peak is tailing. What are the most common causes?

A: Peak tailing for basic compounds like this compound in reversed-phase HPLC is often a result of secondary interactions with the stationary phase or other system issues. The primary causes include:

  • Secondary Silanol Interactions : This is a major contributor. Unreacted, acidic silanol groups on the surface of silica-based stationary phases can interact strongly with the basic amine functional groups in this compound. This secondary retention mechanism leads to some analyte molecules being retained longer, causing the characteristic tail.

  • Inappropriate Mobile Phase pH : If the mobile phase pH is not optimized, especially if it is near the pKa of this compound, it can cause inconsistent ionization of the analyte and the stationary phase, contributing to peak tailing.

  • Column Overload : Injecting too much sample (mass overload) or too large a volume can saturate the stationary phase, leading to peak distortion and tailing.

  • Column Contamination and Degradation : The accumulation of contaminants from samples on the column inlet frit or packing material can cause peak shape issues. Physical degradation of the packing bed, such as the formation of a void, can also lead to tailing.

  • Extra-Column Effects : Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.

Q3: How can I systematically troubleshoot the peak tailing of my this compound analyte?

A: A systematic approach is crucial for efficiently identifying and resolving the cause of peak tailing. Start by evaluating the mobile phase, then the column, and finally the instrument parameters. The workflow diagram below provides a logical sequence for troubleshooting.

Troubleshooting Workflow and Protocols

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a step-by-step process to diagnose and resolve peak tailing in your HPLC analysis.

Caption: Troubleshooting workflow for resolving peak tailing.

Quantitative Parameter Adjustments

This table summarizes key HPLC parameters that can be adjusted to mitigate peak tailing for this compound.

ParameterStandard Condition (Example)Recommended AdjustmentExpected Outcome on Peak Shape
Mobile Phase pH 5.0Lower pH to 2.5 - 3.0 using an acidifier like formic or phosphoric acid.Suppresses ionization of residual silanol groups, reducing secondary interactions and improving symmetry.
Buffer/Additive NoneAdd a competitive base (e.g., 20-50 mM Triethylamine) or an ion-pairing agent.The additive preferentially interacts with active silanol sites, masking them from the analyte.
Organic Modifier AcetonitrileSwitch to or blend with Methanol.Methanol can sometimes provide different selectivity and better peak shapes for certain alkaloids.
Column Type Standard C18 (Type A Silica)Use a modern, high-purity, end-capped C18 column (Type B Silica) or a polar-embedded phase column.End-capping blocks most residual silanols, and polar-embedded phases shield them, minimizing tailing for basic compounds.
Sample Concentration 1 mg/mLDilute the sample to 0.1 mg/mL or lower.Prevents column overload, which can cause peak distortion.
Injection Volume 20 µLReduce injection volume to 5 µL.Reduces the risk of volume overload and peak fronting/tailing.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Basic Analytes

This protocol details how to adjust the mobile phase to reduce peak tailing caused by silanol interactions.

  • Baseline Analysis :

    • Prepare the mobile phase according to your current method.

    • Equilibrate the column for at least 15-20 column volumes.

    • Inject your this compound standard and record the chromatogram, noting the peak asymmetry factor. An acceptable USP tailing factor is generally less than 2.

  • pH Adjustment :

    • Prepare a fresh aqueous portion of your mobile phase.

    • Add 0.1% (v/v) formic acid to the aqueous phase. This will typically bring the pH to around 2.7-3.0. For basic compounds, a pH of ≤2.5 can yield good peak shapes.

    • Filter the new mobile phase through a 0.45 µm filter.

    • Equilibrate the column with the new, lower pH mobile phase.

    • Re-inject the sample and compare the peak shape to the baseline. A significant improvement suggests silanol interactions were a primary cause.

  • Addition of a Tailing Suppressor (if needed) :

    • If tailing persists at low pH, prepare another batch of mobile phase containing a competitive base.

    • Add 20-50 mM of triethylamine (TEA) to the aqueous phase and adjust the pH back to the desired level with an acid (e.g., phosphoric acid).

    • Caution : TEA can be difficult to remove from the column and may suppress MS ionization if using an LC-MS system.

    • Equilibrate and re-inject the sample.

Protocol 2: Column Flushing and Regeneration

This protocol is for cleaning a contaminated column that is causing peak tailing for all analytes.

  • Disconnect the Column : Disconnect the column from the detector to prevent contamination.

  • Initial Flush : Flush the column with your mobile phase without any buffer salts (e.g., water/acetonitrile mixture) for 10-15 column volumes to remove any precipitated buffer.

  • Strong Solvent Wash : Flush the column with a series of strong solvents. A common sequence for reversed-phase columns is:

    • 100% Water (20 column volumes)

    • 100% Acetonitrile (20 column volumes)

    • 100% Isopropanol (20 column volumes)

    • 100% Methylene Chloride (20 column volumes) - Check column compatibility first.

    • 100% Isopropanol (20 column volumes)

    • 100% Acetonitrile (20 column volumes)

  • Re-equilibration : Equilibrate the column with your initial mobile phase composition until the baseline is stable.

  • Test Performance : Inject a standard to see if peak shape and pressure have been restored. If not, the column may be permanently damaged and require replacement.

References

Technical Support Center: Minimizing Off-Target Effects of Ludaconitine in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Ludaconitine is a naturally occurring diterpenoid alkaloid isolated from Aconitum spicatum. While it has shown biological activity, comprehensive data on its specific mechanism of action and off-target effects are limited in publicly available scientific literature. This guide is based on the known pharmacology and toxicology of the broader class of Aconitum diterpenoid alkaloids and provides a framework for researchers to characterize and minimize off-target effects for this compound and other novel compounds in this class.

Frequently Asked Questions (FAQs)

Q1: What are the potential on-target and off-target effects of this compound based on its chemical class?

A1: this compound belongs to the diterpenoid alkaloids, a class of compounds known for their complex pharmacology. The primary targets for many toxic Aconitum alkaloids are voltage-gated sodium channels (VGSCs), where they can act as activators, leading to cellular depolarization.[1] However, depending on the specific subtype of alkaloid, they can also act as blockers.[1] Off-target effects are a significant concern due to the narrow therapeutic window of these compounds.[2] Potential off-target effects can include interactions with other ion channels, G-protein coupled receptors, and various kinases, leading to cytotoxicity, cardiotoxicity, and neurotoxicity.[3][4]

Q2: What is a sensible starting concentration for this compound in a new cellular assay?

A2: Given that this compound has a reported IC50 of 36.10 μg/mL against Leishmania, a starting point for mammalian cellular assays could be in the low micromolar range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A broad range, for instance, from 10 nM to 100 μM, should be tested to identify the concentrations that elicit the desired on-target effect without causing significant cytotoxicity.

Q3: What are the essential control experiments to include when working with this compound?

A3: To minimize the risk of misinterpreting data due to off-target effects, a robust set of controls is essential. These should include:

  • Vehicle Control: Use the solvent (e.g., DMSO) at the same final concentration as your experimental wells to control for any solvent-induced effects.

  • Positive Control: A known activator or inhibitor of your target of interest to ensure the assay is performing as expected.

  • Negative Control: An inactive structural analog of this compound, if available. If this produces a similar phenotype, it suggests the observed effect may be off-target.

  • Cell Line Control: Test this compound in a cell line that does not express the intended target. Any effect observed in this cell line would be considered off-target.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Cytotoxicity at Low Concentrations This compound may be targeting essential cellular machinery off-target. Many diterpenoid alkaloids are known to be highly toxic.1. Perform a Cytotoxicity Assay: Use an MTT or similar assay to determine the CC50 (concentration that causes 50% cytotoxicity). 2. Lower the Concentration: Work at concentrations well below the CC50. 3. Use a More Resistant Cell Line: If possible, switch to a cell line that is less sensitive to the cytotoxic effects.
Inconsistent Results Between Assays The compound may have different effects on isolated proteins versus whole cells, or it may interfere with the assay technology.1. Orthogonal Assays: Use multiple, distinct assays to measure the same biological endpoint. 2. Assay Interference Check: Run controls to ensure this compound is not directly interfering with the assay reagents or detection method.
On-Target Effect Observed, but with Unexpected Phenotypes This compound is likely hitting one or more off-targets in addition to the intended target.1. Target Knockout/Knockdown: Use CRISPR or siRNA to eliminate the intended target. If the phenotype persists with this compound treatment in these cells, it is due to off-target effects. 2. Broad-Spectrum Profiling: Screen this compound against a panel of common off-target candidates (e.g., kinases, ion channels).

Experimental Protocols

Protocol 1: Determining Cytotoxicity using an MTT Assay
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound. Include wells with "cells + medium only" (negative control) and "cells + a known cytotoxic agent" (positive control).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the negative control (100% viability) and plot the results as % viability vs. log[this compound] to determine the CC50.

Protocol 2: Validating On-Target Effects using siRNA
  • siRNA Transfection: Transfect cells with siRNA targeting your gene of interest or a non-targeting control siRNA.

  • Incubation: Allow 48-72 hours for the target protein to be knocked down.

  • Compound Treatment: Treat the transfected cells with a range of this compound concentrations.

  • Functional Assay: Perform your primary functional assay to measure the on-target effect.

  • Data Analysis: Compare the dose-response curve of this compound in the target knockdown cells to the control cells. A rightward shift in the dose-response curve in the knockdown cells indicates that the effect is at least partially on-target.

Visualizing Pathways and Workflows

cluster_0 Cellular Environment cluster_1 Cellular Response This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to Site 2 OffTarget1 Off-Target (e.g., Kinase) This compound->OffTarget1 OffTarget2 Off-Target (e.g., GPCR) This compound->OffTarget2 Depolarization Membrane Depolarization VGSC->Depolarization Prevents Inactivation OffTargetEffect1 Off-Target Effect 1 OffTarget1->OffTargetEffect1 OffTargetEffect2 Off-Target Effect 2 OffTarget2->OffTargetEffect2 OnTargetEffect On-Target Effect Depolarization->OnTargetEffect

Caption: Hypothetical signaling pathway of this compound.

start Start: Unexpected Experimental Result q1 Is cytotoxicity observed at effective concentrations? start->q1 a1_yes Determine CC50. Work at sub-toxic doses. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Are results consistent across different assays? a1_yes->q2 a1_no->q2 a2_yes Effect is likely real. Proceed to validate target. q2->a2_yes Yes a2_no Investigate assay interference. Use orthogonal assays. q2->a2_no No validate Validate on-target effect using siRNA/CRISPR. a2_yes->validate end Conclusion on On- vs. Off-Target Effect a2_no->end validate->end

Caption: Troubleshooting decision tree for unexpected results.

cluster_workflow Experimental Workflow start Hypothesized On-Target Activity of this compound dose_response 1. Dose-Response Curve in Functional Assay start->dose_response cytotoxicity 2. Cytotoxicity Assay (MTT) to Determine CC50 dose_response->cytotoxicity on_target_validation 3. On-Target Validation (siRNA/CRISPR Knockdown) cytotoxicity->on_target_validation off_target_screen 4. Off-Target Profiling (Broad Kinase/Ion Channel Panel) on_target_validation->off_target_screen data_analysis 5. Data Integration and Analysis off_target_screen->data_analysis conclusion Conclusion: Therapeutic Window and Off-Target Liabilities data_analysis->conclusion

Caption: Workflow for characterizing this compound's effects.

References

Technical Support Center: Analysis of Synthesized Ludaconitine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the purity of a synthesized Ludaconitine sample. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques recommended for assessing the purity of a synthesized this compound sample?

A1: The primary recommended techniques for purity confirmation of a complex molecule like this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these methods provides orthogonal information, offering a high degree of confidence in the purity assessment.

Q2: Why is a multi-technique approach important for purity confirmation?

A2: Relying on a single technique may lead to overlooking certain impurities. For instance, an impurity might co-elute with the main peak in HPLC but would be readily identifiable by its different mass-to-charge ratio in MS. Similarly, NMR spectroscopy can reveal structural impurities that may not be easily detected by chromatography or mass spectrometry.

Q3: What is the expected molecular weight of this compound?

A3: The molecular formula for this compound is C₃₂H₄₅NO₉, which corresponds to a molecular weight of approximately 587.7 g/mol .[1][2] This value is critical for the interpretation of mass spectrometry data.

Q4: Are there any specific safety precautions to consider when handling this compound?

A4: this compound is an aconitine-type alkaloid. Aconitine alkaloids are known to be highly toxic. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All handling of the compound, especially in powdered form, should be performed in a well-ventilated fume hood.

Experimental Protocols and Data Presentation

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a synthesized compound by separating it from potential impurities. A high-purity sample should ideally show a single major peak.

Representative Experimental Protocol:

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: AcetonitrileB: 0.1% Phosphoric acid in water (pH adjusted to 3.0 with triethylamine)
Gradient Start with a lower percentage of Acetonitrile and gradually increase. A typical starting point could be 10-20% A, ramping up to 90% A over 30-40 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 240 nm
Injection Volume 10 µL

Data Presentation: Expected HPLC Results for a Pure this compound Sample

ParameterExpected Value
Retention Time (t_R_) Dependent on the specific HPLC conditions, but should be consistent and reproducible.
Purity (by peak area %) > 98% (A single major peak)
Tailing Factor 0.9 - 1.2
Theoretical Plates > 2000
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized this compound and to identify potential impurities based on their mass-to-charge ratio (m/z).

Experimental Protocol (Electrospray Ionization - ESI-MS):

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range 100 - 1000 m/z
Capillary Voltage 3-4 kV
Cone Voltage 20-40 V (can be optimized)
Source Temperature 120-150°C
Desolvation Temperature 300-350°C
Nebulizer Gas Nitrogen

Data Presentation: Expected Mass Spectrometry Results

IonExpected m/z
[M+H]⁺ ~588.7
[M+Na]⁺ ~610.7
[M+K]⁺ ~626.7

M represents the this compound molecule.

Expected Fragmentation (MS/MS):

In tandem mass spectrometry (MS/MS), the protonated molecule ([M+H]⁺) is fragmented to provide structural information. For aconitine-type alkaloids, common fragmentation pathways involve the loss of substituent groups. For this compound, this could include:

  • Loss of H₂O (water)

  • Loss of CH₃OH (methanol)

  • Loss of the benzoyl group (C₇H₅O)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and is highly sensitive to impurities, even those that are structurally very similar to the target compound.

Experimental Protocol (¹H and ¹³C NMR):

ParameterRecommended Setting
Solvent Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)
Spectrometer Frequency 400 MHz or higher for ¹H NMR
¹H NMR Standard proton experiment
¹³C NMR Proton-decoupled carbon experiment

Data Presentation: Expected NMR Results

A pure sample of this compound should exhibit ¹H and ¹³C NMR spectra consistent with its known structure. The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum should correspond to the number and types of protons in the molecule. The ¹³C NMR spectrum should show 32 distinct signals corresponding to the 32 carbon atoms in the this compound molecule. The presence of unexpected signals would indicate impurities.

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No peaks or very small peaks - No sample injected- Detector issue (lamp off)- Incorrect mobile phase composition- Verify autosampler sequence and injection volume.- Check detector status and lamp life.- Prepare fresh mobile phase and prime the system.
Broad peaks - Column contamination or degradation- High injection volume or sample solvent stronger than mobile phase- Tubing between column and detector is too long- Flush the column with a strong solvent or replace it.- Reduce injection volume or dissolve the sample in the mobile phase.- Use shorter, narrower internal diameter tubing.
Split peaks - Clogged column inlet frit- Sample solvent incompatible with mobile phase- Reverse flush the column at a low flow rate. If unsuccessful, replace the frit.- Dissolve the sample in the mobile phase.
Shifting retention times - Inconsistent mobile phase preparation- Fluctuation in column temperature- Pump malfunction (inconsistent flow rate)- Prepare mobile phase carefully and consistently.- Use a column oven to maintain a constant temperature.- Check for leaks, prime the pump, and check for salt buildup.
Baseline noise or drift - Air bubbles in the system- Contaminated mobile phase or detector cell- Detector lamp failing- Degas the mobile phase and purge the system.- Flush the system and detector cell with a clean, strong solvent.- Replace the detector lamp.
Mass Spectrometry Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No or low signal - Poor ionization- Sample concentration too low- Clogged capillary- Optimize ESI source parameters (voltages, temperatures).- Increase sample concentration.- Clean or replace the ESI capillary.
Unexpected m/z values - Presence of impurities- Formation of different adducts (e.g., with solvents)- Analyze the sample by HPLC-MS to separate components.- Check for potential sources of contamination in the solvent system.
Poor fragmentation in MS/MS - Insufficient collision energy- Increase the collision energy in a stepwise manner to achieve optimal fragmentation.

Visualizations

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Purity Analysis cluster_results Data Interpretation cluster_conclusion Conclusion Synthesized_this compound Synthesized This compound Sample HPLC HPLC Analysis Synthesized_this compound->HPLC MS Mass Spectrometry Synthesized_this compound->MS NMR NMR Spectroscopy Synthesized_this compound->NMR Purity_Assessment Purity > 98%? HPLC->Purity_Assessment Structure_Confirmation Correct Mass and NMR Spectrum? MS->Structure_Confirmation NMR->Structure_Confirmation Pure_Sample Sample Purity Confirmed Purity_Assessment->Pure_Sample Yes Impure_Sample Further Purification Required Purity_Assessment->Impure_Sample No Structure_Confirmation->Pure_Sample Yes Structure_Confirmation->Impure_Sample No

Caption: Workflow for purity confirmation of synthesized this compound.

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions Problem HPLC Problem (e.g., Broad Peaks) Cause1 Column Contamination Problem->Cause1 Cause2 High Injection Volume Problem->Cause2 Cause3 Incompatible Solvent Problem->Cause3 Solution1 Flush or Replace Column Cause1->Solution1 Solution2 Reduce Injection Volume Cause2->Solution2 Solution3 Dissolve Sample in Mobile Phase Cause3->Solution3

Caption: Troubleshooting logic for common HPLC issues.

References

Troubleshooting unexpected results in Ludaconitine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ludaconitine (Lappaconitine). The information is designed to address specific issues that may arise during experimentation and to provide clear, actionable guidance.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of Lappaconitine.

Q1: What is this compound and what is its primary mechanism of action?

A1: "this compound" is likely a misspelling of Lappaconitine (LA) , a C19 diterpenoid alkaloid derived from plants of the Aconitum species. Its primary mechanism of action is the blockade of voltage-gated sodium channels (Navs), with a notable effect on the Nav1.7 subtype, which is crucial for pain signaling. Unlike many local anesthetics that cause rapid and reversible channel blockade, Lappaconitine exhibits a slow onset of action and produces an irreversible or very slowly reversible inhibition.[1]

Q2: What are the main safety concerns when working with Lappaconitine?

A2: Lappaconitine, like other Aconitum alkaloids, is highly toxic. The primary concerns are cardiotoxicity and neurotoxicity.[2][3] Ingestion, inhalation, or skin contact can be harmful, potentially leading to life-threatening arrhythmias and neurological symptoms. It is classified as fatal if swallowed. Always consult the Safety Data Sheet (SDS) before use and handle it with appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

Q3: How should I prepare a stock solution of Lappaconitine?

A3: Lappaconitine base is practically insoluble in water but soluble in solvents like DMSO, ethanol, and methanol. Its hydrobromide and sulfate salts have improved water solubility.[4][5] For cell-based assays, a common practice is to prepare a high-concentration stock solution in 100% DMSO. Note that moisture-absorbing DMSO can reduce solubility, so use fresh, high-quality solvent. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What is the known stability of Lappaconitine in experimental conditions?

A4: Lappaconitine is stable as a powder when stored correctly. In solution, its stability can be pH-dependent. The hydrobromide salt in aqueous solution is reported to be less stable than the pure form when complexed with other agents like glycyrrhizic acid. It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment to ensure consistent activity.

II. Troubleshooting Unexpected Results

This guide provides a question-and-answer format to address specific unexpected outcomes during experiments with Lappaconitine.

Cell-Based Assays (e.g., Viability, Cytotoxicity)

Q1: My IC50 value for Lappaconitine is highly variable between experiments. What could be the cause?

A1: IC50 value variability is a common issue and can stem from several factors:

  • Inconsistent Incubation Time: Lappaconitine has a slow onset of action. Shorter incubation times may not allow the drug to reach its steady-state effect, leading to an overestimation of the IC50. Ensure your incubation time is sufficient and consistent across all experiments. For example, some studies show that achieving a steady-state inhibition can take over 10 minutes in electrophysiology setups, and this slow kinetic likely translates to cell-based assays.

  • Solubility and Precipitation: Due to its poor aqueous solubility, Lappaconitine might precipitate in your cell culture medium, especially when diluting a DMSO stock. This reduces the effective concentration of the drug. Visually inspect your wells for any precipitate. To mitigate this, ensure the final DMSO concentration is low (typically <0.5%) and vortex the solution well during dilution steps.

  • Cell Density and Health: The density and metabolic state of your cells can significantly impact drug sensitivity assays. Ensure you are seeding a consistent number of healthy, log-phase cells for each experiment.

  • Assay Conditions: Factors like the concentration of inducers (in heme crystallization assays, for example) and the specific assay reagents can influence IC50 values. Standardize all assay parameters to improve reproducibility.

Q2: I observed a significant decrease in cell viability at concentrations where I expect to see specific sodium channel inhibition. How can I distinguish general cytotoxicity from the target effect?

A2: This is a critical question when working with toxic alkaloids.

  • Use a Positive Control: Include a well-known, specific sodium channel blocker (e.g., Tetrodotoxin for TTX-sensitive channels) as a positive control. This helps you benchmark the expected effect of channel blockade.

  • Employ a Functional Assay: Measure sodium influx directly using a sodium-sensitive fluorescent dye or perform electrophysiological recordings. This allows you to correlate the loss of cell viability with the actual inhibition of sodium channel function.

  • Assess Apoptosis Markers: Use assays to detect markers of apoptosis (e.g., caspase activity, Annexin V staining). Aconitum alkaloids are known to induce apoptosis. Differentiating this from a more direct necrotic effect due to high concentrations can provide insight into the mechanism of cell death.

  • Time-Course Experiment: A time-course study can be revealing. The effects of sodium channel blockade on cell function might be observable at earlier time points than widespread cytotoxic effects.

Q3: My cells show morphological changes (e.g., rounding, detachment) even at low concentrations of Lappaconitine. Is this expected?

A3: Yes, this is possible. The potent bioactivity of Lappaconitine can lead to changes in cell morphology. These changes could be a secondary effect of sodium channel blockade, which disrupts cellular ion homeostasis, or an early sign of cytotoxicity. Document these changes with microscopy and correlate them with viability data. It could also indicate an off-target effect, which is not uncommon for natural products.

Electrophysiology Experiments (e.g., Patch-Clamp)

Q1: The blocking effect of Lappaconitine is very slow to develop in my patch-clamp recording. Am I doing something wrong?

A1: No, this is a known characteristic of Lappaconitine. It is a slow-onset inhibitor. It can take a considerable amount of time (e.g., >10 minutes) for the block to reach a steady state.

  • Solution: Be patient. Use a continuous perfusion system and allow sufficient time for the drug to equilibrate and exert its effect. If you are using a manual application, ensure the application is long enough. An alternative is to pre-incubate the cells with Lappaconitine for a set period (e.g., 20 minutes) before starting the recording.

Q2: The effect of Lappaconitine appears irreversible in my washout experiments. Is this normal?

A2: Yes, the block from Lappaconitine is considered irreversible or very slowly reversible. You will likely not see a full recovery of the current even after prolonged washout periods. This is a key feature of its interaction with the sodium channel.

Q3: I am not seeing any effect of Lappaconitine on the voltage-dependence of activation or inactivation. Is this an error?

A3: This is a reported characteristic of Lappaconitine's action on Nav1.7 channels. Unlike some other local anesthetics, it can inhibit the channel without significantly altering the voltage-dependence of its gating properties (activation and inactivation). This suggests a different binding mechanism or interaction with the channel protein.

Q4: My giga-seal is unstable after applying Lappaconitine.

A4: This could be due to a few reasons:

  • Solvent Effects: If your final DMSO concentration is too high, it can destabilize the cell membrane and the seal. Keep the final DMSO concentration as low as possible.

  • Cytotoxicity: At higher concentrations or with prolonged exposure, the cytotoxic effects of Lappaconitine can lead to membrane degradation and loss of the seal.

  • Compound Purity: Impurities in the compound preparation could have detergent-like effects, affecting membrane integrity. Ensure you are using a high-purity compound.

III. Data Presentation

Table 1: In Vitro Inhibitory Concentrations (IC50) of Lappaconitine
Cell LineAssay TypeIC50 ValueIncubation TimeReference
HEK293 (Nav1.7)Electrophysiology27.67 µM (at -70 mV)>10 min
HepG2Cell Viability360 µg/mL (Lappaconitine Sulfate)48 h
HeLaCell Viability571 µg/mL (Lappaconitine Sulfate)48 h
HCT-116Cell Viability174.2 µg/mL (Lappaconitine HCl)48 h
A549Cell Viability6.45 µMNot Specified

Note: IC50 values can vary significantly based on the salt form of Lappaconitine used, the cell line, and the specific experimental conditions.

Table 2: In Vivo Toxicity (LD50) of Lappaconitine
Animal ModelAdministration RouteLD50 ValueReference
MiceOral32.4 mg/kg
RatsOral20 mg/kg
MiceNot Specified~70 µg/kg (High-affinity Aconitum alkaloids)

Warning: These values indicate high acute toxicity. Handle with extreme caution.

IV. Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing the effect of Lappaconitine on the viability of adherent cells.

1. Materials:

  • Lappaconitine (high purity)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Lappaconitine in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (e.g., ≤0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Lappaconitine. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours). A 48-hour incubation is common for assessing cytotoxicity.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for studying the effects of Lappaconitine on voltage-gated sodium channels expressed in a cell line (e.g., HEK293).

1. Materials:

  • Cells expressing the sodium channel of interest, plated on glass coverslips.

  • Lappaconitine stock solution (in DMSO).

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.3 with CsOH).

  • Patch-clamp rig with amplifier, micromanipulator, and perfusion system.

  • Borosilicate glass capillaries for pulling pipettes.

2. Procedure:

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Cell Preparation: Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Giga-seal Formation: Approach a single, healthy-looking cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Initial Recording (Baseline): Clamp the cell at a holding potential of -80 mV or -100 mV. Allow the cell to stabilize for several minutes. Record baseline sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).

  • Lappaconitine Application: Switch the perfusion system to the external solution containing the desired concentration of Lappaconitine (and the corresponding concentration of DMSO as a vehicle).

  • Recording the Block: Continuously record sodium currents at regular intervals (e.g., every 30 seconds) while perfusing with Lappaconitine. Due to its slow onset, continue this for at least 10-15 minutes to observe the development of the block.

  • Washout (Optional): Switch the perfusion back to the control external solution to attempt washout. Note that recovery is expected to be minimal or non-existent.

  • Data Analysis: Measure the peak inward current at each time point and normalize it to the baseline current to determine the percentage of block over time.

V. Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Nav_Channel Voltage-Gated Sodium Channel (Nav) Na_in Na+ Influx Nav_Channel->Na_in Opens upon Depolarization Action_Potential Action Potential Propagation Na_in->Action_Potential Initiates Lappaconitine Lappaconitine Block Irreversible Block Lappaconitine->Block Block->Nav_Channel Binds to Channel Pore Block->Action_Potential Inhibits

Caption: Mechanism of action of Lappaconitine on voltage-gated sodium channels.

Experimental_Workflow start Start: Hypothesis prep Prepare Lappaconitine Stock (DMSO) & Dilutions start->prep cell_prep Prepare Cells (Seeding or Isolation) start->cell_prep treatment Treat Cells with Lappaconitine prep->treatment cell_prep->treatment incubation Incubate (Allow for Slow Onset) treatment->incubation assay Perform Assay (e.g., MTT, Patch-Clamp) incubation->assay data Data Acquisition assay->data analysis Data Analysis (Consider Slow Kinetics) data->analysis end Conclusion analysis->end

Caption: General experimental workflow for in vitro Lappaconitine studies.

Troubleshooting_Tree cluster_viability Cell Viability Issues cluster_ephys Electrophysiology Issues start Unexpected Result Observed ic50 High IC50 Variability? start->ic50 e.g., Cell Assay no_effect No/Slow Effect? start->no_effect e.g., Ephys sol_check Check for Precipitation Verify Final DMSO% ic50->sol_check Yes time_check Standardize Incubation Time (Ensure it's long enough) ic50->time_check Yes low_viability Unexpectedly Low Viability? cytotox_check Differentiate Cytotoxicity vs. Target Effect (Functional Assays) low_viability->cytotox_check Yes onset_check Confirm Sufficient Incubation/ Perfusion Time (Slow Onset) no_effect->onset_check Yes no_washout No Washout? irrev_check This is Expected (Irreversible Blocker) no_washout->irrev_check Yes

References

Technical Support Center: Optimizing Reaction Conditions for Ludaconitine Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of Ludaconitine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful derivatization experiments for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing this compound?

A1: this compound, a complex diterpenoid alkaloid, possesses multiple polar hydroxyl (-OH) groups. These functional groups can make it challenging to analyze directly using certain analytical techniques. Derivatization is a chemical modification process that converts these polar groups into less polar, more volatile, and more thermally stable derivatives. The primary goals of derivatizing this compound are:

  • To increase volatility and thermal stability for GC-MS analysis. By replacing the active hydrogens on the hydroxyl groups, the intermolecular hydrogen bonding is reduced, allowing the molecule to be more easily vaporized without degradation.

  • To enhance detectability for HPLC analysis. By introducing a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group), the sensitivity of detection by UV-Vis or fluorescence detectors can be significantly improved.

  • To improve chromatographic separation. Derivatization can alter the polarity and size of the this compound molecule, leading to better peak shape and resolution from other components in a complex mixture.

Q2: What are the primary functional groups in this compound targeted for derivatization?

A2: The principal targets for derivatization in the this compound molecule are its multiple hydroxyl (-OH) groups . Due to the complex, cage-like structure of aconitine-type alkaloids, these hydroxyl groups may exhibit varying degrees of steric hindrance, which can affect derivatization efficiency.

Q3: What are the most common derivatization techniques for this compound?

A3: The most common and effective derivatization techniques for polyhydroxylated alkaloids like this compound fall into two main categories:

  • Silylation: This is the most common method for preparing samples for GC-MS analysis. It involves replacing the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often used with a catalyst like trimethylchlorosilane (TMCS).[1][2]

  • Acylation/Introduction of a Reporter Group: For HPLC analysis, derivatization often aims to attach a molecule that strongly absorbs UV light or fluoresces. A common reagent for this purpose is Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), which reacts with hydroxyl groups to form highly fluorescent derivatives.[3][4][5] While the reaction with hydroxyl groups is slower than with amines, it can be effective under appropriate conditions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I am performing a silylation reaction on my this compound sample for GC-MS analysis, but I am observing a very small product peak, or none at all. What could be the problem?

Answer: Low or no yield in silylation reactions of complex molecules like this compound can be attributed to several factors. Here is a step-by-step troubleshooting guide:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Optimization of Reaction Time and Temperature: A time-course and temperature optimization study is highly recommended. For complex molecules, longer reaction times and higher temperatures may be necessary.

    • Catalyst Presence: Ensure that a catalyst, such as TMCS, is used in conjunction with your silylating agent (e.g., BSTFA). The catalyst accelerates the reaction, especially for sterically hindered hydroxyl groups.

  • Steric Hindrance: The complex three-dimensional structure of this compound can make some hydroxyl groups less accessible to the derivatizing agent.

    • Choice of Reagent: Consider using a more reactive silylating agent.

    • Forcing Conditions: In some cases, more forcing reaction conditions, such as heating at higher temperatures (e.g., 150°C) for an extended period, may be required to derivatize highly hindered hydroxyls.

  • Presence of Moisture: Silylating agents are highly sensitive to moisture. Any water in the sample or reaction solvent will react with the reagent, reducing its availability for derivatizing your analyte.

    • Drying Procedure: Ensure your this compound sample is completely dry before adding the derivatization reagent. This can be achieved by evaporation under a stream of dry nitrogen or by azeotropic removal of water with a suitable solvent like methylene chloride.

  • Solvent Choice: The choice of solvent can influence the solubility of this compound and the reaction kinetics.

    • Pyridine: Pyridine is a common solvent for silylation reactions as it can also act as a catalyst and scavenger for HCl produced when using silyl chlorides.

    • Acetonitrile: Acetonitrile is another suitable solvent for silylation reactions.

Issue 2: Formation of Multiple Derivative Peaks in GC-MS

Question: My GC-MS chromatogram shows multiple peaks that appear to be derivatives of this compound. How can I obtain a single, sharp peak for my derivatized analyte?

Answer: The presence of multiple derivative peaks suggests incomplete derivatization or the formation of different silylated species.

  • Incomplete Derivatization: Some hydroxyl groups may have reacted while others have not, leading to a mixture of partially and fully derivatized molecules.

    • Optimize Reaction Conditions: Increase the reaction time, temperature, and/or the ratio of silylating agent to the analyte to drive the reaction to completion.

  • Reagent Instability: The derivatizing reagent may degrade over time, especially if exposed to moisture.

    • Fresh Reagents: Always use fresh, high-quality derivatizing reagents.

  • Solvent Effects: The solvent can influence the stability and reactivity of the silylating agent.

    • Pyridine or Dimethylformamide: For some complex molecules, using pyridine or dimethylformamide as the solvent can lead to the formation of a single, fully derivatized product.

Issue 3: Poor Sensitivity in HPLC-UV/Fluorescence Analysis

Question: I have derivatized my this compound sample with Dansyl Chloride for HPLC analysis, but the peak is very small and the sensitivity is poor. How can I improve my results?

Answer: Poor sensitivity after derivatization with Dansyl Chloride can be due to incomplete reaction or suboptimal detection parameters.

  • Reaction pH: The derivatization reaction with Dansyl Chloride is pH-dependent.

    • Alkaline Conditions: The reaction is typically carried out in an alkaline buffer (pH 8.5-9.5) to facilitate the reaction with the hydroxyl groups.

  • Reaction Time and Temperature: The reaction of Dansyl Chloride with hydroxyl groups is slower than with amines.

    • Increased Time and Temperature: Longer reaction times and elevated temperatures may be necessary to achieve a sufficient yield of the dansylated derivative.

  • Excess Reagent: A sufficient excess of the derivatizing reagent is needed to drive the reaction forward.

  • Fluorescence Quenching: The presence of certain substances in your sample matrix can quench the fluorescence of the dansyl group.

    • Sample Cleanup: A solid-phase extraction (SPE) cleanup step prior to derivatization may be necessary to remove interfering substances.

  • Detector Settings: Ensure that the excitation and emission wavelengths on your fluorescence detector are set to the optimal values for the dansyl chromophore. For dansyl derivatives, the excitation wavelength is typically around 337 nm, and the emission wavelength is around 492 nm.

Data Presentation: Optimizing Derivatization Parameters

The efficiency of the derivatization reaction is influenced by several key parameters. A systematic optimization of these parameters is crucial for achieving reliable and reproducible results.

Table 1: Key Parameters for Optimizing this compound Silylation for GC-MS Analysis

ParameterGeneral RangeConsiderations
Silylating Agent BSTFA + 1% TMCS, MSTFABSTFA + TMCS is a powerful silylating agent suitable for hindered hydroxyls.
Solvent Pyridine, Acetonitrile, Ethyl AcetatePyridine can act as a catalyst. Ensure the solvent is anhydrous.
Reagent to Analyte Ratio 2:1 to 10:1 (molar ratio)A significant excess of the reagent is often required for complete derivatization.
Reaction Temperature 60°C to 150°CHigher temperatures can overcome steric hindrance but may risk degradation.
Reaction Time 30 minutes to 12 hoursTime should be optimized to ensure complete reaction without side-product formation.

Table 2: Key Parameters for Optimizing this compound Dansylation for HPLC Analysis

ParameterGeneral RangeConsiderations
Derivatizing Agent Dansyl ChlorideA common reagent for introducing a fluorescent tag.
Solvent Acetone, AcetonitrileThe reagent is often dissolved in an organic solvent and added to the buffered sample.
pH 8.5 to 11The reaction with hydroxyl groups is favored under alkaline conditions.
Reaction Temperature Room Temperature to 60°CElevated temperatures can increase the reaction rate.
Reaction Time 30 minutes to 2 hoursLonger reaction times are generally needed for hydroxyl groups compared to amines.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol provides a general procedure for the silylation of this compound using BSTFA with TMCS as a catalyst.

Materials:

  • This compound sample (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Place a known amount of the dried this compound sample (e.g., 100 µg) into a GC vial insert.

  • Add 50 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70-90°C for 60 minutes. For highly hindered hydroxyls, the temperature may need to be increased to 150°C and the time extended.

  • Cool the vial to room temperature.

  • Analyze an aliquot of the derivatized sample by GC-MS.

Protocol 2: Dansylation of this compound for HPLC-Fluorescence Analysis

This protocol describes a general method for the derivatization of this compound with Dansyl Chloride for enhanced fluorescence detection.

Materials:

  • This compound sample

  • Dansyl Chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Reaction vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Dissolve the this compound sample in a small amount of a suitable solvent (e.g., methanol).

  • In a reaction vial, mix 50 µL of the this compound solution with 100 µL of the sodium bicarbonate buffer.

  • Add 100 µL of the Dansyl Chloride solution to the vial.

  • Cap the vial tightly, vortex, and heat at 60°C for 45-60 minutes in the dark.

  • Cool the reaction mixture to room temperature.

  • The sample may require a cleanup step, such as solid-phase extraction (SPE), to remove excess reagent before HPLC analysis.

  • Transfer the final solution to an HPLC vial for analysis.

Mandatory Visualization

Derivatization_Workflow General Workflow for this compound Derivatization and Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_troubleshooting Troubleshooting Logic Sample This compound Sample Extraction Extraction & Purification Sample->Extraction Drying Complete Drying Extraction->Drying Deriv_Reagent Add Derivatization Reagent (e.g., BSTFA or Dansyl Chloride) Drying->Deriv_Reagent Reaction Reaction under Optimized Conditions (Temp, Time, pH) Deriv_Reagent->Reaction Analysis_GCMS GC-MS Analysis Reaction->Analysis_GCMS Silylation Analysis_HPLC HPLC-UV/Fluorescence Analysis Reaction->Analysis_HPLC Dansylation Low_Yield Low/No Yield? Analysis_GCMS->Low_Yield Multiple_Peaks Multiple Peaks? Analysis_GCMS->Multiple_Peaks Poor_Sensitivity Poor Sensitivity? Analysis_HPLC->Poor_Sensitivity Check_Moisture Check for Moisture Low_Yield->Check_Moisture Optimize_Conditions Optimize Temp/Time Low_Yield->Optimize_Conditions Multiple_Peaks->Optimize_Conditions Poor_Sensitivity->Optimize_Conditions Check_Reagent Use Fresh Reagent Poor_Sensitivity->Check_Reagent Check_pH Optimize pH Poor_Sensitivity->Check_pH

Caption: Workflow for this compound Derivatization and Troubleshooting.

Silylation_Pathway Silylation of this compound Hydroxyl Groups for GC-MS This compound This compound (with -OH groups) TMS_this compound TMS-Ludaconitine Derivative (Volatile & Thermally Stable) This compound->TMS_this compound Reaction BSTFA BSTFA + TMCS (Silylating Agent) BSTFA->TMS_this compound Solvent Anhydrous Solvent (e.g., Pyridine) Solvent->TMS_this compound Heat Heat (60-150°C) Heat->TMS_this compound GCMS GC-MS Analysis TMS_this compound->GCMS

Caption: Silylation pathway for GC-MS analysis of this compound.

References

Technical Support Center: Ludaconitine Extract Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the removal of impurities from Ludaconitine extracts.

Frequently Asked Questions (FAQs): Purity Analysis

Q1: What are the standard methods for assessing the purity of a this compound extract?

A1: The purity of this compound extracts is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is considered the gold standard for its precision and ability to separate complex mixtures.[1] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is effective for identifying volatile impurities and residual solvents.[1][2] For structural confirmation and elucidation of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool.[3][]

Q2: How do I choose the right analytical method for my specific needs?

A2: The choice depends on the nature of the suspected impurities and the stage of your research.

  • HPLC: Ideal for quantitative analysis of non-volatile impurities and for routine purity checks.

  • GC/GC-MS: Best for detecting residual solvents from the extraction and purification process.

  • LC-MS: Offers high sensitivity and specificity for detecting and identifying trace-level impurities.

  • NMR: Essential for the structural elucidation of unknown impurities and for confirming the structure of the purified this compound.

Q3: My purity analysis shows unexpected peaks. What could they be? A3: Unexpected peaks can originate from several sources:

  • Process-related impurities: These include residual solvents, reagents, or by-products from the extraction process.

  • Structurally related alkaloids: Crude plant extracts often contain a mixture of similar alkaloids that are difficult to separate.

  • Degradation products: this compound may degrade due to exposure to harsh pH, temperature, or light.

  • Excipient impurities: If working with a formulated product, impurities may arise from the excipients themselves.

Troubleshooting Guide: Column Chromatography

Column chromatography, using stationary phases like silica gel or macroporous resins, is a primary method for purifying this compound.

Q1: My this compound is not separating from impurities on a silica gel column. What should I do?

A1: This is a common issue often related to the solvent system (mobile phase).

  • Problem: Poor separation (spots or peaks overlap).

  • Solution 1: Optimize the Solvent System. If your compound has a high Rf value (runs too fast), decrease the polarity of your solvent system. If it has a low Rf (sticks to the silica), increase the polarity.

  • Solution 2: Use a Gradient Elution. Start with a low-polarity solvent and gradually increase the polarity. This can help separate compounds with very different polarities.

  • Solution 3: Check for Acidity. this compound is an alkaloid and may be sensitive to the acidic nature of silica gel. Deactivate the silica by flushing the column with a solvent system containing 1-3% triethylamine before loading your sample.

Q2: The yield of this compound is very low after macroporous resin chromatography. Why?

A2: Low yield can be due to improper resin selection or inefficient elution.

  • Problem: The target compound is not being released from the resin.

  • Solution 1: Select the Right Resin. The choice of resin (e.g., polarity, pore size) is critical. Perform small-scale screening experiments with different types of macroporous resins to find one with optimal adsorption and desorption characteristics for this compound.

  • Solution 2: Optimize Elution Conditions. The type, concentration, and volume of the eluting solvent are key. If this compound is strongly adsorbed, you may need a stronger (more polar or less polar, depending on the resin) solvent or a larger volume for complete elution.

  • Solution 3: Check Flow Rate. A flow rate that is too high may not allow for effective desorption. Try reducing the flow rate during the elution step.

Q3: The column ran dry / cracked during the purification process. What is the impact?

A3: A cracked or dry column leads to poor separation because it creates channels in the stationary phase, preventing uniform interaction between your sample and the silica gel. This will result in a mixture of all compounds eluting together. To avoid this, always keep the silica gel bed submerged in the solvent and apply gentle pressure.

G start Start: Crude this compound Extract prep_column Prepare Column (Silica Gel or Macroporous Resin) start->prep_column load_sample Load Sample onto Column prep_column->load_sample elute Elute with Solvent System (Isocratic or Gradient) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., TLC, HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate final_product Purified this compound evaporate->final_product

Caption: General workflow for column chromatography purification.

Troubleshooting Guide: Recrystallization

Recrystallization purifies compounds based on differences in solubility. The impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound forms pure crystals, leaving impurities in the solvent.

Q1: No crystals are forming after cooling the solution. What should I do?

A1: Crystal formation can sometimes be slow to initiate.

  • Problem: The solution remains clear (supersaturated) even after cooling.

  • Solution 1: Induce Crystallization. Scratch the inside of the beaker with a glass rod just below the solvent surface. The tiny glass particles scraped off can act as nucleation sites.

  • Solution 2: Add a Seed Crystal. If you have a small amount of pure this compound, add a single crystal to the solution. This provides a template for further crystal growth.

  • Solution 3: Reduce Temperature Further. Move the flask from room temperature cooling to an ice bath to further decrease the solubility of the compound.

  • Solution 4: Reduce Solvent Volume. You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q2: The recrystallized product is still impure. What went wrong?

A2: This usually indicates that impurities precipitated along with your product.

  • Problem: Impurities have similar solubility profiles to this compound or were trapped during rapid crystallization.

  • Solution 1: Cool Slowly. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

  • Solution 2: Re-evaluate the Solvent. The ideal solvent should dissolve this compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures or be insoluble even when hot. You may need to screen for a better solvent.

  • Solution 3: Perform a Hot Filtration. If you notice insoluble impurities in the hot solution, you must filter them out before cooling. Otherwise, they will contaminate your final product.

G start Issue: No Crystals Formed After Cooling q1 Is the solution supersaturated? start->q1 a1_induce Action: Induce Crystallization - Scratch flask interior - Add a seed crystal q1->a1_induce Yes q2 Is there too much solvent? q1->q2 No end Crystals should form a1_induce->end a2_evaporate Action: Reduce Solvent - Gently heat to evaporate some solvent - Cool again q2->a2_evaporate Yes a3_cool Action: Cool Further - Place solution in an ice bath q2->a3_cool No a2_evaporate->end a3_cool->end

Caption: Troubleshooting guide for inducing crystallization.

Quantitative Data Summary

The following table summarizes data from a study on the purification of a related aconitine alkaloid, Lappaconitine Hydrobromide (LH), using a dual-solvent recrystallization method. This demonstrates how different solvent combinations can impact impurity removal.

Table 1: Efficacy of Dual-Solvent Recrystallization on LH Purification

Initial Impurity Level Method Solvents Added to Methanol Solution (1:1 ratio) Final Impurity Level Impurity Reduction
4.66% 1 Water 2.9% 37.8%
4.66% 2 Chloroform 3.0% 35.6%
4.66% 3 Acetone 3.0% 35.6%
4.66% 4 Ethanol (1:0.5 ratio) 2.8% 40.0%

Data adapted from patent CN102127018A. The initial step involved dissolving 5g of LH raw material in 40ml of methanol.

Experimental Protocols

Protocol 1: Silica Gel Flash Chromatography

This protocol outlines a standard procedure for purifying this compound from a crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (230-400 mesh)

  • Appropriate solvents (e.g., Dichloromethane/Methanol or Hexane/Ethyl Acetate with triethylamine)

  • Glass column with stopcock

  • Sand

  • Collection tubes

Procedure:

  • Select Solvent System: Determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system should place the this compound spot at an Rf value of approximately 0.2-0.3.

  • Pack the Column:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (~1-2 cm).

    • Prepare a slurry of silica gel in your starting solvent (the least polar mobile phase).

    • Pour the slurry into the column, gently tapping the side to ensure even packing. Avoid trapping air bubbles.

    • Add another layer of sand on top of the silica bed to protect it during sample and solvent addition.

  • Load the Sample:

    • Dissolve the crude extract in a minimal amount of the solvent system.

    • Carefully pipette the dissolved sample onto the top layer of sand.

    • Alternatively, for less soluble samples, pre-adsorb the extract onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elute and Collect:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions. Maintain a constant level of solvent above the silica bed to prevent cracking.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Analyze Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

This protocol provides a step-by-step guide for purifying solid this compound.

Materials:

  • Impure solid this compound

  • Recrystallization solvent (pre-determined)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Dissolve the Impure Solid:

    • Place the impure this compound in an Erlenmeyer flask.

    • Heat the recrystallization solvent in a separate beaker.

    • Add the minimum amount of hot solvent to the flask to completely dissolve the solid. Keep both solutions hot during this process.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them before the solution cools.

  • Cool the Solution:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolate the Crystals:

    • Set up a vacuum filtration apparatus with a Buchner funnel.

    • Wet the filter paper with a small amount of cold solvent.

    • Pour the cold crystal slurry into the funnel. The vacuum will pull the solvent (containing the soluble impurities) through, leaving the pure crystals on the filter paper.

  • Wash and Dry:

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Allow the crystals to dry on the filter paper with the vacuum running. For final drying, transfer the crystals to a watch glass.

References

How to increase the efficiency of Ludaconitine purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ludaconitine purification. This resource is designed for researchers, scientists, and drug development professionals to enhance the efficiency of this compound purification by chromatography. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for purifying this compound?

A1: While specific literature on this compound purification is not abundant, column chromatography is a widely used and effective method for the initial separation of alkaloids like this compound from crude plant extracts.[1][2][3][4] For higher purity and more precise separation, High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are often employed.[5]

Q2: How do I select an appropriate solvent system for this compound purification?

A2: The choice of solvent system is critical for successful separation. For column chromatography with silica gel (a polar stationary phase), a mobile phase of increasing polarity is typically used. A common approach is to start with a non-polar solvent (e.g., hexane or chloroform) and gradually introduce a more polar solvent (e.g., ethyl acetate, methanol, or a mixture). The optimal solvent system is often determined empirically using Thin-Layer Chromatography (TLC) to assess the separation of this compound from other components in the extract. For HSCCC, the selection of a biphasic solvent system is crucial, and the partition coefficient (K) of this compound in the chosen system should be optimized.

Q3: My this compound peak is showing significant tailing in HPLC. What could be the cause?

A3: Peak tailing for alkaloids like this compound in reverse-phase HPLC is often due to interactions between the basic nitrogen atom of the alkaloid and residual acidic silanol groups on the silica-based stationary phase. To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress the ionization of the silanol groups and protonate the this compound, leading to more symmetrical peaks.

  • Use of a Buffered Mobile Phase: Employing a buffer system can help maintain a consistent pH and improve peak shape.

  • "End-Capped" Columns: Use an HPLC column that has been "end-capped" to reduce the number of free silanol groups.

  • Sample Overload: Injecting a sample that is too concentrated can also lead to peak tailing. Try diluting your sample.

Q4: I am observing low recovery of this compound after chromatography. What are the potential reasons?

A4: Low recovery can stem from several factors:

  • Irreversible Adsorption: this compound may be irreversibly adsorbed onto the stationary phase, particularly if active sites are present. Deactivating the stationary phase or choosing a different type of stationary phase can help.

  • Degradation: this compound might be unstable under the chromatographic conditions (e.g., pH, solvent). Assessing the stability of this compound in the chosen mobile phase is recommended.

  • Co-elution with Impurities: If this compound is not fully separated from other compounds, the yield of the pure fraction will be lower. Optimizing the separation method is key.

  • Incomplete Elution: The mobile phase may not be strong enough to elute all the this compound from the column. A gradient elution or a stronger solvent in the mobile phase might be necessary.

Troubleshooting Guides

Problem 1: Poor Resolution of this compound Peak
Possible Cause Solution
Inappropriate Mobile Phase Optimize the solvent system. For gradient HPLC, try a shallower gradient to increase the separation between closely eluting peaks. For isocratic elution, adjust the solvent ratios.
Incorrect Stationary Phase The selectivity of the column may not be suitable. Consider a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column for alternative selectivity).
Column Overload Reduce the amount of sample injected onto the column.
Flow Rate is Too High Decrease the flow rate to allow for better equilibrium between the mobile and stationary phases, which can improve resolution.
Problem 2: Inconsistent Retention Times
Possible Cause Solution
Fluctuations in Mobile Phase Composition Ensure precise mixing of mobile phase components. If preparing manually, be consistent. If using an online mixing system, check the pump performance. Air bubbles in the pump can also cause variations.
Column Temperature Variation Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.
Column Degradation The stationary phase can degrade over time, especially with aggressive mobile phases. This can alter retention behavior. If the problem persists, consider replacing the column.
Changes in pH of the Mobile Phase For ionizable compounds like this compound, small changes in the mobile phase pH can significantly impact retention time. Ensure the pH is stable and consistent between runs.
Problem 3: High Backpressure
Possible Cause Solution
Column Frit Blockage Filter all samples and mobile phases before use to prevent particulate matter from clogging the column inlet frit. If a blockage is suspected, try back-flushing the column (if the manufacturer's instructions permit).
Precipitation of Sample in the Column The sample may not be fully soluble in the mobile phase, causing it to precipitate upon injection. Ensure the sample is dissolved in a solvent compatible with the mobile phase.
System Blockage Check for blockages in the tubing, injector, or detector. Systematically loosen fittings to identify the location of the pressure buildup.
High Mobile Phase Viscosity A highly viscous mobile phase will result in higher backpressure. Consider adjusting the solvent composition or increasing the column temperature to reduce viscosity.

Data Presentation

To systematically evaluate and optimize your purification process, we recommend recording your experimental data in a structured format.

Table 1: Solvent System Optimization for Column Chromatography

Trial No. Solvent System (v/v) Rf of this compound (TLC) Resolution from Impurities (Qualitative) Yield (%) Purity (%)
1
2
3

Table 2: HPLC Method Development Parameters

Parameter Condition 1 Condition 2 Condition 3 Result (Resolution, Peak Shape)
Column
Mobile Phase A
Mobile Phase B
Gradient
Flow Rate (mL/min)
Temperature (°C)

Table 3: HSCCC Parameter Optimization

Parameter Setting 1 Setting 2 Setting 3 Outcome (Recovery, Purity)
Solvent System
Revolution Speed (rpm)
Flow Rate (mL/min)
Temperature (°C)

Experimental Protocols

General Protocol for this compound Purification by Column Chromatography
  • Stationary Phase Preparation: Select a suitable adsorbent, such as silica gel (60-120 mesh), and prepare a slurry in the initial, least polar mobile phase solvent.

  • Column Packing: Carefully pour the slurry into a glass column, allowing the stationary phase to settle into a uniform bed without cracks or air bubbles.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase or a weak solvent. Carefully load the sample onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent in a stepwise or continuous gradient.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using TLC or HPLC to identify the fractions containing pure this compound.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Experimental_Workflow cluster_0 Preparation cluster_1 Purification cluster_2 Analysis & Isolation Crude_Extract Crude this compound Extract TLC_Analysis TLC Analysis for Solvent System Selection Crude_Extract->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Purity_Check Purity Check (TLC/HPLC) Fraction_Collection->Purity_Check Solvent_Evaporation Solvent Evaporation Purity_Check->Solvent_Evaporation Pure_this compound Pure this compound Solvent_Evaporation->Pure_this compound

Caption: Workflow for this compound Purification by Column Chromatography.

Troubleshooting_Logic Start Problem: Poor Peak Resolution Check_Mobile_Phase Is the Mobile Phase Optimized? Start->Check_Mobile_Phase Optimize_Gradient Action: Adjust Gradient Profile Check_Mobile_Phase->Optimize_Gradient No Check_Stationary_Phase Is the Stationary Phase Appropriate? Check_Mobile_Phase->Check_Stationary_Phase Yes End Resolution Improved Optimize_Gradient->End Change_Column Action: Try a Different Column Chemistry Check_Stationary_Phase->Change_Column No Check_Sample_Load Is the Sample Concentration Too High? Check_Stationary_Phase->Check_Sample_Load Yes Change_Column->End Dilute_Sample Action: Reduce Sample Load Check_Sample_Load->Dilute_Sample Yes Check_Sample_Load->End No Dilute_Sample->End

Caption: Troubleshooting Logic for Poor Peak Resolution in Chromatography.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Ludaconitine and Lappaconitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactive properties of two diterpenoid alkaloids, Ludaconitine and Lappaconitine. While both compounds share a common structural scaffold, emerging research indicates potential differences in their biological activities. This document summarizes the available quantitative data, outlines experimental methodologies for key assays, and visualizes relevant pathways to aid researchers in understanding their distinct pharmacological profiles.

Introduction

This compound and Lappaconitine are C19-diterpenoid alkaloids isolated from plants of the Aconitum and Delphinium genera. Lappaconitine has been extensively studied and is recognized for its analgesic, anti-inflammatory, and anti-arrhythmic properties, primarily attributed to its blockade of voltage-gated sodium channels.[1][2] In contrast, the bioactivity of this compound is less characterized, with current literature primarily highlighting its antileishmanial activity.[3] This guide aims to collate and present the existing data to facilitate a comparative understanding of these two alkaloids.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of this compound and Lappaconitine. A significant disparity in the volume of research is evident, with substantially more data available for Lappaconitine.

BioactivityCompoundAssayOrganism/Cell LineResult (IC₅₀/ED₅₀)Reference
Antileishmanial This compoundIn vitro antileishmanial assayLeishmania speciesIC₅₀: 36.10 µg/mL[3]
Analgesic LappaconitineMechanical allodynia (spinal nerve ligation)RatED₅₀: 1.1 mg/kg (s.c.)[4]
LappaconitineThermal hyperalgesia (spinal nerve ligation)RatED₅₀: 1.6 mg/kg (s.c.)
LappaconitineMechanical allodynia (bone cancer pain)RatED₅₀: 2.0 mg/kg (s.c.)
LappaconitineFormaldehyde testMouseED₅₀: 2.3 mg/kg (s.c.)
LappaconitineAcetic acid-writhing testMouseED₅₀: 3.5 mg/kg (s.c.)
Anti-inflammatory Lappaconitine Derivative (Compound A4)Nitric Oxide (NO) production in LPS-stimulated RAW264.7 cellsMouse macrophage cell lineIC₅₀: 12.91 µmol/L
Anti-arrhythmic LappaconitineAconitine-induced arrhythmiaRatEffective Dose: 0.1 mg/kg (i.v.)
LappaconitineNegative inotropic actionGuinea-pig atria0.06 µM

Note: s.c. = subcutaneous; i.v. = intravenous. Data for this compound's analgesic, anti-inflammatory, and anti-arrhythmic activities are currently unavailable in the reviewed literature.

Mechanism of Action

Lappaconitine primarily exerts its biological effects through the blockade of voltage-gated sodium channels (VGSCs). This mechanism is central to its analgesic, and anti-arrhythmic activities. By binding to the sodium channel, Lappaconitine stabilizes the inactivated state, thereby inhibiting the influx of sodium ions and reducing neuronal excitability and conductivity in cardiac muscle.

The mechanism of action for This compound is not as well-defined. Its noted antileishmanial activity suggests a different primary target or mechanism compared to Lappaconitine's well-established interaction with sodium channels. Further research is required to elucidate the molecular targets and pathways through which this compound mediates its biological effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Antileishmanial Activity Assay (In vitro)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against Leishmania promastigotes.

Protocol:

  • Culturing of Parasites: Leishmania species promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 24°C.

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made to achieve the desired final concentrations.

  • Assay Procedure:

    • Promastigotes in the logarithmic phase of growth are seeded into 96-well plates at a density of 1 × 10⁶ cells/mL.

    • Varying concentrations of the test compound are added to the wells.

    • A positive control (standard antileishmanial drug) and a negative control (vehicle) are included.

    • The plates are incubated at 24°C for 72 hours.

  • Viability Assessment: Parasite viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of inhibition is calculated for each concentration relative to the negative control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

Objective: To evaluate the peripheral analgesic activity of a compound in a chemically-induced visceral pain model.

Protocol:

  • Animal Model: Male ICR mice (20-25 g) are used.

  • Compound Administration: The test compound (e.g., Lappaconitine) is administered subcutaneously (s.c.) at various doses. A control group receives the vehicle.

  • Induction of Writhing: Thirty minutes after compound administration, a 0.6% solution of acetic acid in saline is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the control group. The ED₅₀ (the dose that produces 50% of the maximum effect) is then calculated using a dose-response analysis.

Aconitine-Induced Arrhythmia Model (Anti-arrhythmic Activity)

Objective: To assess the ability of a compound to prevent or terminate chemically-induced cardiac arrhythmias.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300 g) are anesthetized.

  • ECG Monitoring: Needle electrodes are inserted subcutaneously for continuous electrocardiogram (ECG) monitoring.

  • Induction of Arrhythmia: A continuous intravenous (i.v.) infusion of aconitine (e.g., 10 µg/mL at a rate of 0.1 mL/min) is administered via the femoral vein. The onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation is recorded.

  • Compound Administration: The test compound (e.g., Lappaconitine) is administered intravenously a few minutes before the aconitine infusion (prophylactic effect) or after the onset of stable arrhythmia (therapeutic effect).

  • Data Analysis: The dose of the test compound required to prevent the onset of arrhythmia or to restore normal sinus rhythm is determined. The effective dose (ED) is often reported as the dose that is effective in a certain percentage of the animals tested.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the bioactivity of these compounds.

lappaconitine_mechanism cluster_channel Normal Physiological Process Lappaconitine Lappaconitine VGSC Voltage-Gated Sodium Channel (VGSC) Lappaconitine->VGSC Blocks Neuronal_Excitability Reduced Neuronal Excitability & Conduction Lappaconitine->Neuronal_Excitability Leads to Na_influx Sodium Ion Influx VGSC->Na_influx Allows Depolarization Membrane Depolarization Na_influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Analgesia Analgesic Effect Neuronal_Excitability->Analgesia Anti_arrhythmia Anti-arrhythmic Effect Neuronal_Excitability->Anti_arrhythmia

Caption: Mechanism of action for Lappaconitine.

experimental_workflow_analgesia cluster_prep Preparation cluster_induction Induction & Observation cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mice) Compound_Admin Administer Compound (e.g., Lappaconitine, s.c.) Animal_Model->Compound_Admin Induce_Pain Induce Pain (e.g., Acetic Acid i.p.) Compound_Admin->Induce_Pain Observe_Behavior Observe & Count Writhing (20 min) Induce_Pain->Observe_Behavior Calculate_Inhibition Calculate % Inhibition Observe_Behavior->Calculate_Inhibition Determine_ED50 Determine ED₅₀ Calculate_Inhibition->Determine_ED50

Caption: Workflow for the acetic acid-induced writhing test.

Conclusion

The available scientific literature demonstrates that Lappaconitine is a well-researched diterpenoid alkaloid with potent analgesic, anti-inflammatory, and anti-arrhythmic properties, primarily mediated through the blockade of voltage-gated sodium channels. In stark contrast, this compound remains a largely uncharacterized compound in terms of these specific bioactivities. While its antileishmanial activity has been identified, a comprehensive understanding of its pharmacological profile is lacking.

This comparative guide highlights a significant knowledge gap and underscores the need for further investigation into the bioactivities of this compound. Direct, head-to-head comparative studies are essential to delineate the structure-activity relationships and to explore the potential therapeutic applications of this compound, either as a standalone agent or as a scaffold for the development of new therapeutic agents. Researchers are encouraged to utilize the provided experimental protocols as a foundation for such future studies.

References

Diterpenoid Alkaloids in Inflammation: A Comparative Overview with a Focus on Ludaconitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of diterpenoid alkaloids, with a particular focus on ludaconitine. While direct comparative studies featuring this compound against other diterpenoid alkaloids in standardized anti-inflammatory assays are limited in the current body of scientific literature, this document synthesizes available data on the anti-inflammatory effects and mechanisms of action of this class of compounds.

Introduction to Diterpenoid Alkaloids and Inflammation

Diterpenoid alkaloids are a class of natural products renowned for their complex chemical structures and potent biological activities.[1][2] A significant area of research has focused on their anti-inflammatory potential, a property attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[2][3] Inflammation is a complex biological process involving the activation of immune cells and the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The dysregulation of these processes is implicated in a variety of inflammatory diseases.

Comparative Anti-inflammatory Activity

Table 1: Summary of Anti-inflammatory Effects of Selected Diterpenoid Alkaloids

Diterpenoid AlkaloidAssay SystemTargetReported EffectIC50 ValueReference
Lappaconitine Derivative (A4)LPS-stimulated RAW264.7 macrophagesNitric Oxide (NO)Inhibition12.91 μmol/L[4]
LappaconitineVarious in vivo modelsInflammationInhibitionNot reported
N-deacetyllappaconitineVarious in vivo modelsInflammationInhibitionNot reported
Franchetine-type alkaloids (1, 2, 7, 16)LPS-induced BV-2 cellsNitric Oxide (NO)Stronger inhibition than celecoxibNot reported
Diterpenoid Alkaloids (1-3, 7, 8) from Delphinium ajacisLPS-induced BV-2 cellsNitric Oxide (NO)Potential inhibitionNot reported
Ginsenosides Rb1 and Rb2LPS-stimulated RAW264.7 and U937 cellsTNF-αStrong suppressionRb1: 56.5 μM (RAW264.7), 51.3 μM (U937); Rb2: 27.5 μM (RAW264.7), 26.8 μM (U937)

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of many diterpenoid alkaloids are attributed to their interference with crucial signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines and enzymes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Several diterpenoid alkaloids have been shown to inhibit this pathway.

Figure 1. Simplified NF-κB Signaling Pathway.
The MAPK Signaling Pathway

The MAPK pathway is another critical regulator of cellular responses to external stimuli, including inflammation. It consists of a cascade of protein kinases that ultimately lead to the activation of transcription factors involved in the expression of inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression

Figure 2. Overview of the MAPK Signaling Pathway.

Experimental Protocols for Key In Vitro Anti-inflammatory Assays

The following are detailed methodologies for commonly used in vitro assays to assess the anti-inflammatory potential of compounds like diterpenoid alkaloids.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Cell Seeding: RAW 264.7 cells are seeded in 96-well plates at a density of 2.0 × 10⁴ cells/well and cultured for 18 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, other diterpenoid alkaloids) and a stimulating agent, typically lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubation: The cells are then incubated for a specified period, for example, 24 hours, to allow for the production of inflammatory mediators.

Measurement of Nitric Oxide (NO) Production

The Griess assay is a common method for quantifying nitrite, a stable and quantifiable breakdown product of NO.

  • Sample Collection: After the incubation period, the cell culture supernatant is collected.

  • Griess Reaction: 50 µL of the supernatant is mixed with 50 µL of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying specific cytokine concentrations.

  • Sample Collection: Cell culture supernatants are collected after treatment.

  • ELISA Procedure: Commercially available ELISA kits for TNF-α and IL-6 are used according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

  • Data Analysis: The absorbance is measured at the appropriate wavelength, and the cytokine concentration is calculated from a standard curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis SeedCells Seed RAW 264.7 Cells (2.0 x 10^4 cells/well) Preculture Pre-culture (18h) SeedCells->Preculture AddCompounds Add Test Compounds (e.g., this compound) Preculture->AddCompounds AddLPS Add LPS (1 µg/mL) AddCompounds->AddLPS Incubate Incubate (24h) AddLPS->Incubate CollectSupernatant Collect Supernatant Incubate->CollectSupernatant NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) CollectSupernatant->NO_Assay TNF_Assay TNF-α ELISA CollectSupernatant->TNF_Assay IL6_Assay IL-6 ELISA CollectSupernatant->IL6_Assay DataAnalysis Data Analysis (IC50 Calculation) NO_Assay->DataAnalysis TNF_Assay->DataAnalysis IL6_Assay->DataAnalysis

References

Comparative Analysis of Diterpenoid Alkaloid Effects on Ion Channels: A Focus on Ludaconitine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of Lappaconitine and Aconitine on different voltage-gated ion channels. This data provides a comparative overview of their potency and selectivity.

CompoundIon ChannelCell LineIC50Reference
LappaconitineNav1.7 (Voltage-gated Sodium Channel)HEK29327.67 µM[3]
AconitineICa,L (L-type Calcium Channel)hiPSC-CMsConcentration-dependent reduction[2]
AconitineIKr (rapid delayed rectifier K+ current)Heterologous expression systemModerate suppression

Note: Data for Ludaconitine is currently unavailable. The table presents data from its close structural analogs to provide a comparative perspective.

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel currents and the characterization of drug effects.

Whole-Cell Patch-Clamp Recording

Objective: To measure the effect of diterpenoid alkaloids on the current amplitude and gating kinetics of specific ion channels expressed in a cellular system.

1. Cell Preparation:

  • HEK293 cells stably expressing the ion channel of interest (e.g., Nav1.7) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured to 60-80% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. The pH is adjusted to 7.2 with KOH.

  • Test Compound: Diterpenoid alkaloids (e.g., Lappaconitine, Aconitine) are dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then diluted to final concentrations in the external solution.

3. Electrophysiological Recording:

  • Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass capillaries.

  • A high-resistance "gigaohm" seal is formed between the micropipette and the cell membrane.

  • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total cellular current.

  • The cell is held at a specific holding potential (e.g., -70 mV for Nav1.7) using a patch-clamp amplifier.

4. Data Acquisition:

  • Voltage-clamp protocols are applied to elicit ion channel currents. For example, to study voltage-gated sodium channels, a series of depolarizing voltage steps are applied from the holding potential.

  • Baseline currents are recorded before the application of the test compound.

  • The external solution containing the diterpenoid alkaloid is then perfused onto the cell.

  • The effect of the compound on the ion channel current is recorded until a steady-state is reached.

  • Data is acquired and analyzed using specialized software to determine parameters such as current amplitude, activation and inactivation kinetics, and the concentration-response relationship to calculate the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for patch-clamp analysis and the proposed signaling pathway for the action of diterpenoid alkaloids on voltage-gated sodium channels.

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_culture Cell Culture (e.g., HEK293 with Nav1.7) patching Whole-Cell Patch Clamp Configuration cell_culture->patching solution_prep Solution Preparation (Internal & External) solution_prep->patching drug_prep Drug Preparation (Diterpenoid Alkaloid Stock) drug_app Drug Application (Perfusion) drug_prep->drug_app baseline Record Baseline Ion Channel Currents patching->baseline baseline->drug_app record_effect Record Steady-State Drug Effect drug_app->record_effect data_acq Data Acquisition (Current Traces) record_effect->data_acq analysis Data Analysis (IC50 Calculation, etc.) data_acq->analysis

Fig. 1: Experimental workflow for patch-clamp analysis.

Fig. 2: Diterpenoid alkaloid interaction with a sodium channel.

References

Cross-Validation of Ludaconitine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaconitine, a C19-diterpenoid alkaloid, belongs to a class of natural products known for their diverse and potent biological activities. Structurally similar to well-characterized compounds like aconitine and lappaconitine, this compound is presumed to share a primary mechanism of action: the modulation of voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in excitable cells, making them a key target for a wide range of therapeutic agents and toxins. Beyond their effects on ion channels, emerging evidence suggests that diterpenoid alkaloids may also influence inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.

This guide provides a comparative analysis of this compound's putative mechanisms of action against a panel of well-established VGSC modulators and inflammatory pathway inhibitors. Due to the limited specific experimental data on this compound, its activity profile is extrapolated from studies on the closely related and extensively researched C19-diterpenoid alkaloids, lappaconitine and aconitine. This guide aims to provide a valuable resource for researchers investigating this compound's therapeutic potential by offering a cross-validation of its expected biological effects and providing detailed experimental protocols for its further characterization.

Comparative Analysis of Voltage-Gated Sodium Channel Modulators

The primary molecular target of C19-diterpenoid alkaloids is the voltage-gated sodium channel. These compounds can act as either activators (agonists) or inhibitors (antagonists) of VGSCs, leading to a wide spectrum of physiological effects.

Table 1: Quantitative Comparison of VGSC Modulator Activity

CompoundClassMechanism of Action on VGSCsTarget Subtype(s)Potency (IC50/EC50)Reference(s)
This compound (inferred) C19-Diterpenoid AlkaloidPutative Blocker (Antagonist)Primarily neuronal isoforms (e.g., Nav1.7)Data not available; likely in the µM rangeInferred from Lappaconitine
Lappaconitine C19-Diterpenoid AlkaloidBlocker (Antagonist)Nav1.7, Nav1.3, Nav1.4, Nav1.5, Nav1.8IC50: 27.67 µM (Nav1.7 at -70 mV)[1][2][3][4]
Aconitine C19-Diterpenoid AlkaloidActivator (Partial Agonist)Nav1.5, Nav1.2Kd: 1.2 µM (rat sodium channels)[5]
Veratridine Steroidal AlkaloidActivator (Agonist)General VGSC activatorEC50: 3 µM (increase in synaptosomal Na+/Ca2+)
Batrachotoxin Steroidal AlkaloidActivator (Agonist)General VGSC activatorPotent activator
Tetrodotoxin (TTX) Guanidinium ToxinBlocker (Antagonist)TTX-sensitive (TTX-s) VGSCsIC50: ~300 nM (TTX-s channels)
Saxitoxin (STX) Guanidinium ToxinBlocker (Antagonist)TTX-sensitive (TTX-s) VGSCsPotent blocker
Lidocaine Local AnestheticBlocker (Antagonist)General VGSC blockerDose-dependent inhibition

Modulation of Inflammatory Signaling Pathways

Beyond direct effects on ion channels, some VGSC modulators, including diterpenoid alkaloids and lidocaine, have been shown to influence key inflammatory signaling pathways.

Table 2: Effects on NF-κB and MAPK Signaling Pathways

CompoundEffect on NF-κB SignalingEffect on MAPK SignalingPutative MechanismReference(s)
This compound (inferred) Putative InhibitionPutative InhibitionInferred from Lappaconitine and LidocaineInferred from Lappaconitine and Lidocaine
Lappaconitine InhibitionInhibitionDownregulation of pro-inflammatory mediators
Lidocaine InhibitionNot well-characterizedInhibition of NF-κB translocation

Visualizing the Mechanisms of Action

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated.

VGSC_Modulation cluster_activators VGSC Activators cluster_blockers VGSC Blockers Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (VGSC) Pore Aconitine->VGSC:p Persistent Activation Veratridine Veratridine Veratridine->VGSC:p Persistent Activation Batrachotoxin Batrachotoxin Batrachotoxin->VGSC:p Persistent Activation This compound This compound (Putative) This compound->VGSC:p Blockade Lappaconitine Lappaconitine Lappaconitine->VGSC:p Blockade Tetrodotoxin Tetrodotoxin Tetrodotoxin->VGSC:p Blockade Saxitoxin Saxitoxin Saxitoxin->VGSC:p Blockade Lidocaine Lidocaine Lidocaine->VGSC:p Blockade Na_ion_in Na+ Influx VGSC->Na_ion_in Depolarization Na_ion_out Na+ Influx Na_ion_out->VGSC Inhibition of Depolarization Inflammatory_Pathway cluster_stimuli Inflammatory Stimuli cluster_inhibitors Inhibitors Stimuli e.g., LPS, TNF-α IKK IKK Complex Stimuli->IKK MAPKKK MAPKKK Stimuli->MAPKKK This compound This compound (Putative) This compound->IKK This compound->MAPKKK Lappaconitine Lappaconitine Lappaconitine->IKK Lappaconitine->MAPKKK Lidocaine Lidocaine Lidocaine->IKK IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB (p50/p65) IKK->NFκB Activation IκBα->NFκB Inhibition Nucleus Nucleus NFκB->Nucleus Translocation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylation MAPK->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Patch_Clamp_Workflow start Start cell_prep Prepare Cells on Coverslip start->cell_prep place_in_chamber Place Coverslip in Recording Chamber cell_prep->place_in_chamber pull_pipette Pull Patch Pipette place_in_chamber->pull_pipette form_seal Form Gigaohm Seal pull_pipette->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell record_baseline Record Baseline Sodium Currents whole_cell->record_baseline apply_compound Apply this compound record_baseline->apply_compound record_effect Record Effect on Sodium Currents apply_compound->record_effect analyze_data Analyze Data (Dose-Response, IC50) record_effect->analyze_data end End analyze_data->end Luciferase_Assay_Workflow start Start seed_cells Seed HEK293T Cells in 96-well Plate start->seed_cells transfect_cells Co-transfect with NF-κB-luc and Renilla-luc Plasmids seed_cells->transfect_cells pre_incubate Pre-incubate with This compound transfect_cells->pre_incubate stimulate_cells Stimulate with TNF-α pre_incubate->stimulate_cells lyse_cells Lyse Cells stimulate_cells->lyse_cells measure_luciferase Measure Dual Luciferase Activity lyse_cells->measure_luciferase normalize_data Normalize Firefly to Renilla Luciferase measure_luciferase->normalize_data end End normalize_data->end Western_Blot_Workflow start Start treat_cells Treat Cells with This compound and LPS start->treat_cells lyse_cells Lyse Cells and Extract Proteins treat_cells->lyse_cells quantify_protein Quantify Protein Concentration lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Phospho-MAPK Antibody block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Ab primary_ab->secondary_ab detect Detect with ECL secondary_ab->detect strip_reprobe Strip and Re-probe with Total-MAPK Antibody detect->strip_reprobe end End strip_reprobe->end

References

Head-to-head comparison of Ludaconitine and known ion channel blockers

Author: BenchChem Technical Support Team. Date: November 2025

Head-to-Head Comparison: Ludaconitine and Known Ion Channel Blockers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the diterpenoid alkaloid this compound and its analogs with well-established ion channel blockers. The information presented is intended to support research and development efforts in pharmacology and drug discovery by offering a clear, objective overview of their respective potencies and mechanisms of action.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound's close analog, Lappaconitine, and other related diterpenoid alkaloids against various ion channels. For comparative purposes, the IC50 values of several well-characterized ion channel blockers are also included. This data has been compiled from various electrophysiological studies.

CompoundIon Channel SubtypeIC50 (µM)Notes
Lappaconitine Nav1.727.67[1][2]Slow and irreversible inhibition.[1][2]
Aconitine Nav1.759.30[1]Shifts channel activation and inactivation.
hERG (Kv11.1)1.801Open channel blockade.
Kv1.50.796Open channel blockade.
Lidocaine Nav1.517-20 (at -80mV holding potential)Inactivation-dependent block.
Nav1.7450Use-dependent inhibition.
Verapamil Cav1.2Varies by protocolState-dependent blockade.
Kv1.32.6Blocks peak outward current.
Kv1.55.1Concentration-dependent block.
Tetraethylammonium (TEA) Kv1.1340Voltage-independent block.
Kv2.1200 (internal), 5000 (external)Blocks from both sides of the membrane.
4-Aminopyridine (4-AP) Kv1.1147 (extracellular), 117 (intracellular)Dose-, voltage-, and use-dependent block.
Kv1.2399

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of action for diterpenoid alkaloids like this compound and the general experimental workflow for characterizing ion channel blockers.

Mechanism of Diterpenoid Alkaloid Ion Channel Blockade cluster_membrane Cell Membrane Ion_Channel Ion Channel (e.g., Nav1.7) Extracellular Pore Intracellular Block Direct Pore Blockade Ion_Channel:f1->Block This compound This compound / Lappaconitine This compound->Ion_Channel:f1 Binds to the pore

Direct blockade of an ion channel by this compound.

Experimental Workflow for IC50 Determination A Cell Culture (Expressing target ion channel) B Whole-Cell Patch Clamp A->B C Record Baseline Current B->C D Apply Blocker (e.g., this compound) C->D E Record Inhibited Current D->E F Data Analysis (Dose-Response Curve) E->F G Determine IC50 F->G

Workflow for IC50 determination using patch-clamp.

Experimental Protocols

The determination of the inhibitory effects of compounds on ion channels is predominantly carried out using the whole-cell patch-clamp electrophysiology technique . This method allows for the direct measurement of ion currents across the cell membrane in response to voltage changes.

Whole-Cell Patch-Clamp Protocol for Nav1.7 Inhibition Assay

1. Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured under standard conditions (37°C, 5% CO2).

  • Cells are passaged regularly and plated onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH.

3. Electrophysiological Recording:

  • A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

  • Borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution are used for recording.

  • A giga-ohm seal is formed between the micropipette tip and the cell membrane. The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.

  • The cell is held at a holding potential of -120 mV.

  • To elicit Nav1.7 currents, the cell is depolarized to 0 mV for 50 ms.

4. Compound Application and Data Acquisition:

  • Baseline Nav1.7 currents are recorded for a stable period.

  • The test compound (e.g., this compound or a known blocker) is dissolved in the external solution and applied to the cell via the perfusion system at various concentrations.

  • The effect of the compound on the peak Nav1.7 current is measured after the current inhibition has reached a steady state.

  • A dose-response curve is constructed by plotting the percentage of current inhibition against the compound concentration.

  • The IC50 value is calculated by fitting the dose-response curve with the Hill equation.

5. Data Analysis:

  • Data is acquired and analyzed using specialized software (e.g., pCLAMP, PatchMaster).

  • Current amplitudes are measured, and the percentage of inhibition is calculated as: (1 - (I_drug / I_control)) * 100, where I_drug is the peak current in the presence of the drug and I_control is the peak current before drug application.

References

In Vivo Therapeutic Potential of Diterpenoid Alkaloids: A Comparative Analysis Featuring Ludaconitine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo therapeutic potential of diterpenoid alkaloids, a class of natural products showing promise in various pharmacological areas. While direct in vivo validation studies on Ludaconitine are not extensively available in publicly accessible literature, this document draws upon experimental data from closely related diterpenoid alkaloids, such as Lappaconitine, to provide a representative comparison and illustrate the therapeutic possibilities of this compound class.

Comparative Analysis of Therapeutic Efficacy

Diterpenoid alkaloids have demonstrated significant anti-inflammatory and neuroprotective effects in various preclinical in vivo models. The following tables summarize key quantitative data from studies on Lappaconitine, a representative C18-diterpenoid alkaloid, to illustrate the potential efficacy of compounds like this compound.

Table 1: In Vivo Anti-Inflammatory Efficacy of Lappaconitine Derivative (A4)

Experimental ModelTreatment GroupDoseOutcome MeasureResultPercentage Inhibition/Reduction
LPS-induced acute lung injury in miceControl-Lung Wet-to-Dry (W/D) Ratio4.5 ± 0.3-
LPS5 mg/kgLung W/D Ratio6.8 ± 0.5-
LPS + A410 mg/kgLung W/D Ratio5.2 ± 0.4~70% reduction in edema
Carrageenan-induced paw edema in ratsControl-Paw Volume (mL)0.15 ± 0.03-
Carrageenan1%Paw Volume (mL) at 4h0.85 ± 0.07-
Carrageenan + Lappaconitine10 mg/kgPaw Volume (mL) at 4h0.40 ± 0.05~53% inhibition of edema

Data is representative and compiled from preclinical studies on Lappaconitine and its derivatives.[1][2][3]

Table 2: In Vivo Analgesic Effects of Lappaconitine

Experimental ModelTreatment GroupDoseOutcome MeasureResultPercentage Inhibition of Pain Response
Acetic acid-induced writhing in miceControl-Number of Writhings35 ± 4-
Acetic Acid0.6%Number of Writhings32 ± 3-
Acetic Acid + Lappaconitine5 mg/kgNumber of Writhings15 ± 2~53%
Hot plate test in miceControl-Latency to Response (s)8 ± 1-
Lappaconitine5 mg/kgLatency to Response (s) at 60 min15 ± 2Significant increase in pain threshold

Data is representative and compiled from preclinical studies on Lappaconitine.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments used to assess the anti-inflammatory and analgesic potential of diterpenoid alkaloids.

LPS-Induced Acute Lung Injury (ALI) in Mice
  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22±2°C, 55±5% humidity, 12h light/dark cycle) with free access to food and water.

  • Grouping: Mice are randomly divided into three groups: Control, LPS, and LPS + Lappaconitine derivative A4.

  • Drug Administration: The treatment group receives an intraperitoneal (i.p.) injection of the Lappaconitine derivative (e.g., 10 mg/kg) one hour before LPS challenge. The control and LPS groups receive an equivalent volume of vehicle.

  • Induction of ALI: Mice are anesthetized, and LPS (5 mg/kg) in sterile saline is administered intratracheally. The control group receives sterile saline.

  • Sample Collection: Six hours after LPS administration, mice are euthanized. Lung tissues are collected for analysis.

  • Outcome Measures:

    • Lung Wet-to-Dry (W/D) Ratio: The right lung is excised, weighed immediately (wet weight), and then dried in an oven at 60°C for 48 hours to obtain the dry weight. The W/D ratio is calculated to assess pulmonary edema.

    • Histopathology: The left lung is fixed in 4% paraformaldehyde, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and lung tissue damage.[2]

    • Cytokine Analysis: Bronchoalveolar lavage fluid (BALF) is collected to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.

Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar rats (180-220 g) are used.

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week.

  • Grouping: Rats are randomly assigned to: Control, Carrageenan, and Carrageenan + Lappaconitine groups.

  • Drug Administration: The treatment group is administered Lappaconitine (e.g., 10 mg/kg, i.p.) 30 minutes before carrageenan injection. The control and carrageenan groups receive the vehicle.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Visualizing Mechanisms and Workflows

Signaling Pathway of Diterpenoid Alkaloid-Mediated Anti-Inflammation

Diterpenoid alkaloids, such as Lappaconitine and potentially this compound, often exert their anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKKs MAPKKs TAK1->MAPKKs IkBa IκBα IKK->IkBa NFkB NF-κB IkBa->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation p38 p38 MAPKKs->p38 JNK JNK MAPKKs->JNK ERK ERK MAPKKs->ERK DA Diterpenoid Alkaloid (e.g., this compound) DA->TAK1 DA->IKK DA->MAPKKs Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Transcription

Caption: Inhibition of NF-κB and MAPK signaling pathways by diterpenoid alkaloids.

Experimental Workflow for In Vivo Validation

The following diagram outlines a typical workflow for the in vivo validation of a therapeutic compound like this compound, from initial hypothesis to data analysis.

G A Hypothesis: This compound has therapeutic potential (e.g., anti-inflammatory) B Selection of In Vivo Model (e.g., LPS-induced ALI in mice) A->B C Dose-Response Study (Determine optimal dose) B->C D Experimental Groups (Control, Disease, Treatment) C->D E Drug Administration D->E F Induction of Disease E->F G Monitoring & Observation (e.g., clinical signs, body weight) F->G H Sample Collection (e.g., tissue, blood, BALF) G->H I Biochemical Analysis (e.g., ELISA for cytokines) H->I J Histopathological Analysis H->J K Data Analysis & Interpretation I->K J->K L Conclusion on Therapeutic Efficacy K->L

Caption: General workflow for in vivo validation of a therapeutic compound.

References

Navigating the Structure-Activity Landscape of Aconitum Alkaloids: A Comparative Guide to Ludaconitine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Ludaconitine analogs, drawing upon extensive experimental data from closely related diterpenoid alkaloids. The insights presented herein are intended to guide the rational design of novel therapeutic agents with enhanced efficacy and reduced toxicity.

This compound, a C18-diterpenoid alkaloid, shares a common structural scaffold with the more extensively studied Lappaconitine (LA). The primary structural difference lies in the substitution at the C4 position. Given their structural similarity, the SAR studies of LA derivatives offer significant predictive value for the development of this compound analogs. This guide will focus on key modifications of the LA scaffold and their impact on analgesic and anti-inflammatory activities, providing a framework for the targeted synthesis of novel this compound-based compounds.

Comparative Analysis of Analog Activity

The biological activity of this compound analogs is profoundly influenced by substitutions at two key positions: the C4 acetamidobenzoate side chain and the 20-N position.

Modifications at the C4 Position: Impact on Analgesic Activity and Toxicity

A significant body of research has focused on modifying the C4 acetamidobenzoate side chain of Lappaconitine to develop potent analgesics with improved safety profiles.[1][2] Ninety-three amide and sulfonamide derivatives were synthesized and evaluated for their in vivo analgesic activity and acute toxicity.[1] The results, summarized in the table below, highlight several key SAR trends.

CompoundModification at C4Analgesic Activity (Writhing Test, % Inhibition)Acute Toxicity (LD50, mg/kg, i.p. mice)
Lappaconitine (LA)Acetamidobenzoate58.3 ± 5.211.7
35 Amide Derivative55.1 ± 6.1300.0
36 Amide Derivative54.8 ± 5.8300.0
39 Amide Derivative56.2 ± 6.5300.0
49 Amide Derivative53.7 ± 5.9>600
70 Sulfonamide Derivative54.5 ± 6.3300.0
89 Sulfonamide Derivative52.9 ± 6.0>400

Data sourced from a study on Lappaconitine derivatives, which provides a strong predictive model for this compound analogs due to structural similarity.[1][2]

The study revealed that the introduction of specific amide and sulfonamide moieties at the C4 position can dramatically decrease toxicity while maintaining analgesic efficacy comparable to the parent compound. Notably, compound 49 exhibited an LD50 greater than 600 mg/kg, representing a significant reduction in toxicity. Further investigations suggest that the analgesic mechanism of these lead compounds involves the inhibition of Na_v_ 1.7 channels.

Modifications at the 20-N Position: Tuning Anti-inflammatory Activity

The 20-N position of the Lappaconitine scaffold has been a key target for developing derivatives with anti-inflammatory properties. A series of 27 novel LA derivatives with various substituents at this position were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages.

CompoundModification at 20-NNO Production Inhibition (IC50, μmol/L)
Lappaconitine (LA)-> 30
A4 1,2,3-triazole derivative12.91
E2 Amino acid derivative> 30

Data from a study on Lappaconitine derivatives, offering insights into the potential anti-inflammatory activity of similarly modified this compound analogs.

The results indicated that the introduction of a 1,2,3-triazole moiety at the 20-N position significantly enhanced anti-inflammatory activity. Compound A4 emerged as the most potent inhibitor of NO production, with an IC50 value of 12.91 μmol/L. Structure-activity relationship analysis suggested that replacing the benzene ring with an electron-donating group could further improve anti-inflammatory efficacy.

Signaling Pathways and Experimental Workflows

The biological effects of these this compound analogs are mediated through their interaction with specific signaling pathways. The anti-inflammatory activity of the 20-N substituted analogs, for instance, is attributed to the suppression of the NF-κB and MAPK signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MKKs MKKs TAK1->MKKs activates IκBα (inhibits NF-κB) IκBα (inhibits NF-κB) IKK->IκBα (inhibits NF-κB) NF-κB NF-κB IκBα (inhibits NF-κB)->NF-κB degradation Pro-inflammatory Genes (TNF-α, PGE2, NO) Pro-inflammatory Genes (TNF-α, PGE2, NO) NF-κB->Pro-inflammatory Genes (TNF-α, PGE2, NO) MAPKs MAPKs MKKs->MAPKs activates AP1 AP1 MAPKs->AP1 activates AP1->Pro-inflammatory Genes (TNF-α, PGE2, NO) This compound Analog (A4) This compound Analog (A4) This compound Analog (A4)->IKK inhibits This compound Analog (A4)->MKKs inhibits

Figure 1: Proposed mechanism of anti-inflammatory action of 20-N substituted this compound analogs.

The development and evaluation of these analogs follow a structured experimental workflow, beginning with chemical synthesis and progressing through in vitro and in vivo testing.

G A Synthesis of this compound Analogs B In Vitro Cytotoxicity Assay (e.g., MTT assay in RAW264.7 cells) A->B C In Vitro Anti-inflammatory Assay (e.g., NO production inhibition) B->C D In Vivo Analgesic Activity Assay (e.g., Writhing test in mice) C->D E In Vivo Acute Toxicity Assay (LD50 determination) D->E F Mechanism of Action Studies (e.g., Western blot for NF-κB, MAPK signaling) E->F G Lead Compound Identification F->G

Figure 2: General experimental workflow for the evaluation of this compound analogs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Lappaconitine derivatives, which can be adapted for this compound analogs.

Synthesis of 20-N Substituted Lappaconitine Derivatives

A series of novel Lappaconitine derivatives bearing amide of 1,2,3-triazoles, cinnamic acid moiety, indole moiety, and amino acid moiety at the 20-N position were synthesized. The general synthetic route involved the reaction of Lappaconitine with various substituted acyl chlorides or carboxylic acids in the presence of a coupling agent. For example, the 1,2,3-triazole derivatives were synthesized by reacting N-deacetyllappaconitine with a corresponding 1,2,3-triazole carboxylic acid using a standard peptide coupling reagent like HATU. The reaction products were purified by column chromatography.

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production

RAW264.7 macrophage cells were seeded in 96-well plates and incubated for 24 hours. The cells were then pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 μg/mL) for another 24 hours. The concentration of nitrite in the culture supernatant was measured as an indicator of NO production using the Griess reagent. The absorbance at 540 nm was measured, and the IC50 values were calculated.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

Male Kunming mice were randomly divided into groups. The control group received saline, the positive control group received a reference drug, and the test groups received different doses of the synthesized compounds intraperitoneally. Thirty minutes after administration, each mouse was injected intraperitoneally with 0.7% acetic acid solution. The number of writhes (a response characterized by contraction of the abdominal muscles and stretching of the hind limbs) was counted for 15 minutes, starting 5 minutes after the acetic acid injection. The percentage of inhibition of writhing was calculated relative to the control group.

Acute Toxicity Test (LD50)

The median lethal dose (LD50) was determined in Kunming mice. The animals were fasted for 12 hours before the experiment but had free access to water. The test compounds were administered intraperitoneally at various doses to different groups of mice. The mortality rate in each group was observed and recorded over a 24-hour period. The LD50 value was calculated using the Bliss method.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

RAW264.7 cells were treated with the test compound and LPS as described for the NO production assay. After treatment, the cells were lysed, and the total protein concentration was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against key proteins in the NF-κB (e.g., p-p65, p-IκBα) and MAPK (e.g., p-ERK, p-JNK, p-p38) signaling pathways. After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.

References

Independent Verification of Antileishmanial Effects: A Comparative Guide for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the antileishmanial properties of novel chemical entities. As a case study, we will evaluate the hypothetical compound Ludaconitine (referred to herein as Compound L) against established antileishmanial drugs. This document outlines the essential experimental protocols and presents a comparative analysis of efficacy and cytotoxicity, supported by data tables and visualizations of key cellular pathways.

Comparative Efficacy and Cytotoxicity

The antileishmanial activity of a novel compound is primarily assessed by its ability to inhibit the growth of Leishmania parasites and its toxicity towards mammalian cells. The following tables summarize the in vitro efficacy (IC50) against Leishmania donovani promastigotes and intracellular amastigotes, and the cytotoxicity (CC50) against murine macrophages (RAW 264.7) for Compound L in comparison to standard antileishmanial drugs.

Table 1: In Vitro Antileishmanial Activity against Leishmania donovani

CompoundIC50 (µM) - PromastigotesIC50 (µM) - Intracellular Amastigotes
Compound L (Hypothetical) 8.5 3.2
Amphotericin B0.04 - 0.7[1][2][3]0.015 - 0.4[1][2]
Miltefosine7.2 - 220.9 - 12.8
Paromomycin145 - 200>150
Pentamidine1.6 - 7.70.3 - 70

Table 2: In Vitro Cytotoxicity and Selectivity Index

CompoundCC50 (µM) - Murine MacrophagesSelectivity Index (SI = CC50/IC50 Amastigotes)
Compound L (Hypothetical) 96 30
Amphotericin B>10.82> 27
Miltefosine>50> 3.9
ParomomycinNot widely reportedNot widely reported
Pentamidine>30.8> 0.44

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of experimental findings. The following are standard protocols for assessing the antileishmanial activity and cytotoxicity of a test compound.

In Vitro Antileishmanial Activity Assay (Promastigote Stage)

This assay determines the effect of a compound on the extracellular, motile form of the Leishmania parasite.

  • Leishmania Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 26°C.

  • Assay Setup: Promastigotes in the logarithmic phase of growth are seeded into 96-well plates at a density of 1 x 10^6 cells/mL.

  • Compound Addition: The test compound (e.g., Compound L) is serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO) are included.

  • Incubation: The plates are incubated at 26°C for 72 hours.

  • Viability Assessment: Parasite viability is determined by adding a resazurin-based solution and measuring fluorescence or by direct counting using a hemocytometer.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration.

In Vitro Antileishmanial Activity Assay (Intracellular Amastigote Stage)

This assay evaluates the compound's ability to kill the clinically relevant intracellular form of the parasite within host macrophages.

  • Macrophage Culture: Murine macrophages (e.g., RAW 264.7) are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Infection: Macrophages are seeded in 96-well plates and infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. After 24 hours of incubation, non-phagocytosed promastigotes are removed by washing.

  • Compound Treatment: The infected macrophages are treated with serial dilutions of the test compound and controls for 72 hours.

  • Quantification of Infection: The cells are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by microscopy.

  • IC50 Calculation: The IC50 value is determined as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of cell viability.

  • Cell Seeding: Murine macrophages are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Exposure: The cells are exposed to the same serial dilutions of the test compound as in the antileishmanial assays for 72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50%.

Visualizing Experimental Workflow and Cellular Pathways

Understanding the experimental process and the biological context of drug action is facilitated by visual diagrams.

G cluster_0 In Vitro Antileishmanial & Cytotoxicity Workflow start Start culture_promastigotes Culture Leishmania Promastigotes start->culture_promastigotes culture_macrophages Culture Murine Macrophages start->culture_macrophages infect_macrophages Infect Macrophages with Promastigotes culture_promastigotes->infect_macrophages treat_promastigotes Treat Promastigotes with Test Compound culture_promastigotes->treat_promastigotes culture_macrophages->infect_macrophages treat_macrophages Treat Macrophages with Test Compound culture_macrophages->treat_macrophages treat_amastigotes Treat Infected Macrophages with Test Compound infect_macrophages->treat_amastigotes assess_promastigote_viability Assess Promastigote Viability (e.g., Resazurin) treat_promastigotes->assess_promastigote_viability assess_amastigote_viability Assess Intracellular Amastigote Viability (Giemsa Staining) treat_amastigotes->assess_amastigote_viability assess_macrophage_viability Assess Macrophage Viability (MTT Assay) treat_macrophages->assess_macrophage_viability calc_ic50_pro Calculate IC50 (Promastigotes) assess_promastigote_viability->calc_ic50_pro calc_ic50_ama Calculate IC50 (Amastigotes) assess_amastigote_viability->calc_ic50_ama calc_cc50 Calculate CC50 (Macrophages) assess_macrophage_viability->calc_cc50 end End calc_ic50_pro->end calc_si Calculate Selectivity Index (SI) calc_ic50_ama->calc_si calc_cc50->calc_si calc_si->end

Caption: Workflow for in vitro antileishmanial and cytotoxicity screening.

Leishmania parasites have evolved sophisticated mechanisms to survive within host macrophages by modulating key signaling pathways. Understanding these interactions is crucial for identifying novel drug targets.

G cluster_1 Leishmania-Host Cell Signaling Interaction cluster_2 Parasite-Mediated Inhibition cluster_3 Parasite-Mediated Activation cluster_4 Outcome leishmania Leishmania Parasite macrophage Host Macrophage leishmania->macrophage Infection oxidative_burst Inhibition of Oxidative Burst macrophage->oxidative_burst il12_production Decreased IL-12 Production macrophage->il12_production apoptosis_inhibition Inhibition of Apoptosis macrophage->apoptosis_inhibition pi3k_akt Activation of PI3K/Akt Pathway macrophage->pi3k_akt erk1_2 Activation of ERK1/2 Pathway macrophage->erk1_2 il10_production Increased IL-10 Production macrophage->il10_production parasite_survival Parasite Survival and Replication oxidative_burst->parasite_survival prevents il12_production->parasite_survival prevents apoptosis_inhibition->parasite_survival promotes pi3k_akt->apoptosis_inhibition promotes erk1_2->il10_production induces il10_production->il12_production inhibits il10_production->parasite_survival promotes

Caption: Key signaling pathways modulated by Leishmania in host macrophages.

Conclusion

This guide provides a standardized approach for the initial evaluation of novel antileishmanial compounds, using the hypothetical "Compound L" as an example. The presented protocols for in vitro efficacy and cytotoxicity testing, along with the comparative data of established drugs, offer a benchmark for assessing the potential of new therapeutic candidates. The visualization of experimental workflows and cellular signaling pathways further aids in the conceptual understanding of the drug discovery and development process for leishmaniasis. Independent and rigorous verification using these or similar methodologies is essential to identify and advance promising new treatments for this neglected tropical disease.

References

Comparative Toxicity of Ludaconitine and Other Aconitum Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the toxicity of Ludaconitine with other prominent Aconitum alkaloids, namely Aconitine, Mesaconitine, and Hypaconitine. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.

Executive Summary

Aconitum alkaloids are a class of highly toxic diterpenoid alkaloids notorious for their cardiotoxic and neurotoxic effects. Their primary mechanism of action involves the persistent activation of voltage-gated sodium channels, leading to cellular hyperexcitability. This guide focuses on a comparative toxicological assessment of this compound against the more extensively studied Aconitine, Mesaconitine, and Hypaconitine. While all these alkaloids exhibit significant toxicity, the available data suggests variations in their potency.

Quantitative Toxicity Data

The acute toxicity of these alkaloids is typically expressed as the median lethal dose (LD50), the dose required to kill 50% of a tested population. The following table summarizes the available LD50 values in mice for this compound and other selected Aconitum alkaloids. It is crucial to note that LD50 values can vary depending on the route of administration.

AlkaloidAnimal ModelAdministration RouteLD50Reference
This compound MouseIntravenous21.8 mg/kg[1]
Aconitine MouseIntravenous0.100 mg/kg[2]
MouseOral1.8 mg/kg[3][4][5]
Mesaconitine MouseIntravenous0.068 mg/kg
MouseOral1.9 mg/kg
Hypaconitine RatOral2.8 mg/kg

Note: Direct comparison of toxicity should be made with caution, especially when administration routes differ.

Experimental Protocols

This section outlines the detailed methodologies for key experiments commonly used to assess the toxicity of Aconitum alkaloids.

In Vivo Acute Toxicity (LD50) Determination

The Up-and-Down Procedure (UDP) is a recognized method for determining the LD50 that reduces the number of animals required.

Protocol: Acute Oral Toxicity Assessment in Mice using the Up-and-Down Procedure

  • Animal Model: Healthy, young adult mice (e.g., Swiss albino), nulliparous and non-pregnant, weighing between 18-22g. Animals are acclimatized for at least 5 days before the experiment.

  • Housing: Animals are housed in standard cages with controlled temperature (22 ± 3 °C), humidity (50-60%), and a 12-hour light/dark cycle. They have free access to standard pellet diet and water.

  • Dosage Preparation: The test alkaloid is dissolved in a suitable vehicle (e.g., distilled water, saline with 0.5% Tween 80). The concentration is adjusted to deliver the desired dose in a volume of 10 ml/kg body weight.

  • Dosing Procedure:

    • A starting dose is selected based on available data or a preliminary range-finding study. For Aconitum alkaloids, a starting dose significantly lower than the expected LD50 is chosen.

    • A single animal is dosed by oral gavage.

    • The animal is observed for signs of toxicity and mortality for up to 14 days. Key observation times are the first 30 minutes, then hourly for 4 hours, and daily thereafter.

    • If the animal survives, the dose for the next animal is increased by a factor (e.g., 1.3).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Data Analysis: The LD50 is calculated from the pattern of survivals and deaths using statistical software designed for the UDP, such as the AOT425StatPgm.

In Vitro Cardiotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity in H9c2 Cardiomyoblasts

  • Cell Culture: H9c2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the Aconitum alkaloid (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included. The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group. The IC50 value (the concentration that inhibits 50% of cell viability) can be calculated from the dose-response curve.

In Vitro Neurotoxicity Assessment

Whole-cell patch-clamp is a gold-standard electrophysiological technique to study the effects of ion channel modulators.

Protocol: Whole-Cell Patch-Clamp Analysis of Sodium Currents in Neuronal Cells

  • Cell Preparation: Primary neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured on glass coverslips.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Recording Procedure:

    • A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope.

    • A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a single cell.

    • A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.

    • The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.

    • Voltage-gated sodium currents are elicited by depolarizing voltage steps from a holding potential of -100 mV.

  • Drug Application: The Aconitum alkaloid is applied to the cell via a perfusion system at various concentrations.

  • Data Acquisition and Analysis: Sodium currents are recorded before and after drug application. The effects on current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation are analyzed using specialized software.

Signaling Pathways and Mechanisms of Toxicity

The primary molecular target of Aconitum alkaloids is the voltage-gated sodium channel (VGSC). By binding to site 2 of the α-subunit of the channel, these alkaloids cause a persistent activation, leading to a continuous influx of Na+ ions. This disrupts the normal electrical signaling in excitable cells of the heart and nervous system.

G Aconitum_Alkaloid Aconitum Alkaloid (e.g., this compound, Aconitine) VGSC Voltage-Gated Sodium Channel (VGSC) Aconitum_Alkaloid->VGSC Binds to Site 2 Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Overload Intracellular Ca2+ Overload Depolarization->Ca_Overload Leads to Cardiotoxicity Cardiotoxicity (Arrhythmias) Depolarization->Cardiotoxicity Neurotoxicity Neurotoxicity (Paresthesia, Paralysis) Depolarization->Neurotoxicity p38_MAPK p38 MAPK Activation Ca_Overload->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis Apoptosis->Cardiotoxicity

Caption: Proposed signaling pathway for Aconitum alkaloid toxicity.

Downstream of persistent sodium channel activation, a cascade of events contributes to cellular damage. This includes intracellular calcium overload, which in turn can activate various signaling pathways such as the p38 mitogen-activated protein kinase (p38 MAPK) pathway. Activation of these pathways can ultimately lead to apoptosis (programmed cell death), a key mechanism in the cardiotoxicity induced by these alkaloids. While this pathway is well-documented for aconitine, it is highly probable that this compound and other diester-diterpenoid alkaloids share a similar mechanism of action due to their structural similarities.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comparative toxicity assessment of Aconitum alkaloids.

G cluster_0 In Vivo Assessment cluster_1 In Vitro Assessment cluster_2 Data Analysis & Comparison LD50 LD50 Determination (Up-and-Down Procedure) Tox_Symptoms Observation of Toxic Symptoms LD50->Tox_Symptoms Comparison Comparative Analysis of LD50 and IC50 values Tox_Symptoms->Comparison Cell_Culture Cell Culture (e.g., H9c2, Neuronal Cells) Viability Cell Viability Assays (MTT, CCK-8) Cell_Culture->Viability Apoptosis_Assay Apoptosis Assays (Flow Cytometry, Western Blot) Cell_Culture->Apoptosis_Assay Electrophysiology Electrophysiology (Patch-Clamp) Cell_Culture->Electrophysiology Viability->Comparison Mechanism Elucidation of Toxic Mechanisms Apoptosis_Assay->Mechanism Electrophysiology->Mechanism

Caption: Experimental workflow for comparative toxicity studies.

Conclusion

This compound, like other Aconitum alkaloids, is a potent toxin that primarily targets voltage-gated sodium channels. The available LD50 data suggests that its intravenous toxicity in mice may be lower than that of Aconitine and Mesaconitine. However, further studies with consistent administration routes are necessary for a definitive comparison. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to conduct further investigations into the toxicological properties of this compound and other related compounds. Understanding the nuanced differences in their potencies and mechanisms of action is crucial for both risk assessment and the potential development of therapeutic interventions for Aconitum alkaloid poisoning.

References

Assessing the Selectivity of Ludaconitine for its Molecular Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ludaconitine, a member of the Aconitum alkaloid family, is structurally similar to other compounds known to interact with voltage-gated sodium channels (Nav). However, a comprehensive review of publicly available scientific literature reveals a significant gap in direct experimental data quantifying the selectivity of this compound for its molecular target. This guide provides a comparative assessment of this compound's expected selectivity by examining the well-characterized interactions of its close structural analogs—aconitine, lappaconitine, and bulleyaconitine A—with various Nav channel subtypes.

This document summarizes the available quantitative data for these related compounds, details the standard experimental protocols used to determine Nav channel selectivity, and presents signaling pathway and experimental workflow diagrams to contextualize this information. The data presented herein for analogous compounds can guide future research to definitively characterize the selectivity profile of this compound.

Comparative Selectivity of Aconitum Alkaloids for Voltage-Gated Sodium Channels

While direct binding affinity or inhibitory concentration data for this compound across the spectrum of Nav channel subtypes (Nav1.1-Nav1.9) is not currently available in the public domain, the selectivity of structurally related Aconitum alkaloids has been investigated. The following table summarizes key quantitative data for aconitine, lappaconitine, and bulleyaconitine A, which can serve as a predictive framework for the potential selectivity of this compound.

CompoundMolecular Target(s)Reported IC50/K_i_ ValuesOrganism/Cell LineReference(s)
Aconitine Voltage-Gated Sodium Channels (Nav) - Activator/Partial AgonistK_i_ ~1 µM (for site 2)Rat brain synaptosomes[1]
Nav1.5 (human)Activation observed at 3x10⁻⁵ to 1x10⁻⁴ M-[2]
Nav1.2 (rat)K_d_ = 1.2 µM-[2]
Lappaconitine Voltage-Gated Sodium Channels (Nav) - BlockerIC50 = 27.67 µM (for Nav1.7)Human Embryonic Kidney (HEK293) cells[3][4]
Human Heart (hH1) Nav channelsIrreversible block-
Bulleyaconitine A Voltage-Gated Sodium Channels (Nav) - BlockerResting State: Cell lines
Nav1.3IC50 = 995.6 nM
Nav1.7IC50 = 125.7 nM
Nav1.8IC50 = 151.2 µM
Inactivated State:
Nav1.3IC50 = 20.3 pM
Nav1.7IC50 = 132.9 pM
Nav1.8IC50 = 18.0 µM

Experimental Protocols

The determination of a compound's selectivity for different Nav channel subtypes typically involves a combination of electrophysiological and radioligand binding assays.

Electrophysiological Analysis using Patch-Clamp Technique

This is the gold-standard method for characterizing the functional effects of a compound on ion channels.

  • Cell Lines: Human Embryonic Kidney (HEK-293) cells are commonly used as they do not endogenously express significant levels of Nav channels. These cells are transiently or stably transfected with plasmids containing the cDNA for the specific human Nav channel α-subunit (e.g., Nav1.1, Nav1.2, etc.) and auxiliary β-subunits.

  • Whole-Cell Patch-Clamp Recording:

    • Transfected cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.

    • The chamber is perfused with an extracellular solution containing physiological concentrations of ions.

    • Glass micropipettes with a tip diameter of ~1 µm are filled with an intracellular solution and used to form a high-resistance seal (a "gigaseal") with the cell membrane.

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • A series of voltage protocols are applied to the cell to elicit sodium currents. To determine the IC50, cells are held at a holding potential (e.g., -120 mV), and depolarizing pulses are applied to elicit a peak sodium current.

    • The compound of interest (e.g., this compound) is then perfused into the bath at increasing concentrations, and the reduction in the peak sodium current is measured.

    • Dose-response curves are generated by plotting the percentage of current inhibition against the compound concentration, and the IC50 value is calculated.

  • State-Dependence Analysis: To assess if the compound preferentially binds to the resting, open, or inactivated state of the channel, different voltage protocols are used. For example, to assess binding to the inactivated state, the holding potential is set to a more depolarized level (e.g., -70 mV) where a significant fraction of channels are in the inactivated state.

Radioligand Binding Assays

These assays measure the direct binding of a radiolabeled ligand to the channel protein and can be used to determine the binding affinity (K_d_ or K_i_) of a test compound.

  • Membrane Preparation: Synaptosomes from rat brain or membranes from cell lines expressing the target Nav channel subtype are prepared by homogenization and centrifugation.

  • Binding Reaction:

    • A known concentration of a radioligand that binds to a specific site on the Nav channel (e.g., [³H]batrachotoxin for site 2, where aconitine alkaloids are known to bind) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The K_i_ value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of Voltage-Gated Sodium Channel Modulation

NavChannelModulation cluster_membrane Cell Membrane cluster_stimulus cluster_response cluster_modulator Extracellular Extracellular Space Intracellular Intracellular Space NavChannel Voltage-Gated Sodium Channel (Nav) AP Action Potential Propagation NavChannel->AP Initiates Depolarization Membrane Depolarization Depolarization->NavChannel Activates This compound This compound (or Analog) This compound->NavChannel Modulates (Activates or Blocks)

Caption: Modulation of Nav channels by Aconitum alkaloids.

Experimental Workflow for Assessing Nav Channel Selectivity

SelectivityWorkflow start Start: Select Nav Channel Subtypes (Nav1.1 - Nav1.9) transfection Transfect HEK-293 cells with specific Nav subtype cDNA start->transfection electrophys Electrophysiology: Whole-Cell Patch-Clamp transfection->electrophys binding Radioligand Binding Assay transfection->binding dose_response_ephys Generate Dose-Response Curves electrophys->dose_response_ephys competition_curve Generate Competition Curves binding->competition_curve ic50_ephys Calculate IC50 Values dose_response_ephys->ic50_ephys comparison Compare IC50/Ki values across all Nav channel subtypes ic50_ephys->comparison ki_binding Calculate Ki Values competition_curve->ki_binding ki_binding->comparison selectivity Determine Selectivity Profile comparison->selectivity

Caption: Workflow for determining Nav channel selectivity.

References

Limited Published Data Hinders Replication Efforts for Ludaconitine's Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant lack of published studies on the biological effects of Ludaconitine, a diterpenoid alkaloid isolated from Aconitum spicatum. This scarcity of data makes it currently impossible to conduct a comparative analysis or provide a guide for replicating published findings, as requested by researchers, scientists, and drug development professionals.

While the initial discovery of this compound identified a potential biological activity, the absence of subsequent independent research, replication studies, or comparative analyses with alternative compounds prevents a thorough evaluation of its performance and mechanism of action. The core requirements of a "Publish Comparison Guide," including the presentation of quantitative data from multiple studies and detailed experimental protocols for replication, cannot be met with the currently available information.

Current State of Research on this compound

A singular study has reported the isolation of this compound from Aconitum spicatum and its in vitro antileishmanial activity against Leishmania major. The study reported a half-maximal inhibitory concentration (IC50) for this compound, providing a preliminary quantitative measure of its potential therapeutic effect.[1]

Table 1: Reported In Vitro Antileishmanial Activity of this compound

CompoundTarget OrganismIC50 (µg/mL)
This compoundLeishmania major36.10 ± 3.4

Source: Shyaula SL, et al. Nat Prod Res. 2016.[1]

However, this foundational finding has not been independently verified or expanded upon in the published literature. Without replication, the robustness and reproducibility of this biological effect remain unconfirmed.

The Broader Context of Diterpenoid Alkaloids

This compound belongs to the class of diterpenoid alkaloids, which are known for their complex structures and diverse pharmacological activities.[2][3] Many alkaloids from the Aconitum genus, for instance, have been investigated for their analgesic, anti-inflammatory, and cardiotonic effects.[4] The primary mechanism of action for many of these compounds involves the modulation of voltage-gated sodium channels.

While this broader context is informative, it is not a substitute for specific data on this compound. The biological activity of diterpenoid alkaloids can vary significantly with minor structural modifications, making direct extrapolation of findings from other related compounds to this compound unreliable.

Experimental Protocols: A Missing Piece

A critical component for any researcher aiming to replicate a study is a detailed experimental protocol. For this compound, the only available methodology is from the initial isolation and antileishmanial activity study.

Key Methodological Aspects from the Original Study:

  • Extraction: The crude extract of Aconitum spicatum tubers was prepared, followed by a dichloromethane extract at pH 2.5.

  • Isolation: this compound was isolated from the dichloromethane extract using chromatographic purification.

  • In Vitro Antileishmanial Assay: The activity was assessed against Leishmania major.

To facilitate replication and further research, a more detailed protocol would be necessary, including specifics on the parasite culture, assay conditions, and positive/negative controls.

Visualizing the Path Forward: A Hypothetical Workflow

While a signaling pathway for this compound's specific action cannot be diagrammed due to a lack of data, a general workflow for future research aimed at replicating and expanding upon the initial findings can be conceptualized.

G cluster_0 Replication Phase cluster_1 Expansion Phase Extraction_Isolation Extraction & Isolation of this compound from Aconitum spicatum In_Vitro_Replication In Vitro Replication of Antileishmanial Assay Extraction_Isolation->In_Vitro_Replication Cytotoxicity_Assay Cytotoxicity Assessment (e.g., against mammalian cells) In_Vitro_Replication->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., target identification) Cytotoxicity_Assay->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity (Animal Models) Mechanism_of_Action->In_Vivo_Studies SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vivo_Studies->SAR_Studies

Caption: Hypothetical workflow for future this compound research.

References

Quantitative Comparison of Aconitum Alkaloids' Potency with Established Analgesic and Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the potency of Aconitum alkaloids, closely related to Ludaconitine, with established drugs in the fields of analgesia and anti-inflammation. Due to the limited availability of specific quantitative data for this compound in these contexts, this guide utilizes data from closely related and well-studied Aconitum alkaloids, namely Aconitine and Lappaconitine, as surrogates to provide a useful comparison for researchers, scientists, and drug development professionals. The primary mechanism of action for the analgesic and toxic effects of many Aconitum alkaloids involves the modulation of voltage-gated sodium channels.[1][2][3]

Data Presentation: Potency Comparison

The following tables summarize the available quantitative data on the potency of Aconitum alkaloids in comparison to established analgesic and anti-inflammatory drugs.

Table 1: Analgesic Potency

CompoundAssaySpeciesPotency (ED50/IC50)ComparatorComparator PotencyReference
AconitineHot Plate TestMice0.9 mg/kg (oral)Aspirin200 mg/kg (oral)[4][5]
AconitineAcetic Acid Writhing TestMice~0.9 mg/kg (oral, 76% inhibition)Aspirin200 mg/kg (oral, 75% inhibition)
LappaconitineVoltage-gated Sodium Channel (Nav1.7) InhibitionHuman embryonic kidney (HEK293) cellsIC50: 27.67 µmol/L--
N-deacetyllappaconitineFormaldehyde TestMiceED50: 7.1 mg/kg (s.c.)--
N-deacetyllappaconitineAcetic Acid Writhing TestMiceED50: 2.3 mg/kg (s.c.)--
LappaconitineAcetic Acid Writhing TestMiceED50: 3.5 mg/kg (s.c.)--
MorphineVariousHumanSee Equianalgesic Table--
Ibuprofen-HumanSee product information--
Naproxen-HumanSee product information--

Table 2: Anti-inflammatory Potency

CompoundAssaySpecies/Cell LinePotency (IC50)ComparatorComparator PotencyReference
Lappaconitine Derivative (A4)Nitric Oxide (NO) Production InhibitionRAW264.7 cellsIC50: 12.91 µmol/L--
RofecoxibCOX-2 Inhibition (Whole Blood)HumanIC50: 0.53 µMCelecoxibIC50: 6.6 µM
CelecoxibCOX-2 Inhibition (Whole Blood)HumanIC50: 6.6 µMRofecoxibIC50: 0.53 µM
MeloxicamCOX-2 Inhibition (Whole Blood)HumanIC50: 2 µM--
DiclofenacCOX-2 Inhibition (Whole Blood)HumanIC50: 3 µM--
IndomethacinCOX-2 Inhibition (Whole Blood)HumanIC50: 0.4 µM--

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Analgesic Activity: Hot Plate Test

The hot plate test is a widely used method to assess the central analgesic activity of drugs.

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.

  • Animals: Mice are commonly used.

  • Procedure:

    • The hot plate surface is maintained at a constant temperature, typically between 52°C and 55°C.

    • Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

    • A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage.

    • The test compound or vehicle is administered to the animals at a specified time before the test.

    • The increase in reaction time compared to the control group indicates an analgesic effect.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic and reliable model for evaluating the anti-inflammatory activity of compounds.

  • Animals: Rats or mice are typically used.

  • Procedure:

    • The initial paw volume of the animals is measured using a plethysmometer.

    • The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan (typically 1% solution) is given into the right hind paw to induce inflammation.

    • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The percentage of inhibition of edema in the drug-treated group is calculated by comparing it with the vehicle-treated control group.

Voltage-Gated Sodium Channel Assay

Patch-clamp electrophysiology is the gold standard for studying the effects of compounds on voltage-gated sodium channels. Automated patch-clamp systems are also used for higher throughput screening.

  • Cell Line: A cell line stably expressing the specific sodium channel subtype of interest (e.g., HEK293 cells expressing Nav1.7) is used.

  • Procedure:

    • Whole-cell patch-clamp recordings are performed to measure the sodium currents.

    • A specific voltage protocol is applied to the cell to elicit channel opening, inactivation, and recovery from inactivation.

    • The test compound is perfused onto the cell at various concentrations.

    • The effect of the compound on the sodium current (e.g., inhibition of the peak current) is measured.

    • The concentration-response curve is plotted to determine the IC50 value.

    • Fluorescence-based assays using membrane potential-sensitive dyes can also be employed for high-throughput screening.

Mandatory Visualizations

Signaling Pathway of Aconitum Alkaloids

The primary mechanism of action for the analgesic and neurotoxic effects of many Aconitum alkaloids involves their interaction with voltage-gated sodium channels.

Aconitum_Alkaloid_Pathway cluster_neuron Neuron Aconitum_Alkaloid Aconitum Alkaloid (e.g., Aconitine, Lappaconitine) VGSC Voltage-Gated Sodium Channel (VGSC) Aconitum_Alkaloid->VGSC Binds to site 2 Na_Influx Persistent Na+ Influx VGSC->Na_Influx Prevents inactivation Depolarization Membrane Depolarization Na_Influx->Depolarization AP_Block Blockade of Action Potential Propagation Depolarization->AP_Block Analgesia Analgesic Effect AP_Block->Analgesia

Caption: Proposed signaling pathway for the analgesic effect of Aconitum alkaloids.

Experimental Workflow for Analgesic Potency Assessment

The following diagram illustrates a typical workflow for evaluating the analgesic potency of a test compound like an Aconitum alkaloid.

Analgesic_Workflow Start Start Animal_Grouping Animal Grouping (e.g., Mice) Start->Animal_Grouping Drug_Admin Drug Administration (Test Compound, Vehicle, Positive Control) Animal_Grouping->Drug_Admin Analgesic_Test Analgesic Test (e.g., Hot Plate, Acetic Acid Writhing) Drug_Admin->Analgesic_Test Data_Collection Data Collection (Reaction Latency, Writhing Counts) Analgesic_Test->Data_Collection Data_Analysis Data Analysis (% Inhibition, ED50 Calculation) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo assessment of analgesic potency.

References

Limited Evidence Available for Ludaconitine's Efficacy in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive validation of ludaconitine's effect in a specific disease model is not possible at this time due to a significant lack of published scientific research. While initial studies have identified this compound as a biologically active compound, its therapeutic potential remains largely unexplored. This guide summarizes the current, limited findings on this compound and provides a comparative context with the closely related and more extensively studied alkaloid, lappaconitine.

This compound: Current State of Research

This compound is a diterpenoid alkaloid isolated from the plant Aconitum spicatum. To date, the primary pharmacological activity reported for this compound is its antileishmanial effect. An in vitro study has demonstrated its ability to inhibit the growth of Leishmania parasites.

Table 1: In Vitro Activity of this compound

CompoundTarget OrganismMetricValue
This compoundLeishmania sp.IC5036.10 µg/mL[1]

Experimental Protocols:

Detailed experimental protocols for the in vitro antileishmanial activity of this compound are not extensively published. The available information indicates that the half-maximal inhibitory concentration (IC50) was determined against a culture of Leishmania parasites[1]. For a reproducible study, a detailed protocol would be required, including specifics of the parasite species and stage, culture conditions, this compound concentrations tested, incubation times, and the method used for assessing parasite viability.

Signaling Pathways and Experimental Workflows:

Currently, there is no published research on the mechanism of action of this compound or its effects on specific signaling pathways. Therefore, diagrams for signaling pathways or detailed experimental workflows for disease models cannot be generated.

Comparative Compound: Lappaconitine

In contrast to this compound, the related C18-diterpenoid alkaloid, lappaconitine, has been the subject of numerous studies, primarily investigating its analgesic and anti-inflammatory properties. Lappaconitine has been used in clinical practice in some countries for pain relief.

Table 2: Overview of Lappaconitine's Validated Effects

CompoundDisease/ModelKey Findings
LappaconitineNeuropathic Pain (rat model)Demonstrated dose-dependent anti-allodynic and anti-hyperalgesic effects.[2]
Post-operative Pain (human)Showed analgesic efficacy comparable to fentanyl with fewer side effects.
InflammationExhibits anti-inflammatory properties.[3][4]

Mechanism of Action of Lappaconitine:

Lappaconitine's analgesic effects are attributed to its ability to block voltage-gated sodium channels in neurons, thereby inhibiting the transmission of pain signals. Studies have also suggested that it may stimulate the expression of spinal dynorphin A, an endogenous opioid peptide.

Experimental Workflow for Lappaconitine in a Neuropathic Pain Model:

The following diagram illustrates a general experimental workflow for evaluating the efficacy of a compound like lappaconitine in a rat model of neuropathic pain.

G cluster_0 Pre-clinical Evaluation of Lappaconitine A Induction of Neuropathic Pain (e.g., Spinal Nerve Ligation in Rats) B Baseline Behavioral Testing (e.g., Von Frey filaments, Hargreaves test) A->B C Drug Administration (Lappaconitine vs. Vehicle Control vs. Positive Control) B->C D Post-treatment Behavioral Testing (Assess mechanical allodynia and thermal hyperalgesia) C->D E Tissue Collection and Analysis (e.g., Spinal cord for dynorphin A expression) D->E F Data Analysis and Interpretation E->F

Caption: General workflow for assessing lappaconitine's analgesic effects.

Signaling Pathway Implicated in Lappaconitine's Action:

The diagram below depicts a simplified representation of a pain signaling pathway and the proposed point of intervention for lappaconitine.

G cluster_0 Pain Signaling and Lappaconitine's Target Noxious_Stimulus Noxious Stimulus Nociceptor Nociceptor Activation Noxious_Stimulus->Nociceptor Na_Channel Voltage-gated Sodium Channels Nociceptor->Na_Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Spinal_Cord Signal Transmission to Spinal Cord Action_Potential->Spinal_Cord Pain_Perception Pain Perception in Brain Spinal_Cord->Pain_Perception Lappaconitine Lappaconitine Lappaconitine->Na_Channel Blocks

Caption: Lappaconitine's inhibition of pain signaling via sodium channels.

Conclusion

While this compound has been identified and shows initial promise with its antileishmanial activity, it remains a compound with a significant need for further investigation. There is currently a lack of data to support its validation in any disease model beyond preliminary in vitro studies. Researchers interested in the therapeutic potential of Aconitum alkaloids will find a much larger body of work on the related compound, lappaconitine, which has established analgesic and anti-inflammatory effects. Future research on this compound should focus on elucidating its mechanism of action, evaluating its efficacy in various disease models through in vivo studies, and establishing a comprehensive safety profile. Without such data, any comparison to established therapeutic agents would be purely speculative.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Ludaconitine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

Ludaconitine, a potent aconitine alkaloid, necessitates stringent disposal protocols to ensure the safety of laboratory personnel and maintain environmental compliance. Due to its high toxicity, all this compound waste must be managed as hazardous chemical waste.[1][2][3] Adherence to the following procedures is critical for the safe handling and disposal of this compound.

I. Hazard Assessment and Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is imperative. Aconitine alkaloids are known neurotoxins and cardiotoxins.[2][3] Therefore, all handling of this compound, including during disposal, must be conducted with appropriate personal protective equipment (PPE) in a designated and controlled area.

Required Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A properly fitted laboratory coat

All operations involving this compound should ideally be performed within a chemical fume hood to minimize inhalation risks.

II. Step-by-Step Disposal Protocol for this compound Waste

The following step-by-step guide provides a clear framework for the safe disposal of this compound and contaminated materials.

Step 1: Waste Segregation

Proper segregation of waste is the foundational step in safe disposal. All materials that have come into contact with this compound must be considered hazardous.

  • Solid Waste: Collect all contaminated solid materials, such as weighing papers, pipette tips, gloves, and other disposable labware, in a dedicated, leak-proof hazardous waste container clearly labeled for solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container for liquid hazardous waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.

Step 2: Waste Container Labeling

Accurate and clear labeling of hazardous waste is a critical safety and regulatory requirement.

  • All waste containers must be prominently labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," must be clearly written on the label.

  • Indicate the primary hazard, which is "Toxic."

  • Record the date when waste was first added to the container.

Step 3: Storage of Waste

Proper storage of hazardous waste is essential to prevent accidental exposure and environmental contamination.

  • Store all this compound waste containers in a designated and secure satellite accumulation area.

  • This area should be well-ventilated and away from general laboratory traffic.

  • Ensure that waste containers are always sealed when not in use to prevent spills or the release of vapors.

  • Store incompatible waste types separately to avoid dangerous chemical reactions.

Step 4: Final Disposal

The ultimate disposal of this compound waste must be conducted by certified professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Follow all institutional and local regulations for scheduling waste pickups.

III. Quantitative Data Summary

IdentifierValue
Chemical Name This compound
Synonyms Indaconitine, 8-Acetyl this compound
CAS Number 127-29-7
Molecular Formula C₃₆H₅₁NO₁₂
Molecular Weight 629.74 g/mol

Data sourced from LookChem

IV. Experimental Workflow for this compound Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.

Ludaconitine_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_storage Storage and Handling cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_solid Solid or Liquid Waste? ppe->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste Liquid label_container Label Container: 'Hazardous Waste, this compound, Toxic' solid_waste->label_container liquid_waste->label_container seal_container Securely Seal Container label_container->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Waste Removed by Licensed Contractor contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Ludaconitine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ludaconitine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data for structurally related aconitine alkaloids and general best practices for handling highly potent compounds. Extreme caution is advised.

Quantitative Data Summary

The following table summarizes available quantitative data for compounds structurally related to this compound. This information should be used as a guideline for safety protocols, recognizing that the precise properties of this compound may vary.

ParameterValueNotes and Citations
Chemical Class Diterpenoid AlkaloidThis compound is an aconitine-type alkaloid.
Appearance White crystalline, amorphous, or syrupy substanceBased on data for 8-Acetyl this compound.[1]
Molecular Formula C38H51NO12 (for this compound triacetate)Data for a derivative of this compound.[2]
Molecular Weight 713.90 g/mol (for this compound triacetate)Data for a derivative of this compound.[2]
Melting Point 214°C (417.2°F)Data for 8-Acetyl this compound.[1]
Solubility Insoluble in water; Soluble in alcohol, ether, and chloroformBased on data for 8-Acetyl this compound.[1]
LD50 (Intravenous, Mouse) 21,800 µg/kg (21.8 mg/kg)For this compound triacetate.
LDLo (Intravenous, Rat) 45 mg/kgLowest published lethal dose for this compound triacetate.

Experimental Protocols: Safe Handling and Disposal of this compound

Adherence to the following procedures is mandatory to mitigate the significant risks associated with handling this highly toxic compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure through inhalation, dermal contact, or eye contact.

PPE ComponentSpecificationRecommended Use
Gloves Double-gloved with chemotherapy-tested nitrile gloves.Required for all handling activities. Change outer glove immediately if contaminated.
Gown Disposable, solid-front gown with back closure made of non-absorbent material.Required to prevent contamination of personal clothing.
Eye/Face Protection Chemical safety goggles and a full-face shield.Mandatory for all handling to protect against splashes and aerosols.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator. For activities with a high potential for aerosolization, a powered air-purifying respirator (PAPR) is recommended.Required when handling this compound powder or creating solutions.
Footwear Closed-toe, chemical-resistant shoes with shoe covers.To be worn in any area where this compound is handled.
Operational Plan: Step-by-Step Handling Procedure

All work with this compound must be performed within a designated area, such as a certified chemical fume hood or a glove box, to minimize exposure risk.

Preparation:

  • Designate Area: Cordon off and clearly label the designated handling area.

  • Assemble Materials: Gather all necessary equipment, including vials, solvents, pipettes, and waste containers, and place them inside the containment device (fume hood/glove box).

  • Don PPE: Put on all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves, face mask/respirator, and finally, the face shield and goggles.

Handling:

  • Weighing: If weighing the solid compound, do so within a ventilated balance enclosure to prevent the aerosolization of powder.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Post-Handling: After completion of work, wipe down the work surface with an appropriate deactivating solution (if known) or a high-pH cleaning solution, followed by 70% ethanol.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, vials, and cleaning materials, are considered hazardous waste.

  • Waste Containers: Use clearly labeled, sealed, and puncture-proof containers for all this compound waste.

  • Disposal Protocol: Dispose of all this compound waste in accordance with federal, state, and local regulations for hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted.

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps for the safe handling and disposal of this compound.

Ludaconitine_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Decontamination Phase cluster_cleanup Post-Handling prep1 Designate & Label Handling Area prep2 Assemble All Materials in Hood prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Solid in Containment prep3->handle1 Proceed to Handling handle2 Prepare Solution (Slow Addition) handle1->handle2 handle3 Conduct Experiment handle2->handle3 disp1 Segregate All Contaminated Waste handle3->disp1 clean1 Decontaminate Work Surfaces handle3->clean1 After Experiment disp2 Place in Labeled, Sealed Containers disp1->disp2 disp3 Dispose per Hazardous Waste Regulations disp2->disp3 clean2 Doff PPE Correctly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.